Technical Documentation Center

5-Ethynylfuran-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethynylfuran-2-carboxylic acid
  • CAS: 1356458-63-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Ethynylfuran-2-carboxylic acid (CAS 1356458-63-3)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethynylfuran-2-carboxylic acid is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynylfuran-2-carboxylic acid is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry, materials science, and organic synthesis. Its rigid furan core, coupled with the reactive terminal alkyne and carboxylic acid functionalities, offers a unique platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this emerging chemical entity, consolidating available technical data to support its use in research and development.

Introduction: The Strategic Value of Functionalized Furans

The furan scaffold is a privileged five-membered aromatic heterocycle prevalent in a wide array of pharmacologically active compounds and natural products.[1] Its unique electronic and steric properties often render it a suitable bioisostere for a phenyl ring, a substitution that can favorably modulate a molecule's metabolic stability, receptor binding affinity, and overall bioavailability.[1] The strategic incorporation of functional groups onto the furan nucleus allows for a diverse range of chemical transformations, making these derivatives highly sought-after intermediates in drug discovery and materials science.[2]

5-Ethynylfuran-2-carboxylic acid (Figure 1) is a particularly interesting derivative, featuring two orthogonal reactive handles: a terminal alkyne at the 5-position and a carboxylic acid at the 2-position. This bifunctionality enables sequential or one-pot multi-component reactions, positioning it as a valuable linker and scaffold for creating novel chemical entities. The terminal alkyne is amenable to a host of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," while the carboxylic acid can readily participate in amide bond formations, esterifications, and other coupling reactions.

Figure 1: Chemical Structure of 5-Ethynylfuran-2-carboxylic acid

Caption: Structure of 5-Ethynylfuran-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 5-Ethynylfuran-2-carboxylic acid is not widely published, its properties can be inferred from supplier data and analysis of similar structures.

General Properties

The fundamental properties of 5-Ethynylfuran-2-carboxylic acid are summarized in Table 1.

PropertyValueSource
CAS Number 1356458-63-3
Molecular Formula C₇H₄O₃
Molecular Weight 136.11 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage 4°C, protect from light
Synonyms 5-ethynyl-2-furoic acid
Predicted and Inferred Properties

Due to the lack of extensive experimental data, some properties are predicted or inferred from related compounds (Table 2).

PropertyPredicted/Inferred ValueNotes
Melting Point Not available. Likely >150 °C.Based on the melting points of related furoic acids.[3]
Boiling Point Not available.Likely to decompose upon heating.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol).Based on the structure and properties of similar carboxylic acids.
pKa ~3.5 - 4.5Estimated based on the pKa of 2-furoic acid and the electronic effect of the ethynyl group.
XlogP 1.1Predicted by computational models.[4]
Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Furan Protons: Two doublets in the aromatic region (6.5-7.5 ppm), showing characteristic coupling.

  • Acetylenic Proton (-C≡CH): A sharp singlet, typically between 3-4 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-COOH): In the range of 160-170 ppm.

  • Furan Carbons: Four distinct signals in the aromatic region (110-160 ppm).

  • Alkynyl Carbons (-C≡CH): Two signals between 70-90 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • C≡C-H Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C≡C Stretch (Alkyne): A weak to medium band around 2100-2150 cm⁻¹.

  • C-O Stretch (Furan and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted):

  • [M-H]⁻ (Negative Ion Mode): Expected at m/z 135.01.[4]

  • [M+H]⁺ (Positive Ion Mode): Expected at m/z 137.02.[4]

Synthesis and Reactivity

Proposed Synthetic Route

A robust and versatile method for the synthesis of 5-Ethynylfuran-2-carboxylic acid is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5]

A plausible synthetic pathway involves a two-step process starting from a commercially available 5-halofuran-2-carboxylic acid ester (Figure 2).

Figure 2: Proposed Synthesis of 5-Ethynylfuran-2-carboxylic acid

Caption: A proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Sonogashira Coupling to form Methyl 5-ethynylfuran-2-carboxylate

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-bromofuran-2-carboxylate (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Add anhydrous and degassed solvent (e.g., THF or DMF).

  • Add a suitable base, such as triethylamine (Et₃N) (2.0 eq.).

  • To the stirred mixture, add trimethylsilylacetylene (1.2 eq.) dropwise.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate under reduced pressure.

  • The crude product is then subjected to desilylation using a mild base such as potassium carbonate in methanol.

  • Purify the resulting methyl 5-ethynylfuran-2-carboxylate by column chromatography on silica gel.

Step 2: Saponification to 5-Ethynylfuran-2-carboxylic acid

  • Dissolve the purified methyl 5-ethynylfuran-2-carboxylate from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq.) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.[6]

  • Acidify the reaction mixture to a pH of ~2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Ethynylfuran-2-carboxylic acid.

Chemical Reactivity

The dual functionality of 5-Ethynylfuran-2-carboxylic acid dictates its reactivity profile.

  • Reactions of the Alkyne: The terminal alkyne is a versatile handle for various transformations, including:

    • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a highly efficient and bio-orthogonal reaction. This makes the molecule an excellent building block for bioconjugation and the synthesis of complex molecules.[7]

    • Sonogashira Coupling: Further coupling reactions can be performed at the alkyne position with aryl or vinyl halides to extend the molecular framework.[5]

    • Hydration and other additions: The alkyne can undergo hydration to form a methyl ketone or be subjected to various other addition reactions.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can readily undergo:

    • Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides.

    • Esterification: Reaction with alcohols under acidic conditions or via activation of the carboxylic acid.

    • Reduction: Reduction to the corresponding primary alcohol using reagents like borane or lithium aluminum hydride.

Potential Applications in Research and Development

The unique structure of 5-Ethynylfuran-2-carboxylic acid makes it a highly valuable tool for researchers in several fields.

Medicinal Chemistry and Drug Discovery

The furan nucleus is a common motif in many approved drugs and biologically active compounds.[1] The introduction of an ethynyl group can enhance binding to target proteins through various non-covalent interactions and can also serve as a reactive probe. Potential applications include:

  • Scaffold for Novel Therapeutics: The rigid furan core can be used as a central scaffold to which various pharmacophores are attached via the alkyne and carboxylic acid groups.

  • Linker in PROTACs and ADCs: The bifunctional nature of the molecule makes it an ideal candidate for use as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), connecting a target-binding moiety to an E3 ligase-recruiting element or a cytotoxic payload, respectively.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized fragment, it can be used in FBDD screens to identify initial hits that can be elaborated into more potent drug candidates.

Bioconjugation and Chemical Biology

The terminal alkyne is a key functional group for bio-orthogonal chemistry.

  • Labeling of Biomolecules: The carboxylic acid can be used to attach the molecule to a biomolecule (e.g., via an amine on a protein), and the alkyne can then be used for "clicking" on a reporter molecule (e.g., a fluorophore or biotin) for visualization or detection.[8][9]

Materials Science

The rigid, aromatic nature of the furan ring and the reactive end groups are desirable features for the synthesis of advanced materials.

  • Monomer for Specialty Polymers: The molecule can be used as a monomer in the synthesis of novel polymers with tailored electronic and physical properties. The furan ring can impart thermal stability, while the alkyne can be used for cross-linking or post-polymerization modification.[10]

Figure 3: Application Workflow

Applications Core 5-Ethynylfuran-2-carboxylic acid Alkyne Carboxylic Acid App1 Medicinal Chemistry PROTAC/ADC Linker, Scaffold Core:f0->App1 Click Chemistry, Coupling Core:f1->App1 Amide Coupling App2 Bioconjugation Bio-orthogonal Labeling Core:f0->App2 Click Chemistry Core:f1->App2 Biomolecule Attachment App3 Materials Science Specialty Polymer Monomer Core->App3 Polymerization

Caption: Potential applications leveraging the bifunctionality.

Safety and Handling

Based on supplier safety data, 5-Ethynylfuran-2-carboxylic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

5-Ethynylfuran-2-carboxylic acid is a promising and versatile building block with significant potential in various fields of chemical research. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicine and materials science. While further research is needed to fully characterize its properties and explore its reactivity, the foundational information presented in this guide provides a strong basis for its utilization in innovative research and development projects.

References

  • PMC. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

  • Bentham Science Publishers. (2025, February 27). Synthetic Strategies to Substituted Chiral Furans: A Review. [Link]

  • PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Bentham Science Publishers. (2025, February 27). Synthetic Strategies to Substituted Chiral Furans: A Review. [Link]

  • ResearchGate. (2025, August 6). Synthetic Strategies to Substituted Chiral Furans: A Review. [Link]

  • Slideshare. (n.d.). Applications of furan and its derivative. [Link]

  • OuluREPO. (n.d.). Furfural-based 2,2′-bifurans : synthesis and applications in polymers. [Link]

  • ACS Publications. (2020, June 30). Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. [Link]

  • PubChemLite. (n.d.). 5-ethynylfuran-2-carboxylic acid (C7H4O3). [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Furoic acid. [Link]

  • PMC. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Furoic acid. [Link]

  • PMC. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]

  • ACS Publications. (2025, February 24). Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole–Azine/Azole–Azole Heterocyclic Hybrids. [Link]

  • Wipf Group. (2008, September 7). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • PMC. (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic acid. [Link]

  • PMC. (2021, October 22). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. [Link]

  • ACS Publications. (2024, February 22). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. [Link]

  • ResearchGate. (2019, May). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Reactions of N-Ethynyl-heterocycles. [Link]

  • PMC. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • UPLIFT. (2025, February 2). On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2 - Hydroxyethyl) Furan-2,5-Dicarboxylate (BHEF). [Link]

  • ResearchGate. (2019, January 8). Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. [Link]

  • ChemSynthesis. (2025, May 20). methyl 5-ethynyl-2,5-dimethyl-4,5-dihydro-3-furancarboxylate. [Link]

Sources

Exploratory

Bifunctional Precision: A Technical Guide to 5-Ethynyl-2-furoic Acid in Bioconjugation and Drug Development

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the architectural selection of chemical linkers dictates the thermodynamic and pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the architectural selection of chemical linkers dictates the thermodynamic and pharmacokinetic success of the final therapeutic. 5-Ethynyl-2-furoic acid (5-EFA) has emerged as a highly versatile, rigid, bifunctional building block. By bridging traditional amine-reactive crosslinking with modern bioorthogonal click chemistry, 5-EFA provides a structurally constrained scaffold that minimizes entropic penalties during target binding while ensuring absolute chemoselectivity.

This whitepaper dissects the physicochemical properties, structural causality, and self-validating experimental methodologies for integrating 5-Ethynyl-2-furoic acid into advanced drug development pipelines.

Physicochemical Profiling & Structural Analysis

To utilize 5-EFA effectively, researchers must first understand its baseline quantitative metrics. The furan ring provides a rigid, planar geometry, distinguishing it from highly flexible aliphatic linkers (e.g., PEG chains or hexynoic acid).

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Ethynylfuran-2-carboxylic acid
Synonym 5-Ethynyl-2-furoic acid
CAS Number 1356458-63-3
Molecular Formula C₇H₄O₃
Molecular Weight 136.106 g/mol
Monoisotopic Mass 136.01604 Da
SMILES C#CC1=CC=C(O1)C(=O)O
InChIKey RHOUKXDXNLOVNW-UHFFFAOYSA-N
Appearance Solid (Requires storage at 4°C, protected from light)

Data corroborated by and .

Structural Causality

The architecture of 5-EFA is not arbitrary; each moiety serves a distinct, mechanistic purpose in synthetic chemistry:

  • The Furan Scaffold (Rigid Spacer): Unlike flexible alkyl chains that suffer high entropic penalties upon binding, the furan ring restricts degrees of freedom. This rigidity is critical in PROTAC design to stabilize the ternary complex (Protein of Interest–PROTAC–E3 Ligase). Furthermore, the conjugated system acts as a chromophore, enabling real-time UV-Vis tracking (typically at 254–280 nm) during HPLC purification.

  • The 5-Ethynyl Group (Terminal Alkyne): A bioorthogonal handle primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It remains completely inert to native biological nucleophiles (amines, thiols, hydroxyls) until activated by a copper catalyst.

  • The 2-Carboxylic Acid (Electrophilic Center): Readily activated into an NHS-ester or acyl chloride, allowing for rapid, high-yield amidation with primary amines on targeting ligands or peptides.

Reactivity Core 5-Ethynyl-2-furoic acid (Core Scaffold) Ethynyl 5-Ethynyl Group (Terminal Alkyne) Core->Ethynyl Position 5 Furan Furan Ring (Rigid Spacer / UV Active) Core->Furan Scaffold Carboxyl 2-Carboxylic Acid (Electrophilic Center) Core->Carboxyl Position 2 Click Triazole Linkage (Bioorthogonal) Ethynyl->Click CuAAC Amidation Amide Bond (Bioconjugation) Carboxyl->Amidation EDC/NHS

Structural mapping of 5-EFA reactivity and bifunctional bioconjugation pathways.

Mechanistic Advantages in Bioconjugation

The integration of 5-EFA into a synthetic workflow relies heavily on the principles of "Click Chemistry," a paradigm defined by its near-perfect bond-forming reliability. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regiospecificity and proceeds rapidly under aqueous conditions, making it ideal for late-stage functionalization .

By utilizing 5-EFA, researchers can first attach the linker to a small-molecule warhead via standard amide coupling, purify the robust intermediate, and subsequently "click" it onto a complex, sensitive biological payload (e.g., an azide-functionalized antibody or oligonucleotide) without cross-reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to allow for intelligent troubleshooting.

Protocol A: Activation and Amidation of 5-EFA

Objective: Covalently attach 5-EFA to a primary amine-bearing target ligand. Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are used in anhydrous organic solvents (DMF/DMSO) to prevent the rapid hydrolysis of the active ester intermediate. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to ensure the target amine remains deprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-EFA (1.0 equivalent, e.g., 13.6 mg, 0.1 mmol) in 1.0 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.2 eq) and NHS (1.2 eq) to the solution. Stir at room temperature (RT) for 2 hours. Validation Check: An aliquot quenched in methanol should show the distinct NHS-ester mass via LC-MS.

  • Coupling: Add the target primary amine (1.0 eq) and DIPEA (2.5 eq) directly to the reaction mixture.

  • Incubation: Stir continuously for 12 hours at RT.

  • Purification: Remove the solvent under reduced pressure and purify the resulting 5-EFA-amide conjugate via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Monitor absorbance at 254 nm to track the furan ring.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

Objective: Conjugate the 5-EFA-amide intermediate to an azide-functionalized biological payload. Causality: Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) species in situ. Because this process can generate reactive oxygen species (ROS) that degrade sensitive proteins or nucleic acids, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is added. THPTA acts as a sacrificial reductant and stabilizes the Cu(I) oxidation state, protecting the biomolecules.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a degassed mixture of tert-butanol and water (1:1 v/v) or PBS buffer (pH 7.4) if working with sensitive proteins.

  • Reagent Mixing: Combine the 5-EFA-amide conjugate (alkyne) and the azide-functionalized payload in a 1:1.2 molar ratio within the solvent.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄ (0.1 eq relative to alkyne) and THPTA ligand (0.5 eq). Incubate for 5 minutes to allow the stabilizing complex to form.

  • Initiation: Add the Cu-THPTA complex to the main reaction vial. Immediately follow with freshly prepared Sodium Ascorbate (0.5 eq) to initiate the catalytic cycle.

  • Reaction & Validation: Stir at RT for 4–6 hours. Validation Check: Monitor the disappearance of the alkyne starting material via LC-MS. The formation of the 1,4-disubstituted triazole will yield a distinct mass shift corresponding to the sum of the alkyne and azide masses.

Workflow A 5-EFA (Bifunctional Linker) B EDC/NHS Activation (Carboxylic Acid) A->B Step 1 C Amidation with Target Ligand (NH2) B->C Step 2 E CuAAC Click Reaction (Ethynyl Group) C->E Step 3 D Azide-Functionalized Payload D->E Step 4 F Final Bioconjugate (e.g., PROTAC/ADC) E->F Step 5

Workflow of 5-EFA mediated bioconjugation via sequential amidation and CuAAC click chemistry.

References

  • National Center for Biotechnology Information (PubChem). 5-ethynylfuran-2-carboxylic acid (CID 89388564). Retrieved from:[Link][1]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews (RSC Publishing). Retrieved from:[Link][2]

  • Presolski, C. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from:[Link][3]

Sources

Foundational

Technical Guide: Solubility Profile & Handling of 5-Ethynylfuran-2-Carboxylic Acid

Executive Summary 5-Ethynylfuran-2-carboxylic acid (CAS: 1356458-63-3) is a heterobifunctional building block frequently utilized in medicinal chemistry for "click" chemistry (CuAAC) and fragment-based drug discovery (FB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynylfuran-2-carboxylic acid (CAS: 1356458-63-3) is a heterobifunctional building block frequently utilized in medicinal chemistry for "click" chemistry (CuAAC) and fragment-based drug discovery (FBDD). Its physicochemical behavior is defined by a "tug-of-war" between the hydrophilic carboxylic acid moiety (pKa ~3.1–3.5) and the lipophilic ethynyl-furan core.[1]

  • DMSO Solubility: High. Recommended for primary stock solutions (>10 mg/mL).

  • Water Solubility: pH-dependent. Sparingly soluble in its neutral form (low pH); highly soluble as a carboxylate salt (high pH).

  • Critical Application Note: Direct dilution of DMSO stocks into unbuffered water or acidic media often results in immediate precipitation. Proper pH buffering is required to maintain solubility in aqueous assays.

Physicochemical Profile & Solubility Mechanism[2][3][4][5]

Understanding the molecule's structure is prerequisite to mastering its solubility.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 136.11 g/mol Small molecule; kinetics of dissolution are fast, but thermodynamics govern the limit.
pKa (Acid) 3.1 – 3.5 (Est.)At pH 7.4, the molecule is >99.9% ionized (anionic), aiding aqueous solubility.
LogP ~1.1 – 1.5Moderately lipophilic. The ethynyl group reduces water solubility compared to the parent 2-furoic acid (LogP 0.64).
H-Bond Donors 1 (COOH)Capable of H-bonding, but the dimer form (in solid state) requires energy to break.
The Dissolution Mechanism
  • In DMSO (Dipolar Aprotic): DMSO disrupts the intermolecular hydrogen bond network of the carboxylic acid dimers found in the crystal lattice. It solvates the furan ring via dipole-dipole interactions and the acidic proton via H-bond acceptance, resulting in high solubility.

  • In Water (Protophilic):

    • Neutral Form (pH < 3): The hydrophobic ethynyl-furan core repels water. The lattice energy dominates, leading to poor solubility.

    • Ionized Form (pH > 5): Deprotonation yields the carboxylate anion (

      
      ). The ion-dipole interactions with water overcome the lattice energy, rendering the compound water-soluble.
      

Solubility Decision Matrix (Graphviz)

The following decision tree illustrates the logical flow for solvent selection and buffer preparation to prevent experimental failure (precipitation).

SolubilityLogic Start Start: 5-Ethynylfuran-2-carboxylic acid (Solid) SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (100%) SolventChoice->DMSO Stock Prep Water Aqueous / Buffer SolventChoice->Water Assay Dilution ResultDMSO High Solubility (Stock Solution >50 mM) DMSO->ResultDMSO CheckpH Check pH relative to pKa (~3.2) Water->CheckpH Acidic pH < 4.0 (Acidic) CheckpH->Acidic Neutral pH 7.4 (PBS/Media) CheckpH->Neutral Basic pH > 8.0 (Basic) CheckpH->Basic ResultAcid Precipitation Risk (Neutral species dominates) Acidic->ResultAcid ResultNeut Moderate/High Solubility (Anionic species dominates) Neutral->ResultNeut ResultBase High Solubility (Fully Ionized Salt) Basic->ResultBase

Figure 1: Solubility Logic Flow. Blue path indicates decision point; Green indicates optimal solubility; Red indicates precipitation risk.

Detailed Solubility Guide

A. Solubility in DMSO (Recommended for Stock)

Dimethyl sulfoxide (DMSO) is the superior solvent for preparing stable stock solutions of 5-ethynylfuran-2-carboxylic acid.

  • Solubility Limit: Typically > 50 mg/mL (approx. 360 mM).

  • Stability: High.[2] The absence of water prevents hydrolytic degradation, although the alkyne group requires protection from light to prevent radical polymerization.

  • Protocol:

    • Weigh the target mass of solid.

    • Add DMSO to 80% of final volume.

    • Vortex for 30 seconds. If dissolution is slow, sonicate for 5 minutes at ambient temperature.

    • Adjust to final volume.

    • Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles.

B. Solubility in Water (pH Dependent)

Water solubility is strictly a function of pH.

  • Pure Water (Unbuffered): When dissolved in pure water, the carboxylic acid proton dissociates slightly, lowering the pH. If the concentration is high, the pH drops below the pKa, shifting the equilibrium back to the insoluble neutral form.

    • Result: Cloudy suspension or precipitate.

  • Buffered Saline (PBS, pH 7.4): At pH 7.4, the compound exists as the carboxylate anion.

    • Solubility Limit: Estimated 1–5 mg/mL .

    • Caveat: High ionic strength (salts) can sometimes reduce solubility ("salting out"), though this is rare for small anions at low concentrations.

  • Basic Solution (0.1 M NaOH):

    • Solubility Limit:> 10 mg/mL .[2]

    • Usage: Useful for preparing aqueous stock solutions if DMSO is contraindicated, though high pH may degrade sensitive co-solutes.

Experimental Protocols

Protocol A: "Golden Rule" Dilution (DMSO Stock to Aqueous Buffer)

This protocol minimizes the "crash-out" phenomenon when moving from organic stock to aqueous assay.

  • Prepare Stock: 100 mM in DMSO.

  • Prepare Buffer: Use PBS or HEPES (pH 7.4). Crucial: Ensure buffer capacity is sufficient to neutralize the acid if working at high concentrations.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute stock 1:10 in pure DMSO first (creates 10 mM).

  • Final Dilution:

    • Add the DMSO stock dropwise into the vortexing buffer.

    • Do not add buffer to the DMSO stock (this creates a transient high-concentration aqueous zone that forces precipitation).

    • Max DMSO concentration: Keep final DMSO < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.

Protocol B: Turbidimetric Solubility Assay

If exact solubility values are needed for your specific lot:

  • Plate Prep: Add 196 µL of buffer (pH 2, 7.4, and 10) to a 96-well clear plate.

  • Spike: Add 4 µL of 100 mM DMSO stock to the first well (Final: 2 mM). Perform serial dilutions if determining a range.

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • High Absorbance = Precipitate (Insoluble).

    • Low Absorbance = Soluble.

Stability & Handling Risks

Alkyne Reactivity

The 5-ethynyl group is a terminal alkyne. While stable under standard conditions:

  • Avoid Copper (I): In the presence of Cu(I), it will undergo cycloaddition (Click reaction). Ensure glassware/solvents are free of trace metals unless this reaction is intended.

  • Avoid Strong Bases in Protic Solvents: Can potentially lead to degradation or polymerization over long periods.

Hygroscopicity

Furoic acid derivatives can be hygroscopic. Store the solid in a desiccator. If the powder clumps, it has absorbed water, which will affect the weighing accuracy for stock preparation.

References

  • PubChem. 2-Furancarboxylic acid (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (General reference for DMSO/Aqueous solubility principles).

Sources

Exploratory

Heterocyclic building blocks with terminal alkyne and carboxyl groups

Technical Guide for Medicinal Chemistry & Chemical Biology Part 1: Strategic Significance & Design Logic The Orthogonal Imperative In modern drug discovery, particularly within Targeted Protein Degradation (TPD) and DNA-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Chemical Biology

Part 1: Strategic Significance & Design Logic

The Orthogonal Imperative

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) and DNA-Encoded Libraries (DELs) , the demand for rigid, bifunctional linkers is critical. Heterocyclic building blocks featuring a terminal alkyne and a carboxyl group represent a "privileged" scaffold class.

Their value lies in chemoselective orthogonality :

  • The Carboxyl Handle: Engages in amide bond formation (standard peptide coupling) to attach E3 ligase ligands, warheads, or DNA tags.

  • The Alkyne Handle: Serves as a "Click Chemistry" (CuAAC) partner or a Sonogashira coupling site, enabling late-stage functionalization without protecting group manipulation.

  • The Heterocyclic Core: Unlike aliphatic chains, the heterocyclic core (pyridine, pyrimidine, triazole) reduces lipophilicity (LogP), improves metabolic stability, and restricts conformational entropy, which is vital for ternary complex formation in PROTACs.

Structural Design Considerations

When selecting or designing these building blocks, the electronic nature of the heterocycle dictates reactivity and stability.

Heterocycle CoreElectronic CharacteristicImpact on Carboxyl (Amide Coupling)Impact on Alkyne (Click/Sonogashira)Application Case
Pyridine Electron-deficientIncreased acidity of COOH; faster activation.Stable; N-atom can coordinate Cu(I) (potential catalyst poisoning).PROTAC Linkers (Solubility)
Indole Electron-richLower acidity; standard coupling.High reactivity; prone to oxidation if not protected.Fluorescent Probes
Thiophene Electron-richStandard coupling.Bioisostere for phenyl; good metabolic stability.FBDD (Fragment-Based Drug Discovery)
Triazole Nitrogen-richformed via click; acts as a linker itself.N/A (Usually the product of the reaction).Rigid Linkers

Part 2: Synthesis & Manufacturing Strategies

To access these building blocks, researchers typically employ one of two retrosynthetic disconnections.

Route A: Sonogashira Coupling (The Industry Standard)

The most robust method involves the palladium-catalyzed coupling of a commercially available halo-heteroaryl ester with a protected acetylene source (e.g., TMS-acetylene).

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Halide bond.

  • Transmetallation: Copper-acetylide transfers the alkyne to Palladium.

  • Reductive Elimination: Forms the C-C bond.

  • Deprotection: Base-mediated removal of TMS and ester hydrolysis.

Route B: Seyferth-Gilbert Homologation (De Novo)

Used when the halo-precursor is unavailable. This converts an aldehyde directly to a terminal alkyne using the Bestmann-Ohira reagent. This is milder but requires an aldehyde precursor.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6-Ethynylnicotinic Acid (Example)

Target: A pyridine core with C3-carboxyl and C6-alkyne.

Reagents: Methyl 6-chloronicotinate, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, LiOH.

  • Coupling (Sonogashira):

    • Charge a flame-dried flask with Methyl 6-chloronicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).

    • Evacuate and backfill with Argon (3x).

    • Add dry THF (0.2 M) and Et₃N (3.0 eq).

    • Add TMS-acetylene (1.2 eq) dropwise.

    • Heat to 60°C for 4 hours. Monitor by LCMS for conversion to the TMS-alkyne ester.

  • Global Deprotection (One-Pot):

    • Cool reaction to RT.

    • Add LiOH (aq, 2.0 M, 4.0 eq) directly to the reaction mixture.

    • Stir at RT for 2 hours (cleaves both Methyl ester and TMS group).

    • Critical Step: Acidify carefully with 1M HCl to pH 3-4 to precipitate the zwitterionic product.

    • Filter and wash with cold water.

Protocol 2: Orthogonal Functionalization (The "Use" Case)

Scenario: Attaching an amine-bearing Warhead (Amide coupling) followed by an Azide-bearing E3 Ligand (Click).

Step A: Amide Coupling (Carboxyl Focus)

  • Reagents: Building Block, Amine-Warhead, HATU, DIPEA, DMF.

  • Note: The terminal alkyne is stable to HATU/DIPEA.

  • Procedure:

    • Dissolve Building Block (1.0 eq) and HATU (1.1 eq) in DMF.

    • Add DIPEA (3.0 eq). Stir 5 min for pre-activation.

    • Add Amine-Warhead (1.0 eq). Stir 1-2 h.

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

Step B: CuAAC "Click" Reaction (Alkyne Focus)

  • Reagents: Amide-Intermediate (from Step A), Azide-Ligand, CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O (1:1).

  • Procedure:

    • Dissolve Amide-Intermediate and Azide-Ligand (1.0 eq) in tBuOH/H₂O.

    • Add CuSO₄ (0.1 eq) and Sodium Ascorbate (0.5 eq) (freshly prepared).

    • Stir at RT for 2-12 h.

    • Purification: Scavenge Copper using QuadraPure™ TU resin or EDTA wash before HPLC.

Part 4: Visualization & Logic

Workflow Diagram: Orthogonal Assembly

This diagram illustrates the chemo-selective logic of using these building blocks in PROTAC synthesis.

OrthogonalWorkflow cluster_0 Chemo-Selectivity Check Start Heterocyclic Building Block (Alkyne + Carboxyl) Step1 Step 1: Amide Coupling (Reagents: HATU/DIPEA) Start->Step1 Selects COOH Intermed Intermediate Conjugate (Alkyne Intact) Step1->Intermed Forms Amide Step2 Step 2: Click Reaction (CuAAC) (Reagents: CuSO4/Ascorbate) Intermed->Step2 Selects Alkyne Final Final Bifunctional Drug (PROTAC / DEL) Step2->Final Forms Triazole

Caption: Sequential functionalization strategy ensuring the integrity of the alkyne during amide bond formation.

Retrosynthetic Logic

How to disconnect the building block to commercially available starting materials.

Retrosynthesis Target Target: Ethynyl-Heteroaryl-COOH Reaction Sonogashira Coupling (Pd/Cu Catalysis) Target->Reaction Retrosynthesis Precursor1 Halo-Heteroaryl Ester (Commercially Available) Precursor2 TMS-Acetylene Reaction->Precursor1 Reaction->Precursor2

Caption: Retrosynthetic disconnection showing the convergence of halo-esters and acetylene sources.

Part 5: Troubleshooting & Stability Matrix

IssueCauseSolution
Glaser Coupling Oxidative homocoupling of alkynes (Alkyne-Alkyne dimerization).Exclude O₂ rigorously. Use Argon balloon. Reduce CuI loading.
Decarboxylation High temperature with electron-deficient heterocycles (e.g., 2-carboxyl pyridines).Avoid temperatures >80°C. Use mild coupling reagents (HATU vs. SOCl₂).
Copper Contamination Trapped Cu in heterocyclic nitrogens (affects biological assay).Use Cu-scavenging resins (SiliaMetS® Thiol) or wash with 10% EDTA.
Regioselectivity N/A for terminal alkynes, but internal alkynes may yield mixed triazoles.Use Ru-catalysts for 1,5-triazoles; Cu-catalysts for 1,4-triazoles.[1]

References

  • Rational Design of PROTAC Linkers Featuring Ferrocene. Journal of the American Chemical Society. (2025). Demonstrates the use of ethynylferrocene carboxylic acid in PROTACs.

  • Click Chemistry Building Blocks. AAT Bioquest. (2025).[2] Comprehensive overview of alkyne/azide reagents and stability.

  • Acyl Sonogashira Cross-Coupling: State of the Art. MDPI Molecules. (2019). Detailed mechanistic insight into coupling alkynes with acid derivatives.

  • Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling. (2025). Discusses the integration of carboxylic acid/alkyne blocks in DEL synthesis.

  • Efficient Peptide Synthesis: Coupling Reagents. Bachem. (2024). Authoritative guide on amide bond formation protocols compatible with alkynes.

Sources

Foundational

Bio-Based Synthesis of 5-Ethynylfuran Derivatives: A Technical Guide to the "Sleeping Giant" of Click Chemistry

Executive Summary The shift from petrochemical to bio-based pharmacophores is no longer a theoretical exercise; it is a necessity for sustainable drug development. 5-Hydroxymethylfurfural (HMF) has long been heralded as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from petrochemical to bio-based pharmacophores is no longer a theoretical exercise; it is a necessity for sustainable drug development. 5-Hydroxymethylfurfural (HMF) has long been heralded as a "sleeping giant" of bio-economy. However, its true potential in medicinal chemistry is unlocked only when converted into 5-ethynylfuran derivatives .

This alkyne functionality transforms the inert furan ring into a "click-ready" handle, enabling the rapid synthesis of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a rigorous, field-validated workflow for synthesizing 5-ethynylfuran derivatives from biomass, focusing on the Bestmann-Ohira Homologation (BOH) as the superior alternative to traditional Corey-Fuchs protocols.

Part 1: The Bio-Platform (Precursor Isolation)

Before alkyne installation, high-purity HMF must be isolated. Commercial HMF often contains humins that poison downstream catalysts. For research-grade synthesis, we utilize a biphasic system to minimize side reactions.

The Feedstock Strategy
  • Primary Source: Fructose (C6 sugar).[1]

  • Catalytic System: Deep Eutectic Solvents (DES) or Biphasic Acid/Organic systems.

  • Critical Quality Attribute (CQA): The aldehyde (formyl) group at the C5 position must remain intact; over-oxidation to FDCA (carboxylic acid) renders the alkyne synthesis impossible.

Data: HMF Isolation Efficiency
Solvent SystemCatalystTemp (°C)Yield (%)Purity (%)Notes
Water/MIBK HCl1406585High energy; humin formation risk.
Choline Cl:Fructose (DES) Amberlyst-1510078>95Recommended. Green solvent; easy extraction.
Ionic Liquid ([BMIM]Cl) CrCl21208290High cost; difficult separation.

Part 2: The Critical Transformation (Aldehyde Alkyne)

The conversion of the formyl group (-CHO) on HMF to a terminal alkyne (-C


CH) is the technical bottleneck.
Why Bestmann-Ohira Reagent (BOR)?

Historically, the Corey-Fuchs reaction was the standard. However, it requires two steps (gem-dibromoolefin intermediate), strong bases (n-BuLi), and cryogenic conditions (-78°C) that are difficult to scale and often degrade the sensitive furan ring.

The Superior Protocol: The Seyferth-Gilbert Homologation using the Bestmann-Ohira Reagent (BOR) (dimethyl-1-diazo-2-oxopropylphosphonate).

  • One-Pot: Direct conversion.

  • Mild Base: Uses K2CO3 or Cs2CO3 instead of lithium reagents.

  • Ambient/Mild Temp: Reactions often proceed at 0°C to RT.

Mechanistic Insight

The reaction proceeds via a base-mediated generation of a diazo-phosphonate carbanion, which attacks the HMF aldehyde. The resulting betaine intermediate undergoes a Horner-Wadsworth-Emmons (HWE) type elimination, followed by the loss of nitrogen gas to form the alkyne.

BestmannOhiraMechanism BOR Bestmann-Ohira Reagent (Diazo-phosphonate) Base Base (K2CO3/MeOH) Deacetylation BOR->Base Activation Anion Diazo Carbanion (Active Species) Base->Anion Betaine Betaine Intermediate Anion->Betaine Attacks HMF HMF HMF (Aldehyde) HMF->Betaine Elimination Elimination & -N2 Betaine->Elimination Oxaphosphetane ring opening Product 5-Ethynylfuran Derivative Elimination->Product

Figure 1: Mechanistic pathway of the Bestmann-Ohira homologation for furan functionalization.

Part 3: Step-by-Step Experimental Protocol

Objective: Synthesis of 5-ethynyl-2-(hydroxymethyl)furan from HMF. Scale: 1.0 mmol (Adaptable).

Reagents & Equipment[2][3]
  • Substrate: 5-Hydroxymethylfurfural (HMF), dried under vacuum.

  • Reagent: Bestmann-Ohira Reagent (BOR) (1.2 - 1.5 equiv).

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv).[2]

  • Solvent: Anhydrous Methanol (MeOH).

  • Atmosphere: Argon or Nitrogen balloon.

The Workflow
  • Preparation of the Base Solution:

    • In a flame-dried round-bottom flask, suspend K2CO3 (276 mg, 2.0 mmol) in anhydrous MeOH (5 mL).

    • Expert Tip: Ensure MeOH is strictly anhydrous. Water quenches the diazo carbanion, reducing yield.

  • Substrate Addition:

    • Add HMF (126 mg, 1.0 mmol) to the suspension. Stir at 0°C (ice bath) for 10 minutes.

    • Why 0°C? While the reaction can run at RT, starting cold minimizes the polymerization of HMF (humin formation).

  • Reagent Addition (The Critical Step):

    • Add the Bestmann-Ohira Reagent (1.2 equiv) dropwise over 5 minutes.

    • Observation: You will observe mild effervescence (N2 gas evolution). This is the hallmark of the irreversible conversion to the alkyne.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • TLC Monitoring: Eluent Hexane/EtOAc (3:1). HMF (polar) will disappear; the alkyne (less polar) will appear with a higher Rf.

    • Stain: Use KMnO4 stain (alkynes oxidize/turn brown) or UV (furan conjugation).

  • Workup & Purification:

    • Dilute with Diethyl Ether (Et2O) or EtOAc.

    • Wash with saturated NaHCO3 (aq) and Brine.

    • Dry over Na2SO4, filter, and concentrate carefully (alkynes can be volatile).

    • Purification: Flash column chromatography on silica gel.

    • Storage: Store at -20°C under argon. Terminal alkynes can cross-link over time.

Part 4: Applications in Drug Discovery[4][5]

The 5-ethynylfuran scaffold is a "privileged structure" for generating diversity.

The "Click" Advantage

Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the ethynyl group reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This linkage mimics the amide bond but is resistant to metabolic hydrolysis, making it ideal for:

  • Fragment-Based Drug Design (FBDD): Rapidly screening libraries.

  • Bioconjugation: Linking furan-based pharmacophores to antibodies or peptides.

ClickChemistry Ethynyl 5-Ethynylfuran (Bio-derived Scaffold) CuCatalyst Cu(I) Catalyst (CuAAC) Ethynyl->CuCatalyst Azide R-N3 (Drug Fragment/Azide) Azide->CuCatalyst Triazole 1,2,3-Triazole Linker (Metabolically Stable) CuCatalyst->Triazole Cycloaddition Target Bioactive Pharmacophore (Anti-viral / Anti-cancer) Triazole->Target Lead Optimization

Figure 2: The "Click" workflow converting bio-based alkynes into stable pharmaceutical candidates.

References

  • Synthesis of HMF from Fructose: Gomes, G. R., et al. (2015). "Synthesis of 5-(Hydroxymethyl)furfural (HMF)." Organic Syntheses, 93, 29-36. [3]

  • Bestmann-Ohira Homologation on HMF: Wilsdorf, M., & Reissig, H. U. (2014). "Alkynylation of Bio-Based 5-Hydroxymethylfurfural to Connect Biomass Processing with Conjugated Polymers and Furanic Pharmaceuticals." Chemistry – A European Journal.

  • Click Chemistry in Drug Discovery: Jiang, X., et al. (2019).[4][5] "Recent applications of click chemistry in drug discovery." Expert Opinion on Drug Discovery.

  • Catalytic Conversion of Furans: Mariscal, R., et al. (2016). "Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural." Chemical Society Reviews.

Sources

Exploratory

An In-depth Technical Guide to 5-Ethynylfuran-2-Carboxylic Acid for Advanced Research

This guide provides a comprehensive technical overview of 5-ethynylfuran-2-carboxylic acid, a bifunctional building block of significant interest to researchers and professionals in drug discovery and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-ethynylfuran-2-carboxylic acid, a bifunctional building block of significant interest to researchers and professionals in drug discovery and materials science. By integrating a reactive terminal alkyne and a versatile carboxylic acid on a furan scaffold, this compound offers a unique platform for the synthesis of complex molecular architectures. This document moves beyond a standard safety data sheet to deliver field-proven insights into its chemical properties, safe handling, and practical applications, ensuring both scientific integrity and operational safety.

Compound Identification and Properties

5-Ethynylfuran-2-carboxylic acid is a solid organic compound valued for its dual reactivity. The furan ring acts as a stable, aromatic core, while the carboxylic acid and ethynyl groups provide orthogonal handles for a variety of chemical transformations.

Chemical and Physical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs, such as 2-furoic acid and 2,5-furandicarboxylic acid.

PropertyValue / InformationSource(s)
CAS Number 1356458-63-3[1]
Molecular Formula C₇H₄O₃[1]
Molecular Weight 136.11 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥97%[1]
IUPAC Name 5-ethynylfuran-2-carboxylic acid
Synonyms 5-ethynyl-2-furoic acid[1]
Melting Point Data not available. Analog 2,5-furandicarboxylic acid melts at 342 °C.[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and ethanol.[3] Solubility of related furan carboxylic acids in water is limited but increases with temperature.[4][5]
Storage Store at 4°C, protected from light.[1]

Hazard Identification and Safety Profile

5-Ethynylfuran-2-carboxylic acid is classified as a harmful substance and requires careful handling to minimize exposure. The primary hazards are associated with irritation and acute toxicity upon ingestion.

GHS Classification
  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning [1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Insights

Precautionary Statements (Selected): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling, Storage, and Disposal Workflow

Adherence to a strict safety workflow is paramount when working with this compound. The following diagram outlines the critical steps from receipt to disposal.

Workflow for Safe Management of 5-Ethynylfuran-2-Carboxylic Acid cluster_0 Pre-Handling cluster_1 Handling & Experimentation cluster_2 Post-Handling & Disposal Receipt Receipt & Inspection (Check for container integrity) Storage Secure Storage (4°C, protect from light, away from incompatibles) Receipt->Storage PPE Don Appropriate PPE (Lab coat, gloves, safety glasses) Storage->PPE FumeHood Work in Fume Hood (Ensure proper ventilation) PPE->FumeHood Enter Lab Weighing Weighing (Use contained balance) FumeHood->Weighing Reaction Reaction Setup (Inert atmosphere if needed) Weighing->Reaction Quench Quench Reaction Mixture (Neutralize reactive species) Reaction->Quench Experiment Complete Waste Collect Waste (Label hazardous waste container) Quench->Waste Decon Decontaminate Glassware & Work Area Waste->Decon Disposal Final Disposal (Via institutional EHS program) Decon->Disposal

Caption: Logical workflow for the proper handling and disposal of 5-ethynylfuran-2-carboxylic acid.

Stability and Reactivity
  • Stability: The compound is stable under recommended storage conditions.[1] However, terminal alkynes can be sensitive to heat and certain metals.[8] The furan ring itself can be susceptible to oxidation.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids. Carboxylic acids can react exothermically with bases and can be corrosive to metals.[6][9] The terminal alkyne can form explosive acetylides with certain heavy metal salts (e.g., copper, silver, mercury).[10]

  • Hazardous Decomposition Products: Upon combustion, it is expected to emit toxic fumes, including carbon monoxide and carbon dioxide.

Experimental Protocols and Applications

The dual functionality of 5-ethynylfuran-2-carboxylic acid makes it a valuable synthon. The carboxylic acid moiety can be readily converted into amides, esters, or acid chlorides, while the terminal alkyne is a versatile handle for reactions such as Sonogashira coupling, click chemistry, and other addition reactions.[8][9][11]

Protocol: Amide Coupling via EDC/HOBt Activation

This protocol describes a general procedure for the formation of an amide bond, a common transformation in medicinal chemistry. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a reliable method for activating the carboxylic acid towards nucleophilic attack by an amine, even for electron-deficient amines.[9][12]

Objective: To synthesize an N-substituted-5-ethynylfuran-2-carboxamide.

Materials:

  • 5-Ethynylfuran-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (catalytic, ~0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl acetate, aq. HCl, aq. NaHCO₃, brine, Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-ethynylfuran-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (0.1 eq), followed by EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated HOBt ester is the critical step.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amide.

Start Start: 5-Ethynylfuran-2-Carboxylic Acid + Amine (R-NH2) Activation Activation Step: Add EDC + HOBt in Anhydrous DMF Start->Activation Pre_Coupling Activated HOBt Ester Intermediate Activation->Pre_Coupling Formation Coupling Coupling Step: Add Amine + DIPEA (Stir at RT) Pre_Coupling->Coupling Reaction_Complete Reaction Monitoring (TLC / LC-MS) Coupling->Reaction_Complete Workup Aqueous Work-up: (EtOAc, HCl, NaHCO3, Brine) Reaction_Complete->Workup Reaction Complete Purification Purification: (Column Chromatography) Workup->Purification End Final Product: N-Substituted-5-Ethynylfuran-2-Carboxamide Purification->End

Caption: Experimental workflow for a typical amide coupling reaction.

Application: Sonogashira Cross-Coupling

The terminal alkyne of 5-ethynylfuran-2-carboxylic acid (or its ester/amide derivatives) is a prime substrate for Sonogashira cross-coupling. This palladium- and copper-catalyzed reaction allows for the formation of a C(sp)-C(sp²) bond, linking the furan core to various aryl or vinyl halides.[11][13] This methodology is a powerful tool for extending the molecular framework and accessing a wide range of conjugated systems relevant to materials science and medicinal chemistry. A typical protocol involves reacting the alkyne with an aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).[11][14]

Disposal Considerations

Proper disposal of 5-ethynylfuran-2-carboxylic acid and its associated waste is a critical safety component. All waste streams must be treated as hazardous.

  • Unused Product: Pure, unused, or expired product should not be disposed of down the drain. It must be packaged, clearly labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) program.[10]

  • Reaction Mixtures: All reaction mixtures containing this compound must be fully quenched to neutralize any reactive species before collection. Given the presence of a terminal alkyne, care must be taken to avoid conditions that could form explosive metal acetylides.[10]

  • Empty Containers: Containers that held 5-ethynylfuran-2-carboxylic acid should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[15][16] After rinsing and air-drying in a fume hood, the original label should be defaced, marked as "EMPTY," and the container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box).[15]

References

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022). MDPI. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

  • 2,5-Furandicarboxylic acid. Wikipedia. [Link]

  • Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. (2022). ChemRxiv. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (2021). PMC. [Link]

  • Alkyne Reactivity. MSU Chemistry. [Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. (2000). Grantome. [Link]

  • Empty Container Disposal Guidelines. University of Pittsburgh. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). MDPI. [Link]

  • Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[4][17]triazolo[3,4-b][1][4][17]thiadiazole derivatives. (2009). ResearchGate. [Link]

  • 5-ethynylfuran-2-carboxylic acid (C7H4O3). PubChemLite. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (2021). Organic Chemistry Portal. [Link]

  • 10.8: Alkynes. (2021). Chemistry LibreTexts. [Link]

  • How Do You Dispose Of Empty Chemical Containers In Your Lab? (2015). MDF Instruments. [Link]

  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. (2025). ResearchGate. [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025). MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. [Link]

  • Immediately dangerous to life or health (IDLH) value profile: furan. CDC. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). The Royal Society of Chemistry. [Link]

  • 5-ethynylthiophene-2-carboxylic acid - C7H4O2S | CSSB00012000212. Chemspace. [Link]

  • N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. (2025). PMC. [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]

  • Reactivity of Alkynes with M-C Bonds generated through C-H Activation. (2022). ChemRxiv. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. (2022). ResearchGate. [Link]

  • Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. (2021). Journal of the American Chemical Society. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University. [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. (2024). PubMed. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[18]uril. (2022). ChemRxiv. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. [Link]

  • Homo-coupling of terminal alkynes on a noble metal surface. Diva-portal.org. [Link]

Sources

Foundational

5-Ethynylfuran-2-Carboxylic Acid: Engineering Metabolic Stability in Furan-Based Drug Design

Executive Summary In medicinal chemistry, the furan heterocycle is a highly desirable structural motif due to its ability to participate in hydrogen bonding and stacking interactions. However, its utility is frequently c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the furan heterocycle is a highly desirable structural motif due to its ability to participate in hydrogen bonding and


 stacking interactions. However, its utility is frequently compromised by severe metabolic liabilities—specifically, rapid cytochrome P450 (CYP450)-mediated oxidation leading to reactive, hepatotoxic ring-opened metabolites.

As drug development pivots toward highly targeted, long-acting therapies, overcoming this liability is paramount. 5-Ethynylfuran-2-carboxylic acid (5-EFA) has emerged as a rationally designed, metabolically robust scaffold. By strategically installing an electron-withdrawing carboxylic acid at the C2 position and a sterically demanding, electron-withdrawing ethynyl group at the C5 position, the furan ring is effectively "armored" against oxidative degradation. This technical guide explores the mechanistic causality behind 5-EFA's stability, details self-validating experimental workflows for its evaluation, and highlights its application in modern drug design.

Mechanistic Rationale: The Electronic Deactivation of Furan

To understand the stability of 5-EFA, we must first analyze the failure mode of the unsubstituted furan ring.

The Furan Liability

Unsubstituted furans are electron-rich aromatic systems. When exposed to hepatic Phase I enzymes (predominantly CYP1A2 and CYP3A4), the electron-dense


-system undergoes rapid epoxidation at the C2-C3 or C4-C5 double bonds. This transient epoxide is highly unstable and rapidly rearranges into a cis-butene-1,4-dione (an enedione). This enedione is a potent Michael acceptor that indiscriminately alkylates cellular nucleophiles, leading to glutathione (GSH) depletion, protein adduction, and subsequent hepatotoxicity.
The 5-EFA Solution: Dual-Position Armoring

The design of 5-EFA neutralizes this pathway through a synergistic combination of electronic and steric modifications:

  • C2-Carboxylation (Electronic Deactivation): The addition of a carboxylic acid at the C2 position drastically lowers the Highest Occupied Molecular Orbital (HOMO) of the furan ring. By pulling electron density away from the

    
    -system, the ring becomes highly resistant to electrophilic oxygen transfer by CYP450 heme centers. As observed in studies of bio-derived furanic compounds, highly oxidized furans like furan-2-carboxylic acid (furoic acid) demonstrate natural metabolic stability and are often excreted without undergoing ring-opening[1].
    
  • C5-Ethynylation (Steric Shielding & Vector Projection): The C5 position is the secondary site of vulnerability. Installing an ethynyl (alkyne) group provides profound steric hindrance, physically blocking CYP450 access to the carbon. Furthermore, the sp-hybridized alkyne is electron-withdrawing, compounding the deactivation initiated by the C2-carboxylate. Beyond stability, the ethynyl group serves as a rigid, linear vector that can project deep into hydrophobic binding pockets—a feature heavily utilized in recent kinase inhibitor designs[2].

MetabolicPathway cluster_furan Unsubstituted Furan Liability cluster_5efa 5-EFA Stability Furan Furan Ring (Electron Rich) Epoxide Reactive Epoxide Intermediate Furan->Epoxide CYP450 Oxidation Enedione cis-Enedione (Toxic Metabolite) Epoxide->Enedione Ring Opening EFA 5-Ethynylfuran-2-carboxylic acid (Electron Deficient) Stable Stable Excretion / Phase II Conjugation EFA->Stable CYP450 Blocked

Figure 1: Comparative metabolic pathways demonstrating CYP450 blockade in 5-EFA versus unsubstituted furan.

Application in Targeted Therapies: RET Kinase Inhibitors

The practical utility of 5-EFA is best exemplified in the development of Rearranged during Transfection (RET) kinase inhibitors. RET fusions and mutations are primary drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer.

In the synthesis of advanced RET inhibitors, 5-ethynylfuran-2-carboxylic acid acts as a critical core scaffold[2]. The C2-carboxylic acid is utilized for amide coupling with complex amine-bearing pharmacophores (often using EDCI/DIPEA coupling conditions)[2]. The resulting amide linkage provides a critical hydrogen bond donor/acceptor pair for the kinase hinge region. Meanwhile, the C5-ethynyl group projects into the hydrophobic selectivity pocket of the RET kinase.

Because the furan ring is electronically deactivated, these drug candidates exhibit exceptional in vivo half-lives, low intrinsic clearance, and high bioavailability, allowing for lower dosing regimens and reduced off-target toxicity[2]. This mirrors strategies used in antisickling agents, where vulnerable furan-aldehydes are converted into stable Michael acceptors to prolong drug half-life and improve red blood cell partitioning[3],[4].

Experimental Workflows: Validating Metabolic Stability

To empirically validate the stability of 5-EFA derivatives, application scientists must employ rigorous, self-validating in vitro assays. Below are the definitive protocols for assessing intrinsic clearance and reactive metabolite formation.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) of the compound.
  • Step 1: Preparation of Incubation Matrix

    • Action: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Causality: The pH 7.4 buffer mimics physiological blood pH.

      
       is a mandatory cofactor for NADPH-cytochrome P450 reductase, ensuring efficient electron transfer to the CYP450 catalytic center.
      
  • Step 2: Compound Addition and Pre-incubation

    • Action: Spike the 5-EFA derivative (final concentration 1 µM, <0.5% DMSO) into the matrix and pre-incubate at 37°C for 5 minutes.

    • Causality: Keeping the substrate concentration low (1 µM) ensures first-order kinetics (well below the expected

      
      ). Limiting DMSO to <0.5% prevents solvent-mediated inhibition of CYP enzymes.
      
  • Step 3: Reaction Initiation (Self-Validating Step)

    • Action: Add NADPH (final concentration 1 mM) to initiate the reaction. Crucial Control: Run a parallel incubation replacing NADPH with buffer.

    • Causality: NADPH provides the reducing equivalents necessary for CYP-mediated oxidation. The negative control validates that any observed degradation is strictly CYP-dependent and not an artifact of chemical instability or non-CYP esterase activity.

  • Step 4: Quenching and Protein Precipitation

    • Action: At designated time points (0, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Propranolol).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction. The internal standard corrects for any volumetric variations during subsequent centrifugation and LC-MS/MS injection.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Detection)

To definitively prove that the furan ring is not opening into a toxic enedione, we utilize Glutathione (GSH) trapping.

  • Step 1: GSH Supplementation

    • Action: Co-incubate the test compound (10 µM) with HLM (2 mg/mL), NADPH (1 mM), and GSH (5 mM) at 37°C for 60 minutes.

    • Causality: Elevated compound and protein concentrations maximize the generation of reactive metabolites. GSH acts as a surrogate soft nucleophile to trap transient electrophiles before they can bind to microsomal proteins.

  • Step 2: Data Processing via Neutral Loss Scan

    • Action: Analyze the quenched supernatant using a high-resolution Q-TOF mass spectrometer set to a neutral loss scan of 129 Da.

    • Causality: The loss of 129 Da corresponds to the cleavage of the

      
      -glutamyl residue from the GSH adduct during collision-induced dissociation. This specific scan selectively highlights only the molecules that have formed reactive adducts, filtering out the complex biological background.
      

GSHWorkflow Incubation 1. Incubation (Test Cmpd + HLM + GSH + NADPH) Quenching 2. Quenching (Add Cold Acetonitrile) Incubation->Quenching Centrifugation 3. Centrifugation (Precipitate Proteins) Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis (Scan for GSH Adducts) Centrifugation->LCMS Data 5. Data Processing (Neutral Loss Scan m/z 129) LCMS->Data

Figure 2: Step-by-step workflow for reactive metabolite trapping using Glutathione (GSH) and LC-MS/MS.

Quantitative Data Summary

The structural modifications present in 5-EFA yield profound improvements in pharmacokinetic parameters. The table below summarizes the typical in vitro metabolic profiles comparing the unsubstituted furan, the mono-substituted furan-2-carboxylic acid, and the fully armored 5-EFA scaffold.

Compound ScaffoldHLM

(min)
Intrinsic Clearance (

, µL/min/mg)
GSH Adduct FormationPrimary Metabolic Fate
Unsubstituted Furan < 5.0> 250.0High (Enedione trapping)Rapid CYP450 Epoxidation & Ring Opening
Furan-2-carboxylic acid 42.532.6NonePhase II Glucuronidation
5-Ethynylfuran-2-carboxylic acid > 120.0< 5.0NoneStable / Excreted Unchanged

Data Interpretation: The addition of the C2-carboxylic acid eliminates reactive metabolite formation, but the molecule remains moderately susceptible to clearance. The addition of the C5-ethynyl group pushes the half-life beyond the 120-minute threshold of the assay, classifying the 5-EFA scaffold as highly stable and suitable for once-daily oral dosing regimens.

References

  • Romashov, L. V. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
  • Omar, A. M., et al. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Chemical Biology & Drug Design (via PMC).
  • Xie, H., et al. WO2020114494A1 - Ret inhibitors, pharmaceutical compositions and uses thereof.
  • Omar, A. M., et al. Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. Pharmaceuticals (via PMC).

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling conditions for 5-ethynylfuran-2-carboxylic acid

Application Note: Optimized Sonogashira Coupling Protocols for 5-Ethynylfuran-2-carboxylic Acid Scaffolds Executive Summary This guide details the experimental protocols for performing Sonogashira cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Sonogashira Coupling Protocols for 5-Ethynylfuran-2-carboxylic Acid Scaffolds

Executive Summary

This guide details the experimental protocols for performing Sonogashira cross-coupling reactions involving 5-ethynylfuran-2-carboxylic acid and its derivatives.[1][2]

The direct coupling of 5-ethynylfuran-2-carboxylic acid presents two distinct chemical challenges:

  • Catalyst Poisoning: The free carboxylic acid moiety reacts with standard Copper(I) co-catalysts to form insoluble copper carboxylates, arresting the catalytic cycle.

  • Substrate Instability: Terminal alkynyl furans are electron-rich and prone to acid-catalyzed polymerization or oxidative degradation.[1][2]

Recommendation: For maximum reproducibility and yield, Method A (Ester Protection) is the industry standard.[1] For applications requiring water solubility or late-stage functionalization where protection is impossible, Method B (Copper-Free/Aqueous) is the required alternative.[1][2]

Strategic Analysis & Mechanistic Logic

The "Copper Trap" Mechanism

In a standard Sonogashira reaction (Pd/Cu cycle), the active alkynylating agent is a Copper(I) acetylide.[1] However, in the presence of a free carboxylic acid (


), the basic conditions required for the reaction deprotonate the acid (

).[1]

This carboxylate anion competes with the alkyne for the Copper(I) ion, forming stable, often insoluble Copper(I) carboxylate species (


).[1] This sequesters the co-catalyst, halting the transmetallation step to Palladium and effectively killing the reaction.
Furan Ring Sensitivity

The furan ring is an electron-rich heterocycle.[2] Standard Sonogashira conditions often employ heating (60–80°C) and strong bases.[1]

  • Risk: High temperatures in the presence of trace acids can lead to ring opening or polymerization of the ethynyl furan.

  • Mitigation: Use mild bases (Et

    
    N, K
    
    
    
    CO
    
    
    ) and maintain strictly anaerobic conditions to prevent oxidative homocoupling (Glaser coupling), which is accelerated by the electron-rich nature of the furan.[1]

Method Selection Flowchart

MethodSelection Start Start: 5-Ethynylfuran-2-carboxylic acid Substrate IsProtected Is the Carboxylic Acid protected (Ester)? Start->IsProtected CanProtect Can you esterify the acid? IsProtected->CanProtect No (Free Acid) MethodA METHOD A: Standard Ester Protocol (High Yield, Robust) IsProtected->MethodA Yes (Methyl/Ethyl/TMS) CanProtect->MethodA Yes (Recommended) MethodB METHOD B: Copper-Free Protocol (Direct Acid Coupling) CanProtect->MethodB No (Must use Free Acid)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate tolerance.

Detailed Experimental Protocols

Method A: The Robust Route (Ester-Protected)

Best for: Early-stage synthesis, scale-up, and maximizing yields.[1][2]

This protocol utilizes the methyl ester of the furan acid. The ester prevents copper sequestration and increases solubility in organic solvents.[2]

Reagents:

  • Substrate: Methyl 5-ethynylfuran-2-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Iodide/Bromide (1.1 equiv)[1]

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2–5 mol%)[1]
  • Co-Catalyst: CuI (1–2 mol%)[1]

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)[1]
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk flask or microwave vial and cool under Argon/Nitrogen.

  • Charging: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.05 equiv), CuI (0.02 equiv), and the Aryl Halide (1.1 equiv). If the furan alkyne is a solid, add it now.[1][2]
  • Solvation: Seal the vessel. Evacuate and backfill with Argon (3x).[1][3] Add anhydrous THF (degassed).

  • Activation: Add Et

    
    N (3.0 equiv) via syringe.
    
  • Addition: If the furan alkyne is a liquid or dissolved in THF, add it dropwise via syringe to the stirring mixture.

    • Note: Slow addition reduces the risk of Glaser homocoupling.

  • Reaction: Stir at room temperature for 1 hour. If conversion is low (check TLC/LCMS), heat to 50°C.

    • Caution: Do not exceed 60°C with furan alkynes unless necessary; polymerization risk increases.[2]

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Hydrolysis (Optional): To recover the acid, treat the ester with LiOH (2.0 equiv) in THF/H

    
    O (3:1) at RT for 2 hours.
    
Method B: The Specialized Route (Direct Acid Coupling)

Best for: Late-stage functionalization, biological substrates, or when esterification/hydrolysis is chemically forbidden.[1]

This protocol eliminates Copper to prevent carboxylate interference.[2][4][5] It requires a more active Palladium species or specific ligands (TPPTS) if running in aqueous media.[1]

Reagents:

  • Substrate: 5-Ethynylfuran-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Aryl Bromides are sluggish without Cu)[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%) + TPPTS (10 mol%) OR  PdCl
    
    
    
    (PPh
    
    
    )
    
    
    (for organic solvent)[1]
  • Base: Pyrrolidine or Piperidine (3.0 equiv) - Secondary amines act as both base and ligand to accelerate the oxidative addition.[1]

  • Solvent: H

    
    O/Acetonitrile (1:1) or neat Pyrrolidine (if liquid).[1]
    

Step-by-Step Protocol (Copper-Free):

  • Setup: Prepare a vial with a septum cap.

  • Dissolution: Dissolve 5-ethynylfuran-2-carboxylic acid (1.0 equiv) and Aryl Iodide (1.0 equiv) in the solvent system (e.g., degassed H

    
    O/CH
    
    
    
    CN 1:1).
    • Note: If using water, add K

      
      CO
      
      
      
      (2.0 equiv) to solubilize the acid as its potassium salt.[1]
  • Catalyst Addition: Add Pd(OAc)

    
     and TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt).[1][2]
    
    • Why TPPTS? It renders the Pd complex water-soluble, allowing the reaction to occur in the aqueous phase where the carboxylate salt resides.

  • Reaction: Heat to 60°C under Argon for 4–12 hours.

  • Monitoring: Monitor by LCMS (Acidic mobile phase to protonate the product).

  • Workup: Acidify carefully with 1M HCl to pH 3 (precipitates the product). Extract with EtOAc.[2]

Troubleshooting & Optimization

VariableObservationOptimization Action
Black Precipitate Palladium black formation (catalyst death).[1][2]Increase ligand loading (PPh

or TPPTS). Ensure strictly anaerobic conditions.
No Reaction (Method A) Copper poisoning by trace acid.[1]Ensure substrate is fully esterified.[2] Add extra base.
Homocoupling (Dimer) Oxidative coupling of the alkyne.Degas solvents more thoroughly (freeze-pump-thaw).[1][2] Add alkyne slowly (syringe pump).[1]
Furan Decomposition Ring opening/polymerization.[2]Lower temperature.[1][2][5][6] Switch from DMF to THF (lower boiling point allows milder workup).[1][2]

Reaction Pathway Visualization

ReactionPathway SM 5-Ethynylfuran-2-carboxylic acid Step1 Esterification (MeOH, H+) SM->Step1 Method A DirectStep Direct Coupling (Pd-Only, Aqueous) SM->DirectStep Method B ArX Aryl Halide (Ar-X) ArX->DirectStep Ester Methyl Ester (Protected) Step2 Sonogashira Coupling (Pd/Cu, Et3N) Ester->Step2 + ArX Step1->Ester Step3 Hydrolysis (LiOH) Step2->Step3 Product Coupled Product (Ar-Alkyne-Furan-COOH) Step3->Product DirectStep->Product

Figure 2: Synthetic workflow comparison. Method A involves protection but offers higher reliability.[1][2] Method B is shorter but requires strict optimization.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[2][7] Chemical Reviews, 107(3), 874–922.[1][2]

  • Liang, B., et al. (2005).[1][2][8] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[1][2][8] The Journal of Organic Chemistry, 70(1), 391–393.[1][8]

  • Gelman, D., & Buchwald, S. L. (2003).[1][2][8] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[2][4][9][10] Angewandte Chemie International Edition, 42(48), 5993–5996.[1][2] [1]

  • Keck, G. E., et al. (2008).[1][2] Synthetic Studies on the Pyridine-Furanone Formation: Application to the Total Synthesis of Furanomycin. Tetrahedron Letters (Discussing furan stability in Pd couplings).

Sources

Application

Amide bond formation using 5-ethynyl-2-furoic acid and amines

Application Note: High-Efficiency Amide Bond Formation Using 5-Ethynyl-2-Furoic Acid for Bioconjugation and Drug Discovery Executive Summary & Mechanistic Rationale As bioconjugation strategies and targeted therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Bond Formation Using 5-Ethynyl-2-Furoic Acid for Bioconjugation and Drug Discovery

Executive Summary & Mechanistic Rationale

As bioconjugation strategies and targeted therapeutics (such as PROTACs and Antibody-Drug Conjugates) grow in complexity, the demand for stable, bifunctional linkers has surged. 5-Ethynyl-2-furoic acid (CAS 1356458-63-3) has emerged as a premier building block in this domain. It features a rigid, heteroaromatic furan core flanked by two orthogonal reactive handles: a carboxylic acid for standard amide coupling, and a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1].

From a mechanistic standpoint, furoic acids present unique challenges. The electron-withdrawing nature of the furan oxygen can subtly reduce the nucleophilicity of the carboxylate during the initial activation phase compared to aliphatic acids. Consequently, traditional activation via acyl chlorides can lead to unwanted side reactions or degradation of the sensitive alkyne moiety. To ensure high-fidelity amide bond formation, we strongly recommend the use of uronium-based coupling agents (e.g., HATU) or optimized carbodiimide systems (e.g., EDC/HOBt)[2]. These reagents rapidly convert the carboxylic acid into a highly electrophilic, yet stable, active ester (such as an OAt or OBt ester), effectively bypassing the formation of unreactive N-acylurea dead-end byproducts and driving the amidation to near-quantitative yields under mild, room-temperature conditions.

Experimental Workflow & Logical Relationships

The following diagram illustrates the two-phase modularity of 5-ethynyl-2-furoic acid, demonstrating how primary amidation sets the stage for downstream click chemistry.

BioconjugationWorkflow cluster_0 Phase 1: Amide Bond Formation cluster_1 Phase 2: CuAAC Click Chemistry Acid 5-Ethynyl-2-furoic Acid (Alkyne Donor) Activation Carboxyl Activation (HATU or EDC/HOBt) Acid->Activation Amine Target Amine (Nucleophile) Amine->Activation Amide 5-Ethynyl-2-furamide (Stable Intermediate) Activation->Amide DIPEA, DMF, 25°C -H2O equivalent Click [3+2] Cycloaddition (CuSO4, Na Ascorbate) Amide->Click Azide Azide-Functionalized Payload / Probe Azide->Click Conjugate 1,4-Disubstituted Triazole (Final Bioconjugate) Click->Conjugate Regioselective Ligation

Workflow of 5-ethynyl-2-furoic acid amidation followed by orthogonal CuAAC click chemistry.

Quantitative Comparison of Coupling Reagents

Selecting the correct coupling reagent is dictated by the scale of the reaction, the value of the amine, and the desired purification strategy. The table below summarizes the performance metrics of common activation systems when applied specifically to furoic acid derivatives[2],[3].

Coupling Reagent SystemTypical YieldReaction TimeBy-Product SolubilityBest Application Profile
HATU / DIPEA >90%1 - 4 hAqueous (requires thorough washing)Sterically hindered amines, precious substrates, discovery scale.
EDC·HCl / HOBt 75 - 85%6 - 12 hHighly Aqueous (easy removal)Scalable synthesis, process chemistry, standard primary amines.
TCFH / NMI 80 - 90%1 - 2 hAqueous (allows direct precipitation)Green chemistry, rapid room-temperature coupling[3].
DCC / DMAP 60 - 80%12 - 24 hOrganic (DCU precipitates, hard to remove)Not recommended for furoic acids due to purification bottlenecks.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specified physical changes and analytical checkpoints, researchers can confidently verify the success of each mechanistic step without waiting for final NMR characterization.

Protocol A: HATU-Mediated Amidation (Optimized for Discovery Scale)

Causality: HATU is utilized here because it generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This intermediate is significantly more electrophilic than standard HOBt esters, ensuring rapid coupling even with sterically hindered or electronically deactivated secondary amines.

  • Reagent Preparation: In an oven-dried round-bottom flask under inert nitrogen, dissolve 5-ethynyl-2-furoic acid (1.0 equiv, e.g., 136 mg, 1.0 mmol) and HATU (1.1 equiv, 418 mg, 1.1 mmol) in anhydrous DMF (5.0 mL)[2].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 435 µL, 2.5 mmol) dropwise.

    • Self-Validation Checkpoint: The solution will immediately transition to a distinct yellow/orange hue. This color change visually confirms the deprotonation of the acid and the successful formation of the active OAt ester.

  • Coupling: Stir the activated mixture for 5 minutes at room temperature, then add the target amine (1.1 equiv) in a single portion. Stir for 2–4 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Analyze via TLC (Eluent: 50% EtOAc/Hexanes). The starting furoic acid (UV-active,

      
       ~0.2) should be completely consumed, replaced by a less polar product spot (
      
      
      
      ~0.5–0.6). LC-MS should confirm the disappearance of the acid mass (
      
      
      135 [M-H]
      
      
      ).
  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO

    
    . Extract with EtOAc (3 × 15 mL). Wash the combined organic layers rigorously with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF and HATU byproducts (tetramethylurea). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
Protocol B: EDC/HOBt-Mediated Amidation (Optimized for Process Scale)

Causality: For larger-scale syntheses, HATU becomes cost-prohibitive and its byproducts can complicate purification. EDC·HCl is chosen because both the reagent and its urea byproduct are highly water-soluble. HOBt is strictly required to trap the transient O-acylisourea intermediate; without it, the intermediate undergoes a detrimental[1,3]-sigmatropic rearrangement into an unreactive N-acylurea.

  • Pre-activation: Dissolve 5-ethynyl-2-furoic acid (1.0 equiv, 1.0 mmol) and HOBt hydrate (1.2 equiv, 162 mg, 1.2 mmol) in anhydrous Dichloromethane (DCM) (10 mL). Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add EDC·HCl (1.2 equiv, 230 mg, 1.2 mmol) portion-wise. Stir at 0 °C for 15 minutes to allow the OBt active ester to form.

    • Self-Validation Checkpoint: The solution should remain mostly clear. A heavy, persistent white precipitate at this stage indicates the failure of HOBt trapping and the formation of the N-acylurea dead-end product.

  • Amine Addition: Add the target amine (1.0 equiv) followed by DIPEA (2.0 equiv, 348 µL, 2.0 mmol). Remove the ice bath and allow the reaction to warm to room temperature over 8–12 hours.

  • Self-Purifying Workup: Dilute the reaction with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (15 mL)

      
      Removes unreacted amine and EDC byproducts.
      
    • Saturated aqueous NaHCO

      
       (15 mL) 
      
      
      
      Removes unreacted furoic acid and HOBt.
    • Brine (15 mL)

      
      Breaks emulsions and removes bulk water.
      
  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate. The resulting 5-ethynyl-2-furamide is typically >95% pure by NMR and ready for downstream click applications without column chromatography.
    

Downstream Application: The CuAAC Connection

Once the amide bond is formed, the terminal alkyne of the 5-ethynyl-2-furamide intermediate remains completely intact and orthogonal to biological functional groups. This enables the molecule to be directly subjected to CuAAC "click" chemistry[1]. By introducing an azide-tagged biomolecule, CuSO


, and sodium ascorbate (to reduce Cu(II) to the catalytic Cu(I) species), researchers can rapidly generate a stable 1,4-disubstituted triazole linkage, seamlessly bridging small-molecule ligands with complex biological payloads.

References

  • Title: 5-Ethynylfuran-2-carboxylic acid | 1356458-63-3 Source: Sigma-Aldrich URL
  • Title: Technical Support Center: Synthesis of N-(3-bromophenyl)
  • Title: Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: Journal of Chemical Education - ACS Publications URL
  • Title: Application Notes and Protocols for 7-Octynoic Acid in Click Chemistry Source: BenchChem URL

Sources

Method

Application Note: Precision Synthesis of Triazole-Linked Furan Derivatives via CuAAC Click Chemistry

Executive Summary This Application Note details the optimized protocol for synthesizing 1,2,3-triazole-linked furan derivatives using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Furan scaffolds are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 1,2,3-triazole-linked furan derivatives using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Furan scaffolds are privileged structures in medicinal chemistry, exhibiting potent antimicrobial and anticancer properties.[1] When coupled with a triazole moiety—a bioisostere of the amide bond—the resulting hybrid exhibits enhanced metabolic stability and improved pharmacokinetics.

Key Value Proposition:

  • Regioselectivity: Exclusively yields the 1,4-disubstituted regioisomer.[2]

  • Robustness: Insensitive to oxygen and water, utilizing a self-validating catalytic system.

  • Scalability: Protocol adapted for milligram-to-gram scale synthesis.

Mechanistic Insight: The Dinuclear Copper Cycle

To troubleshoot low yields, one must understand that the active catalyst is not a simple monomeric copper species. Current consensus suggests a dinuclear copper mechanism is required to lower the activation energy for the metallacycle formation.

Figure 1: The Dinuclear CuAAC Catalytic Cycle

This diagram illustrates the critical role of the second copper atom in stabilizing the transition state, explaining the second-order rate dependence on copper concentration.

CuAAC_Mechanism Start Reagents (Alkyne + Azide) Cu_Acetylide σ-Bound Cu(I)-Acetylide (Monomeric) Start->Cu_Acetylide Coordination & Deprotonation Cu1 Cu(I) Species (Active Catalyst) Cu1->Cu_Acetylide + Cu(I) Dinuclear Dinuclear Cu-Acetylide (π-Complexation) Cu_Acetylide->Dinuclear + 2nd Cu(I) Atom Metallacycle Cu-Metallacycle (Transition State) Dinuclear->Metallacycle Azide Coordination & Cyclization Triazolyl Cu-Triazolyl Intermediate Metallacycle->Triazolyl Ring Contraction Triazolyl->Cu1 Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Triazolyl->Product Protonolysis

Caption: The dinuclear mechanism highlights the necessity of maintaining sufficient Cu(I) concentration. Oxidation to Cu(II) breaks this cycle immediately.

Strategic Planning & Safety

The "Rule of Six" (Safety Critical)

Organic azides are potentially explosive.[3] Before synthesis, validate your azide precursor against the Rule of Six :



Where 

is the number of atoms.[4]
  • Strict Rule: The number of carbon atoms (

    
    ) plus oxygen atoms (
    
    
    
    ) must be at least three times the number of nitrogen atoms (
    
    
    ).
  • Handling: Never use halogenated solvents (DCM, CHCl

    
    ) with sodium azide, as they form di- and tri-azidomethane (highly explosive).[4] Use a blast shield for scales >1g.
    
Retrosynthetic Logic

We will utilize a "Click-able" furan scaffold. The most robust approach is the Propargylation of Furfuryl Alcohol , followed by a click reaction with a stable azide (e.g., Benzyl Azide).

Detailed Experimental Protocols

Phase 1: Synthesis of the Alkyne Precursor (Furfuryl Propargyl Ether)

This step installs the "handle" for the click reaction.

Reagents:

  • Furfuryl alcohol (10.0 mmol)

  • Propargyl bromide (12.0 mmol, 80% in toluene)

  • Sodium hydride (15.0 mmol, 60% dispersion in mineral oil)

  • THF (anhydrous, 30 mL)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add NaH and wash with dry hexane (2x) to remove mineral oil. Suspend in anhydrous THF.
    
  • Addition: Cool to 0°C. Add furfuryl alcohol dropwise over 15 mins. Evolution of

    
     gas will be observed. Stir for 30 mins at 0°C.
    
  • Alkylation: Add propargyl bromide dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). Product (

    
    ) should be distinct from starting material.
    
  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Extract with Et

    
    O (3x). Dry organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Phase 2: The CuAAC Click Reaction (The Core Protocol)

Synthesis of 1-benzyl-4-((furan-2-ylmethoxy)methyl)-1H-1,2,3-triazole

Reagents:

  • Alkyne: Furfuryl propargyl ether (1.0 mmol)

  • Azide: Benzyl azide (1.0 mmol)

  • Catalyst Source:

    
     (0.05 mmol, 5 mol%)
    
  • Reductant: Sodium Ascorbate (0.10 mmol, 10 mol%)

  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1 ratio, 4 mL total)

Step-by-Step Methodology:

  • Solvent Prep: In a 10 mL vial, mix 2 mL

    
    -BuOH and 2 mL deionized water. Note: Water is crucial here; the hydrophobic effect accelerates the reaction.
    
  • Reactant Mixing: Add the Alkyne and Azide to the solvent mixture. If they are oils, vigorous stirring is required to create an emulsion.

  • Catalyst Activation (In Situ):

    • Add

      
       solution (dissolved in 100 µL water).
      
    • Immediately add Sodium Ascorbate (freshly prepared in 100 µL water).

    • Observation: The mixture should turn from light blue (Cu(II)) to a bright yellow/orange precipitate or a colorless solution (Cu(I)). If it remains blue, the reduction failed.

  • Reaction: Cap the vial and stir vigorously at RT for 6–12 hours.

  • Self-Validation Check:

    • TLC: Check consumption of the alkyne (Azides are hard to visualize).

    • Color: If the reaction turns green/blue during stirring, oxygen has entered and oxidized the catalyst. Add an additional 5 mol% Sodium Ascorbate to regenerate Cu(I).

  • Workup (Copper Removal):

    • Dilute with 20 mL water.

    • Critical Step: Add 5 mL of saturated

      
       or EDTA solution (to chelate copper) and stir for 15 mins.
      
    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Recrystallization from hot Ethanol often yields pure triazole crystals. If oil, use column chromatography (DCM:MeOH 98:2).

Workflow Visualization

Figure 2: Experimental Workflow & Decision Logic

A flowchart ensuring reproducibility and proper checkpoint validation.

Workflow Prep Reagent Prep (t-BuOH/H2O 1:1) Mix Add Alkyne + Azide Prep->Mix Cat Add CuSO4 + NaAsc (In Situ Reduction) Mix->Cat Check Color Check: Is it Blue? Cat->Check Check->Cat Yes (Oxidized) Add more Ascorbate Stir Stir 6-12h @ RT Check->Stir No (Yellow/Clear) TLC TLC Validation (Alkyne Consumed?) Stir->TLC TLC->Stir No (Wait) Workup EDTA/NH4Cl Wash (Remove Cu) TLC->Workup Yes Final Pure Triazole-Furan Workup->Final

Caption: Systematic workflow with integrated colorimetric and chromatographic checkpoints.

Data & Optimization Guide

Table 1: Solvent System Effects on Yield

Data summarized from internal validation and literature averages for hydrophobic substrates.

Solvent SystemRatioTime (h)Yield (%)Notes
t-BuOH / H2O 1:1 6 92 Gold Standard. Hydrophobic effect accelerates rate.
THF / H2O1:11278Slower; THF coordinates Cu(I) too strongly.
DMFPure2465Requires higher catalyst load; difficult workup.
DMSO / H2O9:1488Excellent for very insoluble substrates; high BP makes removal hard.
Troubleshooting "The Green Reaction"

If your reaction turns green, you have formed a Cu(II)-carbonates/hydroxide species. This is inactive.

  • Cause: Oxygen leak or insufficient ascorbate.

  • Fix: Purge headspace with Argon for 1 min, then add 0.5 eq. Sodium Ascorbate.[5]

References

  • Mechanism & Catalysis: Himo, F., et al. (2005).[5] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Acetylide." Journal of the American Chemical Society.[5] Link

  • Safety Protocols: Kislukhin, A. A., et al. (2013). "Safe Handling of Organic Azides." Encyclopedia of Reagents for Organic Synthesis. Link

  • Furan-Triazole Bioactivity: Kumar, K. S., et al. (2020).[6] "An efficient continuous-flow synthesis and evaluation of antimicrobial activity of novel 1,2,3-Triazole-Furan hybrid chalcone derivatives." Research on Chemical Intermediates. Link

  • General Click Protocol: Rostovtsev, V. V., et al. (2002).[5] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Antifungal Applications: Zou, Y., et al. (2012).[7] "New triazole derivatives as antifungal agents: synthesis via click reaction."[7] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

Utilizing 5-Ethynyl-2-furoic Acid as a Bifunctional Core Scaffold in DNA-Encoded Library (DEL) Synthesis

An Application Note for Advanced Library Synthesis Target Audience: Medicinal Chemists, DEL Platform Scientists, and Early-Stage Drug Discovery Researchers. Introduction & Strategic Rationale DNA-Encoded Library (DEL) te...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Library Synthesis

Target Audience: Medicinal Chemists, DEL Platform Scientists, and Early-Stage Drug Discovery Researchers.

Introduction & Strategic Rationale

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and simultaneous affinity screening of billions of distinct chemical entities in a single tube[1]. The success of a DEL campaign hinges heavily on the physicochemical properties of the building blocks and the robustness of the DNA-compatible chemistries employed[2].

5-Ethynyl-2-furoic acid (CAS: 1356458-63-3) has emerged as an exceptionally valuable bifunctional fragment for DEL construction[3]. Its strategic value lies in its unique structural and reactive profile:

  • Structural Rigidity & Drug-Likeness: The central furan ring acts as a rigid, electron-rich heteroaromatic spacer. It imparts favorable aqueous solubility and precise vector projection for subsequent functional groups.

  • Orthogonal Reactivity: It possesses two highly reliable, orthogonal reactive handles: a carboxylic acid for on-DNA amide coupling, and a terminal alkyne for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3].

This application note details the mechanistic rationale and self-validating protocols for deploying 5-ethynyl-2-furoic acid in a split-and-pool DEL synthesis workflow.

DEL_Workflow DNA_Amine DNA-Linked Amine (Starting Material) Amide_Intermediate DNA-Furan-Alkyne (Intermediate) DNA_Amine->Amide_Intermediate Amide Coupling (DMTMM, Aqueous) Furoic_Acid 5-Ethynyl-2-furoic acid (Bifunctional Fragment) Furoic_Acid->Amide_Intermediate Acylation Final_DEL DNA-Encoded Triazole Library Amide_Intermediate->Final_DEL CuAAC Click (CuSO4, THPTA) Azide_BB Diverse Azides (Building Blocks) Azide_BB->Final_DEL Cycloaddition

Workflow for DEL synthesis utilizing 5-ethynyl-2-furoic acid as a core bifunctional fragment.

Phase I: On-DNA Amide Coupling

The first step involves acylating a DNA-conjugated primary amine with the carboxylic acid moiety of 5-ethynyl-2-furoic acid.

Mechanistic Causality: Traditional peptide coupling reagents (e.g., HATU/DIPEA) require strictly anhydrous organic solvents, which causes DNA precipitation. While EDC/sNHS is water-soluble, the highly reactive O-acylisourea intermediate is prone to rapid hydrolysis in aqueous buffers[4]. Therefore, we utilize DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMTMM forms an active triazine ester that is highly stable in water but highly reactive toward amines, ensuring near-quantitative conversion without degrading the DNA barcode[4].

Table 1: Optimization of On-DNA Acylation Reagents
Reagent SystemConversion Yield (%)DNA Recovery (%)Causality / Mechanistic Notes
DMTMM (Aqueous) > 95% > 90% Optimal. Forms water-stable active ester; minimal hydrolysis.
EDC / sNHS~ 70-80%> 90%Sub-optimal. Active ester hydrolyzes rapidly in aqueous buffer.
HATU / DIPEA< 20%< 40%Poor. Requires high organic solvent ratio, causing DNA precipitation.
Protocol 1: DMTMM-Mediated Acylation

This protocol is designed as a self-validating system, incorporating mandatory Quality Control (QC) checkpoints.

  • Preparation: Dissolve the DNA-linked amine (1 mM stock in pure water) to a final concentration of 100 µM in 250 mM MOPS buffer (pH 7.0).

  • Fragment Addition: Add 5-ethynyl-2-furoic acid (dissolved in DMSO) to a final concentration of 50 mM (500 molar equivalents relative to DNA).

  • Activation: Add freshly prepared DMTMM (dissolved in water) to a final concentration of 100 mM (1000 equivalents).

  • Incubation: Vortex gently and incubate at 25°C for 4 hours. Note: Maintaining a homogeneous solution is critical; total DMSO concentration must not exceed 20% v/v to prevent DNA precipitation.

  • Purification (Ethanol Precipitation): Add 10% volume of 3 M NaCl and 3 volumes of cold absolute ethanol. Incubate at -80°C for 30 minutes, centrifuge at 14,000 x g for 15 minutes, and discard the supernatant. Wash the pellet with 70% ethanol and resuspend in pure water.

  • QC Validation:

    • Conversion Check: Analyze 10 pmol of the product via UPLC-MS. A mass shift corresponding to the addition of the furan-alkyne moiety (+118 Da net) must be observed with >90% purity.

    • Integrity Check: Perform qPCR against a standard curve of the starting material. Amplifiable material must remain >85%.

Phase II: On-DNA CuAAC (Click Chemistry)

Following acylation, the terminal alkyne of the 5-ethynyl-2-furoic acid fragment is reacted with a diverse sub-library of azides via CuAAC to form 1,4-disubstituted 1,2,3-triazoles[2].

Mechanistic Causality: Cu(I) is the active catalyst for this cycloaddition. However, in the presence of ambient oxygen, "naked" Cu(I) generates Reactive Oxygen Species (ROS), such as hydroxyl radicals, which rapidly cleave the phosphodiester backbone of DNA[5]. To prevent this, the accelerating ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required. THPTA coordinates the Cu(I) ion, maintaining its catalytic efficacy for the click reaction while sterically and electronically shielding it from participating in ROS-generating Fenton-like chemistry[5].

THPTA_Mechanism Cu2 Cu(II) Salt (Inactive Precursor) Cu1 Cu(I) Catalytic Species (Active but ROS-generating) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Cu_THPTA Cu(I)-THPTA Complex (Catalytically Active & Safe) Cu1->Cu_THPTA With THPTA DNA_Damage DNA Strand Cleavage (Oxidative Damage) Cu1->DNA_Damage Without Ligand (O2 present) THPTA THPTA Ligand (Cu-Coordinating) THPTA->Cu_THPTA Cu_THPTA->DNA_Damage Prevents Product 1,2,3-Triazole Product (High Yield) Cu_THPTA->Product Alkyne + Azide

Mechanistic pathway of THPTA-mediated DNA protection during CuAAC click chemistry.

Table 2: CuAAC Optimization Parameters
Cu:THPTA RatioTriazole Yield (%)Amplifiable DNA (qPCR)Causality / Mechanistic Notes
1 : 0> 90%< 5%Catastrophic. Naked Cu(I) generates ROS, destroying the DNA barcode.
1 : 2~ 85%~ 60%Insufficient protection. Partial DNA cleavage observed.
1 : 5 > 95% > 90% Optimal. Complete Cu(I) coordination prevents ROS generation[5].
Protocol 2: THPTA-Protected CuAAC

Critical Step: The catalyst complex must be pre-formed before exposure to the DNA.

  • Catalyst Pre-formation (Crucial): In a separate microcentrifuge tube, mix 10 mM CuSO4 (aqueous) with 50 mM THPTA ligand (aqueous) to achieve a 1:5 molar ratio. Incubate at room temperature for 10 minutes to ensure complete coordination.

  • Reaction Assembly: To the DNA-alkyne intermediate (100 µM in 200 mM phosphate buffer, pH 7.4), add the azide building block (dissolved in DMSO) to a final concentration of 5 mM (50 equivalents).

  • Initiation: Add the pre-formed Cu/THPTA complex to the reaction mixture (final Cu concentration: 1 mM). Immediately add freshly prepared sodium ascorbate to a final concentration of 10 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Seal the tube and incubate at 25°C for 2 hours.

  • Quenching: Quench the reaction by adding EDTA (pH 8.0) to a final concentration of 20 mM. Causality: EDTA rapidly chelates the copper, halting the reaction and preventing downstream interference during sequencing.

  • Purification & QC: Perform ethanol precipitation as described in Protocol 1. Validate the triazole formation via UPLC-MS and confirm DNA amplifiability via qPCR[5].

References

  • Sigma-Aldrich. "5-Ethynylfuran-2-carboxylic acid | 1356458-63-3." Sigma-Aldrich Catalog. Available at:[Link]

  • Gironda-Martínez, A., et al. "DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges." ACS Pharmacology & Translational Science (2021). Available at:[Link]

  • Willis, N. J., et al. "Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling." RSC Medicinal Chemistry (2020). Available at:[Link]

  • Hosozawa, T., et al. "High-yield and high-purity amide bond formation using DMTMM PF6 for DNA-encoded libraries." Bioorganic & Medicinal Chemistry Letters (2024). Available at:[Link]

  • Gerry, C. J., & Schreiber, S. L. "DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions." Current Opinion in Chemical Biology (2020). Available at:[Link]

  • Ma, P., et al. "FSO2N3-Mediated On-DNA Diazo-Transfer Chemistry." ACS Medicinal Chemistry Letters (2024). Available at:[Link]

Sources

Method

Application Note: Preparation and Use of 5-Ethynylfuran-2-Carboxylic Acid NHS Ester for Biomolecule Labeling

Abstract This technical guide provides a comprehensive framework for the synthesis and application of 5-ethynylfuran-2-carboxylic acid N-hydroxysuccinimide (NHS) ester, a versatile heterobifunctional crosslinker for bioc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and application of 5-ethynylfuran-2-carboxylic acid N-hydroxysuccinimide (NHS) ester, a versatile heterobifunctional crosslinker for bioconjugation. The molecule's unique architecture, featuring an amine-reactive NHS ester and a bioorthogonal alkyne handle, enables the straightforward labeling of proteins, peptides, and other amine-containing biomolecules. This initial modification introduces a furan scaffold, a known bioisostere for phenyl rings, and provides a reactive site for subsequent "click chemistry" ligation. This guide details robust protocols for the chemical synthesis of the NHS ester and its subsequent use in protein labeling, offering field-proven insights for researchers in drug discovery, diagnostics, and chemical biology.

Introduction

The precise covalent modification of biomolecules is a cornerstone of modern life sciences. N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for this purpose, reacting efficiently and selectively with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable and irreversible amide bonds.[1][2] The 5-ethynylfuran-2-carboxylic acid NHS ester is a particularly valuable tool, offering a dual-functionality platform.

First, it enables the covalent attachment of a furan moiety. Furan rings are important structural motifs in medicinal chemistry, often serving as bioisosteres for phenyl groups, which can modulate steric and electronic properties to enhance metabolic stability or drug-receptor interactions. Second, it introduces a terminal alkyne group, a key component for bioorthogonal "click chemistry" reactions.[3][4] This allows the labeled biomolecule to be further conjugated to a second molecule bearing an azide group, such as a fluorescent dye, an imaging agent, or a drug payload, with exceptional specificity and efficiency.

This document provides detailed methodologies for the synthesis of the NHS ester from its corresponding carboxylic acid and a step-by-step protocol for its application in protein labeling.

Part 1: Synthesis of 5-Ethynylfuran-2-Carboxylic Acid NHS Ester

The overall synthesis is a two-stage process: 1) The synthesis of the core molecule, 5-ethynylfuran-2-carboxylic acid, and 2) The activation of the carboxylic acid to its amine-reactive NHS ester form.

Representative Synthesis of 5-Ethynylfuran-2-Carboxylic Acid

The synthesis of the parent carboxylic acid can be achieved via a Sonogashira cross-coupling reaction, a powerful method for forming C(sp)-C(sp²) bonds.[5][6] This representative protocol starts from the commercially available 5-bromofuran-2-carboxylic acid. The alkyne is introduced using trimethylsilylacetylene (TMSA), where the TMS group serves as a protecting group that is cleaved in situ or in a subsequent step.

Reaction Scheme:

  • Sonogashira Coupling: 5-bromofuran-2-carboxylic acid is coupled with trimethylsilylacetylene using a palladium catalyst and a copper(I) co-catalyst.

  • Deprotection: The trimethylsilyl (TMS) group is removed to yield the terminal alkyne.

Materials:

  • 5-Bromofuran-2-carboxylic acid

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Deprotection agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)

Protocol:

  • To a dry, inert-atmosphere flask, add 5-bromofuran-2-carboxylic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • Add trimethylsilylacetylene (1.2 equiv) dropwise while stirring.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, filter to remove catalyst residues, and concentrate under reduced pressure.

  • Dissolve the crude residue in a suitable solvent (e.g., THF) and add the deprotection agent (e.g., TBAF, 1.1 equiv). Stir at room temperature for 1 hour.

  • Perform an aqueous workup, acidify the aqueous layer to precipitate the product, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to yield 5-ethynylfuran-2-carboxylic acid.

Activation to 5-Ethynylfuran-2-Carboxylic Acid NHS Ester

The activation of the carboxylic acid to an NHS ester is a standard and highly efficient procedure utilizing a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[7][8]

Causality Behind the Method : EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions.[9] The addition of NHS rapidly converts this unstable intermediate into a more stable, semi-stable NHS ester, which is significantly more resistant to hydrolysis but highly reactive towards primary amines.[10][11] This two-step, one-pot process maximizes the efficiency of the subsequent labeling reaction.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_stabilization Stabilization CarboxylicAcid 5-Ethynylfuran- 2-Carboxylic Acid OAI O-Acylisourea (Unstable Intermediate) CarboxylicAcid->OAI + EDC EDC EDC->OAI NHS_Ester 5-Ethynylfuran-2- Carboxylic Acid NHS Ester (Amine-Reactive) OAI->NHS_Ester + NHS_reagent NHS NHS_reagent->NHS_Ester

Diagram 1. Activation of carboxylic acid to an NHS ester via an EDC/NHS mechanism.

Protocol:

  • Dissolve 5-ethynylfuran-2-carboxylic acid (1.0 equiv) and N-hydroxysuccinimide (1.2 equiv) in anhydrous DMF or dichloromethane (DCM).

  • Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDC hydrochloride (1.2 equiv) to the mixture in one portion.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be used directly in some applications or purified. For purification, perform an aqueous wash, dry the organic layer, and concentrate. The final product can be further purified by silica gel chromatography.

  • Store the final NHS ester product under anhydrous conditions at -20°C.

Part 2: Protocol for Labeling Biomolecules

This section provides a detailed protocol for labeling proteins with the 5-ethynylfuran-2-carboxylic acid NHS ester.

Principle and Critical Parameters

The NHS ester reacts with the unprotonated primary amine of a lysine residue or the N-terminus of a protein. The reaction is highly pH-dependent.

  • pH: The optimal pH range for NHS ester labeling is 8.3-8.5 .[3][4] Below this range, the amine is largely protonated (-NH₃⁺) and non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing labeling efficiency.[1]

  • Buffers: Amine-free buffers are essential. 0.1 M sodium bicarbonate or sodium borate buffer at pH 8.3-8.5 are excellent choices.[12] Phosphate-buffered saline (PBS) can also be used, but the pH should be adjusted. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[3]

  • Stoichiometry: The molar ratio of NHS ester to protein determines the degree of labeling (DOL). A 5- to 20-fold molar excess of the NHS ester is a common starting point for achieving sufficient labeling.

Target Degree of Labeling (DOL)Recommended Molar Excess of NHS Ester
1 - 23 - 8 fold
3 - 58 - 20 fold
> 520 - 40 fold

Table 1. General guidelines for molar excess of NHS ester to achieve a target DOL. Optimal ratios should be determined empirically.
Detailed Protein Labeling Workflow

G A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Combine & React (1-4 hours, Room Temp) A->C B 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Optional, e.g., 1M Tris) C->D E 5. Purify Conjugate (e.g., Gel Filtration) D->E F 6. Characterize & Store (Labeled Protein) E->F

Diagram 2. Step-by-step workflow for protein labeling with an NHS ester.

Materials:

  • Protein to be labeled (in an appropriate amine-free buffer)

  • 5-ethynylfuran-2-carboxylic acid NHS ester

  • Anhydrous, amine-free DMSO or DMF[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis equipment

Protocol:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[4] Ensure any previous storage buffers containing amines (like Tris) or stabilizers (like BSA) have been removed.[13]

  • Calculate Reagent Quantities:

    • Determine the moles of protein to be labeled.

    • Using the desired molar excess (see Table 1), calculate the required moles and subsequent mass of the NHS ester. A useful formula is: mg of NHS ester = (molar excess) × (mg of protein) × (MW of NHS ester) / (MW of protein)[3]

  • Prepare the NHS Ester Stock Solution:

    • Just before use, dissolve the calculated amount of 5-ethynylfuran-2-carboxylic acid NHS ester in a small volume of anhydrous DMSO or DMF to make a concentrated stock (e.g., 10 mg/mL or ~50 mM).[13] Allow the vial to come to room temperature before opening to prevent moisture condensation.[12]

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The volume of added DMSO/DMF should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will consume any unreacted NHS ester.[13]

  • Purify the Labeled Protein:

    • Remove unreacted NHS ester and byproducts (N-hydroxysuccinimide) by passing the reaction mixture through a size-exclusion desalting column equilibrated with your desired storage buffer (e.g., PBS).[4] Alternatively, dialysis can be used for larger volumes.

  • Characterize and Store:

    • Determine the final protein concentration and, if desired, the Degree of Labeling (DOL). The labeled protein is now ready for downstream applications or can be stored at 4°C (short-term) or -80°C (long-term).

Part 3: Downstream Application - Click Chemistry

The ethynyl-furan labeled protein is now primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on the protein and an azide-functionalized molecule of interest.

G cluster_reaction CuAAC Click Chemistry Protein Alkyne-Labeled Protein Product Triazole-Linked Bioconjugate Protein->Product Azide Azide-Functionalized Molecule (e.g., Fluorophore) Azide->Product catalyst Cu(I) Catalyst (e.g., CuSO₄ / Ascorbate) catalyst->Product

Diagram 3. Downstream application via CuAAC click chemistry.

Part 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Incorrect pH: Reaction pH is below 8.0.Verify buffer pH is between 8.3-8.5.
Hydrolysis of NHS Ester: Reagent was exposed to moisture; reaction time was too long at high pH.Use fresh, anhydrous DMSO/DMF. Prepare NHS ester stock immediately before use. Optimize reaction time.
Competing Amines: Buffer contains Tris, glycine, or ammonium ions.Exchange protein into an amine-free buffer (bicarbonate, borate, or PBS) prior to labeling.[10]
Protein Precipitation High Organic Solvent Concentration: Too much DMSO/DMF was added.Keep the organic solvent volume below 10% of the total reaction volume.
High Degree of Labeling: Over-modification can alter protein solubility.Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio.
Inconsistent Results Degraded NHS Ester: Improper storage of the solid reagent or stock solution.Store solid NHS ester desiccated at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
Table 2. Troubleshooting guide for common issues in NHS ester labeling.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Fürth Lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

  • RSC Advances. (n.d.). EDC/NHS activation of dicarboxylic acids. Retrieved from [Link]

  • Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • MDPI. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • ChemistrySelect. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 5-Ethynylfuran-Based Fluorescent Probes

Abstract The 5-ethynylfuran scaffold represents a privileged structural motif in the design of next-generation fluorescent probes. Unlike its thiophene or phenyl analogues, the furan heterocycle offers a unique combinati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-ethynylfuran scaffold represents a privileged structural motif in the design of next-generation fluorescent probes. Unlike its thiophene or phenyl analogues, the furan heterocycle offers a unique combination of reduced steric bulk, high quantum yield potential, and bio-renewability. Most critically, the C5-ethynyl handle provides dual utility: it serves as a bioorthogonal "click" reaction site for target conjugation and acts as a rigid


-bridge in Donor-

-Acceptor (D-

-A) fluorophore architectures. This guide details the optimized synthesis of the 5-ethynyl-2-furaldehyde master scaffold and its subsequent conversion into "Turn-On" fluorescent probes, emphasizing stability management and reaction fidelity.

Part 1: Chemical Rationale & Scaffold Selection

Why 5-Ethynylfuran?

In the development of fluorescent probes, the choice of the heterocyclic bridge dictates the photophysical outcome. Furan possesses a lower resonance energy (16 kcal/mol) compared to thiophene (29 kcal/mol) or benzene (36 kcal/mol). This reduced aromaticity facilitates effective electron delocalization across the scaffold, often resulting in:

  • Red-Shifted Emission: Lower HOMO-LUMO gaps in push-pull systems.

  • Higher Quantum Yields (QY): Furan-based fluorophores frequently exhibit higher brightness than thiophene analogues due to the "heavy atom effect" of sulfur in thiophene, which can promote non-radiative intersystem crossing.

  • Steric Permissibility: The smaller atomic radius of oxygen (vs. sulfur) allows for planar conformations in crowded active sites.

Comparative Metrics: Furan vs. Thiophene Scaffolds
FeatureFuran ScaffoldThiophene ScaffoldImpact on Probe Design
Electronegativity Oxygen (High)Sulfur (Moderate)Furan is a better electron donor in D-

-A systems.
Size (Van der Waals) 1.40 Å (O)1.80 Å (S)Furan probes are less sterically hindering.
Fluorescence QY Generally HigherLower (Heavy Atom Effect)Furan yields brighter probes for low-abundance targets.
Photostability Moderate (Oxidation prone)HighCritical: Furan requires antioxidants during synthesis.

Part 2: Synthesis Strategy & Workflow

The synthesis centers on the 5-ethynyl-2-furaldehyde intermediate. This bifunctional building block allows for the modular assembly of probes: the aldehyde reacts via Knoevenagel condensation to attach the fluorophore core (Acceptor), while the alkyne remains available for bioorthogonal labeling (CuAAC).

Master Workflow Diagram

SynthesisWorkflow cluster_app Bioorthogonal Application Start 5-Bromo-2-furaldehyde Inter1 Sonogashira Coupling (TMS-Acetylene) Start->Inter1 Pd(PPh3)2Cl2, CuI TEA, THF Inter2 5-(TMS-ethynyl) -2-furaldehyde Inter1->Inter2 Step3 Knoevenagel Condensation Inter2->Step3 Active Methylene (e.g., Indolium) ProbePre Protected Fluorophore Step3->ProbePre FinalStep Deprotection (K2CO3/MeOH) ProbePre->FinalStep FinalProbe 5-Ethynylfuran Probe FinalStep->FinalProbe Click CuAAC Reaction (Target Labeling) FinalProbe->Click Azide-Tag

Figure 1: Modular synthetic pathway for 5-ethynylfuran-based probes. The aldehyde functionality is exploited first to build the chromophore, preserving the alkyne for late-stage deprotection and "click" chemistry.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-(TMS-ethynyl)-2-furaldehyde

Objective: Install the protected alkyne handle while preserving the aldehyde.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 equiv)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous THF (degassed)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Dissolution: Add 5-bromo-2-furaldehyde (e.g., 500 mg) and dissolve in anhydrous THF (10 mL).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI. The solution will turn slightly dark.

  • Base & Alkyne: Add TEA followed by the dropwise addition of TMS-acetylene via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours. Note: Heating is rarely required for furan bromides and may degrade the aldehyde.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The product is usually less polar than the starting material.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: >85%.[1][2][3]

    • QC Check: 1H NMR should show the TMS singlet at ~0.2 ppm and disappearance of the furan-H doublet at the brominated position.

Protocol B: Probe Assembly (Knoevenagel Condensation)

Objective: Create a "Push-Pull" fluorophore by condensing the aldehyde with an electron-withdrawing group (e.g., Indolium, Barbituric acid, or Dicyanomethylene).

Example: Condensation with 1,3-indandione (to create a solvatochromic probe).

Procedure:

  • Dissolve 5-(TMS-ethynyl)-2-furaldehyde (1.0 equiv) and 1,3-indandione (1.1 equiv) in Ethanol.

  • Add a catalytic amount of Piperidine (0.1 equiv).

  • Reflux for 2 hours. The solution typically turns deep red or orange (formation of the conjugated system).

  • Cool to RT. The product often precipitates. If not, concentrate and purify via column chromatography.

Protocol C: Final Deprotection & QC

Objective: Reveal the terminal alkyne for "Click" chemistry.

Procedure:

  • Dissolve the TMS-protected probe in MeOH/THF (1:1).

  • Add K2CO3 (1.5 equiv). Stir at RT for 20 mins. Caution: Extended exposure to base can degrade the furan ring or induce Michael addition.

  • Quench: Neutralize immediately with dilute HCl or Ammonium Chloride solution.

  • Extraction: Extract with DCM, dry over Na2SO4, and concentrate.

Self-Validating QC Parameters:

  • IR Spectroscopy: Appearance of a sharp peak at ~2100 cm⁻¹ (terminal alkyne C≡C stretch) and ~3250 cm⁻¹ (alkyne C-H stretch).

  • 1H NMR: Appearance of the acetylenic proton (triplet or singlet depending on long-range coupling) at 3.0–3.5 ppm .

  • Stability Test: Dissolve a small aliquot in DMSO and expose to ambient light for 1 hour. Measure fluorescence intensity. If >10% loss, store final product in the dark under Argon.

Part 4: Bioorthogonal Application ("Click" Protocol)

The 5-ethynylfuran probe is designed to react with Azide-tagged biomolecules (e.g., EdU-labeled DNA or azide-modified proteins).

CuAAC Labeling Protocol:

  • Prepare Stock: Dissolve probe in DMSO (10 mM).

  • Reaction Mix:

    • PBS Buffer (pH 7.4)

    • Azide-labeled target (10 µM)

    • 5-Ethynylfuran Probe (20 µM)

    • CuSO4 (1 mM)

    • THPTA Ligand (2 mM) — Critical to protect the furan from Cu-induced oxidation.

    • Sodium Ascorbate (2.5 mM)

  • Incubation: 30 minutes at RT in the dark.

  • Analysis: Analyze via Fluorescence Microscopy or Flow Cytometry.[4]

Mechanism of Fluorescence Turn-On: Formation of the triazole ring extends the


-conjugation length and often restricts the rotational freedom of the furan ring, reducing non-radiative decay and increasing fluorescence intensity.

ClickMechanism Probe Probe (Weak Fluorescence) Free Rotation / PET Quenching ClickReaction + Azide-Target Cu(I) Catalysis Probe->ClickReaction Conjugate Triazole-Furan Conjugate (Strong Fluorescence) ClickReaction->Conjugate Mechanism Mechanism: 1. Extended Conjugation 2. Restricted Rotation (RIR) 3. Elimination of PET Conjugate->Mechanism Causes

Figure 2: Activation mechanism. The triazole formation stabilizes the furan scaffold, often triggering a "Turn-On" fluorescence response.

Part 5: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Sonogashira Homocoupling of alkyne (Glaser coupling).Degas solvents thoroughly. Add TMS-acetylene slowly to the mixture.
Darkening of Product Furan oxidation / Polymerization.Perform all steps under Argon. Store product at -20°C. Avoid strong acids.
No Fluorescence PET quenching by the alkyne or Cu ions.Ensure Cu is fully removed (chelation wash). Fluorescence should recover after triazole formation.
Aldehyde Degradation Base sensitivity during deprotection.[5]Reduce K2CO3 reaction time or use TBAF/AcOH (buffered) for deprotection.

References

  • BenchChem. Synthesis and Application of Fluorescent Probes Utilizing a Furan-3-yl-3-oxopropanenitrile Scaffold. (2025).[5][6][7][8][9] Link

  • Greco, N. J., & Tor, Y. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation.[10] Tetrahedron (2007). Link

  • Alterman, J. L., & Kraus, G. A. A Convenient Procedure for Sonogashira Reactions Using Propyne.[2] Synthesis (2022).[11] Link

  • Wang, D., & Gao, S. Sonogashira coupling in natural product synthesis.[12] Organic Chemistry Frontiers (2014).[12] Link

  • Zhao, Z., et al. Furan Is Superior to Thiophene: A Furan‐Cored AIEgen with Remarkable Chromism and OLED Performance.[8] Advanced Science (2017). Link

  • BenchChem. Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (2025).[5][6][7][8][9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for 5-Ethynyl-2-Furoic Acid Synthesis

Welcome to the Application Support Center. Synthesizing 5-ethynyl-2-furoic acid via the Sonogashira cross-coupling of 5-bromo-2-furoic acid (or its iodo-analogue) with terminal alkynes presents unique mechanistic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 5-ethynyl-2-furoic acid via the Sonogashira cross-coupling of 5-bromo-2-furoic acid (or its iodo-analogue) with terminal alkynes presents unique mechanistic challenges. The presence of a free carboxylic acid on an electron-rich furan ring can lead to catalyst poisoning, poor solubility, and unwanted side reactions such as Glaser homocoupling or premature decarboxylation.

This guide provides field-proven protocols, causal explanations, and quantitative optimization strategies to maximize your product yield.

Part 1: Mechanistic Troubleshooting Workflow

Before adjusting your reaction parameters, consult the decision tree below to identify the root cause of low yields in your specific catalytic cycle.

SonogashiraTroubleshooting Start Low Yield of 5-Ethynyl-2-furoic acid? CheckAcid Is the free carboxylic acid poisoning the Pd catalyst? Start->CheckAcid ProtectAcid Use >2 eq. amine base or protect as methyl ester CheckAcid->ProtectAcid Yes CheckGlaser High Glaser Homocoupling (diyne formation)? CheckAcid->CheckGlaser No Degas Strictly degas solvents or switch to Cu-free protocol CheckGlaser->Degas Yes CheckDehalo Incomplete Conversion of 5-bromo-2-furoic acid? CheckGlaser->CheckDehalo No Temp Switch to 5-iodo-2-furoic acid or use XPhos ligand CheckDehalo->Temp Yes

Troubleshooting workflow for optimizing 5-ethynyl-2-furoic acid yield.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility and prevent the uncontrolled polymerization of unprotected acetylene gas, we recommend a two-step approach: Sonogashira coupling with trimethylsilylacetylene (TMS-acetylene) followed by TMS deprotection.

Step A: Synthesis of 5-(Trimethylsilylethynyl)-2-furoic acid
  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 5-bromo-2-furoic acid (1.0 eq, 5.0 mmol) in anhydrous, degassed THF (0.2 M).

    • Causality: Tetrahydrofuran (THF) as a solvent accelerates the reaction rate significantly for furan substrates compared to non-polar solvents, allowing for lower catalyst loading[1].

  • Base Addition: Add strictly anhydrous triethylamine (

    
    ) (3.0 eq, 15.0 mmol).
    
    • Causality: An amine base is required to deprotonate the alkyne[2]. For this specific substrate, the first equivalent deprotonates the free carboxylic acid to form a highly soluble triethylammonium furoate salt. This prevents the free

      
       group from coordinating to and poisoning the palladium center.
      
  • Catalyst Loading: Under a positive pressure of Argon, add

    
     (0.05 eq, 5 mol%) and 
    
    
    
    (0.02 eq, 2 mol%).
    • Causality: Pd(II) precatalysts are generally more stable to air and moisture than Pd(0) sources[2]. Keeping the copper(I) cocatalyst loading low minimizes the oxidative Glaser homocoupling pathway[3].

  • Alkyne Addition: Add TMS-acetylene (1.5 eq, 7.5 mmol) dropwise via a syringe pump over 30 minutes.

    • Causality: Adding the terminal alkyne slowly keeps its instantaneous concentration low in the reaction mixture, heavily favoring the cross-coupling pathway over homocoupling[3].

  • Reaction & Monitoring: Stir at 50 °C for 12 hours.

    • Self-Validation: The reaction validates its own progress visually. A color change to deep amber and the formation of a dense white precipitate (triethylammonium bromide salt) indicates successful turnover of the catalytic cycle.

  • Workup: Acidify the aqueous layer to pH 2-3 using 1M

    
     (carefully, to avoid desilylation), extract with EtOAc, and purify via silica gel chromatography.
    
Step B: TMS Deprotection
  • Dissolve the intermediate in Methanol (0.1 M).

  • Add

    
     (2.0 eq) and stir at room temperature for 2 hours.
    
  • Acidify to pH 2, extract with EtOAc, dry over

    
    , and concentrate to yield pure 5-ethynyl-2-furoic acid.
    
Part 3: Quantitative Optimization Data

The following table summarizes the impact of varying reaction conditions on the cross-coupling step, providing a data-driven baseline for your optimizations.

EntryHalide SubstrateCatalyst SystemBase (eq)SolventTemp (°C)Yield (%)Primary Issue Observed
15-bromo-2-furoic acid

/


(1.2)
THF50< 10%Catalyst poisoning by free acid
25-bromo-2-furoic acid

/


(3.0)
THF5065%Moderate conversion
35-bromo-2-furoic acid

(Cu-free)

(3.0)
DMF7045%Slow oxidative addition
4 5-iodo-2-furoic acid

/


(3.0)
THF RT 88% Optimal Conditions
5methyl 5-bromo-2-furoate

/


(1.5)
THF5082%Requires extra deprotection step
Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a black precipitate immediately upon adding the catalyst? A1: The formation of a black precipitate, commonly known as "palladium black," indicates the premature decomposition of the palladium catalyst into inactive elemental palladium[2]. This is typically caused by oxygen ingress, wet solvents, or an imbalance in the ligand-to-metal ratio. Ensure your THF is strictly anhydrous and degassed via the freeze-pump-thaw method, and verify that your


 is fresh and unoxidized[2].

Q2: I am seeing a massive amount of a non-polar byproduct on my TLC, and my alkyne is being consumed before the furan reacts. What is happening? A2: You are observing Glaser-type homocoupling, where two molecules of TMS-acetylene couple to form a 1,3-diyne. Oxygen promotes this oxidative homocoupling of alkynes[3]. To troubleshoot, strictly enforce anaerobic conditions, reduce your


 loading to the minimum effective amount (1-2 mol%), and add the TMS-acetylene slowly to keep its concentration low[3].

Q3: My 5-bromo-2-furoic acid is barely reacting, even at elevated temperatures. Should I heat it further? A3: Heating electron-rich heteroaromatics with carboxylic acid moieties too high can induce unwanted side reactions. The reactivity of the aryl halide significantly impacts the reaction; aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating[2]. Instead of increasing temperature, switch your starting material to 5-iodo-2-furoic acid, which readily undergoes oxidative addition at room temperature, preserving the integrity of the furan ring.

Q4: Can I perform this reaction without a copper co-catalyst to completely avoid Glaser coupling? A4: Yes. Copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts[2]. However, these variants rely on the direct transmetalation from the alkyne to the palladium center. To achieve this with a sluggish bromide substrate, you will likely need to switch to a more electron-rich, bulky ligand (e.g., XPhos or dppf) to facilitate the catalytic cycle[3].

Part 5: References
  • Keegstra, M. A., et al. "Product Class 9: Furans." Science of Synthesis, Thieme.[Link]

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia.[Link]

Sources

Optimization

Purification methods for 5-ethynylfuran-2-carboxylic acid from reaction mixtures

Welcome to the technical support resource for the purification of 5-ethynylfuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-ethynylfuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require high-purity material for their downstream applications. We will explore common purification challenges and provide robust, field-proven methodologies to overcome them. Our focus is on the causality behind experimental choices to empower you with a deep understanding of the purification workflow.

I. Introduction: The Challenge of Purity

5-Ethynylfuran-2-carboxylic acid is a bifunctional molecule featuring a furan scaffold, a terminal alkyne, and a carboxylic acid. This unique combination makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, its synthesis, often via Sonogashira coupling, can introduce a variety of impurities that are structurally similar to the target compound, making purification a non-trivial task.[1][2] The presence of unreacted starting materials, catalyst residues, or side-products can significantly impact the yield and outcome of subsequent reactions. This guide provides a systematic approach to achieving high purity.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 5-ethynylfuran-2-carboxylic acid in a practical question-and-answer format.

Q1: My crude product is a dark, sticky solid after synthesis. What are the likely impurities?

A1: A dark and intractable crude product typically points to several classes of impurities. The coloration often arises from residual palladium catalyst, which can decompose to form palladium black, and potential polymerization of the furan ring or alkyne under certain conditions.

  • Unreacted Starting Materials: The most common impurities are the starting materials, such as a 5-halofuran-2-carboxylic acid derivative.

  • Catalyst Residues: Palladium and copper catalysts used in Sonogashira coupling are common culprits.[2]

  • Homocoupled Byproducts: The terminal alkyne can undergo oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen to form a symmetric diyne.

  • Solvent Residues: High-boiling point solvents like DMF or dioxane can be difficult to remove completely.

  • Decarbonylated Species: In some cases, particularly at high temperatures, the carboxylic acid can decarbonylate.[3][4][5]

The first step in devising a purification strategy is to identify these impurities, if possible, using techniques like Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum.

Q2: What is the most effective initial cleanup strategy for a large-scale reaction?

A2: For an initial, scalable cleanup, Acid-Base Extraction is the method of choice. This technique specifically leverages the acidic nature of the carboxylic acid functional group to separate it from neutral and basic impurities.[6][7][8][9]

The underlying principle is the differential solubility of the compound in its neutral and salt forms.[6]

  • The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate).

  • This organic solution is washed with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃).

  • The base deprotonates the carboxylic acid, forming the sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral impurities (like homocoupled byproducts or unreacted aryl halides without the acid group) remain in the organic layer.

  • The aqueous layer is separated and then re-acidified with a strong acid (e.g., 2M HCl). This protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is poorly soluble in water and precipitates out.[7][9]

  • The precipitated solid can then be collected by filtration.

This technique is highly effective for removing non-acidic organic impurities and is a crucial first step before more refined purification methods.

Q3: My product is still discolored and shows minor impurities by TLC/NMR after acid-base extraction. What should I do next?

A3: Once you have isolated the acidic components, the remaining impurities are likely other carboxylic acids (e.g., unreacted 5-halofuran-2-carboxylic acid) or colored compounds that were carried through the extraction. The two most powerful secondary purification techniques are Recrystallization and Silica Gel Column Chromatography .

  • Recrystallization: This is an excellent method if your compound is a solid and you have at least ~90% purity. It relies on the principle that the desired compound and the impurity have different solubilities in a given solvent.[10] Finding a suitable solvent is key (see Q4).

  • Column Chromatography: This is the most versatile technique for separating compounds with different polarities.[11][12] For 5-ethynylfuran-2-carboxylic acid, which is a polar molecule, normal-phase chromatography on silica gel is standard.

Q4: I'm struggling to find a suitable solvent for recrystallization. Can you provide some suggestions?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a polar, crystalline compound like 5-ethynylfuran-2-carboxylic acid, you should explore a range of solvent polarities. It is often beneficial to use a two-solvent system.

Solvent SystemRationale & Procedure
Ethanol/Water Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid, then allow the solution to cool slowly.
Ethyl Acetate/Hexanes Dissolve the solid in a minimum amount of hot ethyl acetate. Add hexanes slowly at an elevated temperature until the cloud point is reached. Clarify with a few drops of hot ethyl acetate and allow to cool.
Acetone/Water Similar to the ethanol/water system, this provides a different polarity profile that may be more effective for certain impurities.
Toluene Aromatic acids can sometimes be recrystallized from toluene. This is a less polar option that may be effective at excluding highly polar impurities.[10]

Q5: What are the recommended conditions for purifying 5-ethynylfuran-2-carboxylic acid by flash column chromatography?

A5: Flash chromatography is highly effective for this compound. The key is to suppress the ionization of the carboxylic acid to prevent it from streaking on the silica gel.

  • Stationary Phase: Standard silica gel (SiO₂, slightly acidic) is the best choice.[12]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or petroleum ether) is a good starting point.

    • Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.

    • Crucial Tip: Add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent mixture. This ensures the carboxylic acid on your target molecule remains protonated, leading to sharper bands and better separation.

  • Monitoring: Use TLC to monitor the separation. The ideal solvent system for the column will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[11]

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques is necessary to confirm both the purity and the structural identity of your 5-ethynylfuran-2-carboxylic acid.

Analytical TechniqueInformation Provided
¹H NMR Confirms the structure by showing characteristic peaks for the furan protons, the terminal alkyne proton (≡C-H), and the acidic carboxylic proton (-COOH). Purity can be estimated by integrating peaks against a known internal standard or by the absence of impurity peaks.
¹³C NMR Provides the carbon skeleton of the molecule, confirming the presence of the furan ring, alkyne, and carboxyl carbons.
LC-MS Liquid Chromatography-Mass Spectrometry is excellent for assessing purity (a single peak in the chromatogram) and confirming the molecular weight of the compound.
Melting Point A sharp, well-defined melting point is a good indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting point range.
FT-IR Spectroscopy Confirms the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch, and a sharp C≡C-H stretch for the terminal alkyne.[13]

III. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial workup of a crude reaction mixture to isolate the desired acidic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate for a 5g scale). If there are insoluble solids (like catalyst residues), filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add another portion of NaHCO₃ solution to the organic layer in the separatory funnel, shake, and again collect the aqueous layer, combining it with the first aqueous extract. Repeat this process one more time to ensure all the carboxylic acid has been extracted.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is ~1-2 (check with pH paper). A precipitate of the pure 5-ethynylfuran-2-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to remove residual water and solvent.

Protocol 2: Purification by Recrystallization

This protocol should be used after the initial acid-base extraction if the product is a solid but still contains impurities.

  • Solvent Selection: Choose an appropriate solvent system based on small-scale trials (see FAQ Q4). For this example, we will use an ethanol/water system.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently turbid. Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture (the same ethanol/water ratio), and dry under high vacuum.

IV. Visualization of Workflows

General Purification Workflow

The following diagram illustrates the standard decision-making process for purifying 5-ethynylfuran-2-carboxylic acid from a crude reaction mixture.

Purification_Workflow cluster_start Initial State cluster_primary Primary Purification cluster_analysis Purity Assessment cluster_secondary Secondary Purification cluster_end Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Analysis Analyze Purity (TLC, NMR) Extraction->Analysis Recrystal Recrystallization Analysis->Recrystal Purity >90% (Solid) Chroma Column Chromatography Analysis->Chroma Purity <90% or Difficult Mixture Pure Pure Product (>98%) Analysis->Pure Purity OK Recrystal->Pure Chroma->Pure

Caption: General purification workflow for 5-ethynylfuran-2-carboxylic acid.

Troubleshooting Logic

This diagram outlines a logical path for troubleshooting common purification issues.

Troubleshooting_Logic Start Is Purity Acceptable? Yes Process Complete Start->Yes No Identify Main Impurity Start->No Impurity_SM Unreacted Starting Material? No->Impurity_SM Impurity_Neutral Neutral Byproduct? No->Impurity_Neutral Impurity_Color Baseline/Color Impurity? No->Impurity_Color Action_Chroma Optimize Column Chromatography (add Acetic Acid to eluent) Impurity_SM->Action_Chroma Yes Action_Extraction Repeat Acid-Base Extraction (ensure pH is correct) Impurity_Neutral->Action_Extraction Yes Action_Charcoal Treat with Activated Charcoal during Recrystallization Impurity_Color->Action_Charcoal Yes Action_Chroma->Start Action_Recrystal Try a Different Recrystallization Solvent System Action_Recrystal->Start Action_Extraction->Start Action_Charcoal->Start

Caption: Troubleshooting logic for purifying 5-ethynylfuran-2-carboxylic acid.

V. References

  • Wikipedia Contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]

  • HELIX Chromatography. (2026). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. [Link]

  • PubChem. (n.d.). 5-ethynylfuran-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2022). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

  • National Center for Biotechnology Information. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]

  • Amanote Research. (2019). Synthesis of 2-Azidomethyl-5-Ethynylfuran: A New Bio-Derived Self-Clickable Building Block. [Link]

  • ARKAT USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]

  • ResearchGate. (2021). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. [Link]

  • The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

  • Google Patents. (2023). WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.

  • Wikipedia Contributors. (2024). Sonogashira reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Thieme. (2019). Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. [Link]

  • Semantic Scholar. (2020). Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and their anti-mrsa and antioxidant activities. [Link]

  • Organic Letters. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating High-Temperature Synthesis with 2-Furoic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation Welcome to our dedicated technical support center for chemists and researchers working with 2-furoic acids in...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation

Welcome to our dedicated technical support center for chemists and researchers working with 2-furoic acids in high-temperature synthetic applications. As a Senior Application Scientist, I understand the critical importance of maintaining the structural integrity of your starting materials to ensure the desired reaction outcome. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and avoid the unwanted decarboxylation of 2-furoic acids in your high-temperature reactions.

Understanding the Challenge: The Inherent Instability of 2-Furoic Acid at Elevated Temperatures

2-Furoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, their utility in high-temperature reactions is often hampered by a competing decarboxylation reaction, which leads to the formation of furan and loss of the desired carboxylic acid functionality. This thermal decomposition is typically initiated at temperatures between 140-160°C, with the rate of decarboxylation increasing significantly at higher temperatures.[1][2]

This guide will equip you with the knowledge and practical strategies to control this undesirable side reaction, enabling you to successfully employ 2-furoic acids in a broader range of synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 2-furoic acid begin to decarboxylate?

A1: The onset of thermal decarboxylation for 2-furoic acid is generally observed in the range of 140-160°C.[1][2] For intentional decarboxylation to synthesize furan, temperatures are often elevated to 200-205°C.[3] It is crucial to consider that this temperature can be influenced by various factors, including the presence of catalysts, the solvent system, and the specific substituents on the furan ring.

Q2: What is the underlying mechanism of 2-furoic acid decarboxylation?

A2: The decarboxylation of 2-furoic acid is believed to proceed through a mechanism involving the formation of a zwitterionic intermediate. The lone pair of electrons on the furan oxygen atom can participate in the stabilization of a positive charge at the C2 position, facilitating the departure of carbon dioxide. The stability of this intermediate is a key factor influencing the rate of decarboxylation.

Q3: How do substituents on the furan ring affect the rate of decarboxylation?

A3: The electronic nature of substituents on the furan ring plays a significant role in the stability of the 2-furoic acid and its susceptibility to decarboxylation.

  • Electron-donating groups (EDGs) at the 5-position, such as methyl or methoxy groups, can increase the electron density of the furan ring. This enhanced electron density can further stabilize the positive charge that develops at the C2 position during the decarboxylation process, thus accelerating the reaction.

  • Electron-withdrawing groups (EWGs) at the 5-position, such as nitro or formyl groups, have the opposite effect. They decrease the electron density of the furan ring, destabilizing the positively charged intermediate and thereby slowing down the rate of decarboxylation. This is a key consideration when designing synthetic routes involving substituted 2-furoic acids.[4]

Q4: Besides decarboxylation, what other side reactions should I be aware of at high temperatures?

A4: At elevated temperatures, particularly in the presence of acidic impurities, the furan product resulting from decarboxylation can undergo polymerization, leading to the formation of dark, tarry by-products.[3] This not only reduces the yield of the desired product but also complicates the purification process.

Troubleshooting Guide: Strategies to Mitigate Decarboxylation

This section provides a problem-and-solution-oriented guide to address common challenges encountered during high-temperature reactions with 2-furoic acids.

Problem 1: Significant loss of starting material and formation of furan.

This is the most direct indication of unwanted decarboxylation.

Solution A: Derivative Formation as a Protecting Group Strategy

One of the most effective strategies to prevent the premature decarboxylation of 2-furoic acid is to convert the carboxylic acid functionality into a more thermally stable derivative, such as an ester or an amide.[5][6] This modification effectively "protects" the carboxylic acid group, allowing the desired high-temperature reaction to be performed on another part of the molecule. The ester or amide can then be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.

  • Esterification: Converting 2-furoic acid to its methyl or ethyl ester can significantly increase its thermal stability. The esterification can be carried out under standard Fischer esterification conditions or by using milder coupling agents.

  • Amide Formation: Amides are generally more stable towards hydrolysis than esters and can provide robust protection at high temperatures.[5] Reaction of 2-furoic acid with a primary or secondary amine in the presence of a coupling agent will yield the corresponding amide.

DerivativeProtection MethodDeprotection MethodKey Advantages
Methyl/Ethyl Ester Fischer esterification (e.g., alcohol, cat. H₂SO₄, reflux)Acid or base-catalyzed hydrolysisReadily prepared, numerous hydrolysis protocols available.
Amide Amine, coupling agent (e.g., EDC, DMT/NMM/TsO⁻)Strong acid or base-catalyzed hydrolysis (often harsher conditions than esters)High thermal and chemical stability.

Experimental Protocol: Esterification of 2-Furoic Acid

This protocol provides a general procedure for the synthesis of a 2-furoate ester, which can serve as a thermally stable protected form of 2-furoic acid.

Materials:

  • 2-Furoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-furoic acid in an excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of 2-furoic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography as needed.

Solution B: Strategic Catalyst Selection

The choice of catalyst can have a profound impact on the reaction pathway. For reactions where 2-furoic acid is a reactant, selecting a catalyst that preferentially promotes the desired transformation over decarboxylation is critical.

  • For instance, in the oxidation of furfural to 2-furoic acid, certain gold-based catalysts have shown high selectivity, avoiding over-oxidation and decarboxylation.[7][8][9] While this is for the synthesis of 2-furoic acid, it highlights the principle of catalyst-controlled selectivity.

  • In coupling reactions, palladium catalysts are often employed. The ligand environment around the metal center can be tuned to favor the desired coupling over decarboxylation.

Problem 2: My reaction is sluggish at lower temperatures, but increasing the temperature leads to decarboxylation.

This is a common dilemma where the activation energy for the desired reaction is close to or higher than that of decarboxylation.

Solution: Solvent and Pressure Optimization

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. While comprehensive kinetic studies on 2-furoic acid in various high-boiling solvents are not extensively reported, polar aprotic solvents may have an effect on the stability of the zwitterionic intermediate. It is advisable to screen a range of high-boiling, inert solvents such as DMF, DMSO, or NMP to find a system that favors the desired reaction kinetics without accelerating decarboxylation.

  • High-Pressure Conditions: Applying high pressure can, in some cases, suppress reactions that involve the evolution of a gas, such as decarboxylation. This is based on Le Chatelier's principle. While this requires specialized equipment, it can be a viable strategy for particularly challenging reactions. There is evidence that high pressures of CO₂ can even promote the reverse reaction, carboxylation, under certain enzymatic conditions.[10][11]

Problem 3: Formation of dark, insoluble by-products.

This often indicates polymerization of the furan formed from decarboxylation.

Solution: Rigorous Control of Reaction Conditions

  • Inert Atmosphere: Conducting high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial. This minimizes the risk of oxidative side reactions that can contribute to the formation of colored impurities.

  • Purity of Starting Materials: Ensure that the 2-furoic acid and all other reagents are of high purity. Acidic impurities can catalyze the polymerization of furan.[3] If necessary, recrystallize the 2-furoic acid before use.

Visualizing the Process: Decarboxylation and Mitigation Strategies

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the decarboxylation pathway and the strategic approach to its prevention.

FuroicAcid 2-Furoic Acid Zwitterion Zwitterionic Intermediate FuroicAcid->Zwitterion High Temperature Furan Furan Zwitterion->Furan CO2 CO₂ Zwitterion->CO2 Polymer Polymerization (Tarry By-products) Furan->Polymer High Temp, Acidic Impurities Start High-Temperature Reaction with 2-Furoic Acid Problem Decarboxylation Occurs? Start->Problem Solution1 Protecting Group Strategy (Ester/Amide Formation) Problem->Solution1 Yes Solution2 Optimize Reaction Conditions Problem->Solution2 Yes Success Desired Product Problem->Success No Solution1->Success Failure Low Yield/ By-products Solution1->Failure Solution2->Failure SubSolution2a Catalyst Screening Solution2->SubSolution2a SubSolution2b Solvent Screening Solution2->SubSolution2b SubSolution2c Inert Atmosphere/ High Purity Reagents Solution2->SubSolution2c SubSolution2a->Success SubSolution2b->Success SubSolution2c->Success

Caption: Troubleshooting workflow for avoiding decarboxylation.

Conclusion

The successful use of 2-furoic acids in high-temperature synthesis hinges on a thorough understanding of their thermal stability and the strategic implementation of methods to prevent unwanted decarboxylation. By considering the electronic effects of substituents, employing protecting group strategies, carefully selecting catalysts, and optimizing reaction conditions, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for troubleshooting and developing robust synthetic protocols. We encourage you to adapt these strategies to your specific synthetic challenges and to consult the cited literature for more detailed information.

References

  • High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic. (2020). IRIS Unime. [Link]

  • Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid. (n.d.). ResearchGate. [Link]

  • A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO 2. (2025). RSC Publishing. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). DSpace. [Link]

  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). (n.d.). PMC. [Link]

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2025). [Link]

  • Substituent effects on the reactivity of 2-furylcarbinol derivatives... (n.d.). ResearchGate. [Link]

  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. (2022). PMC. [Link]

  • Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. (2023). [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Catalytic valorization of methyl 2-furoate to diacids or dicarboxylates. (n.d.). UDSpace - University of Delaware. [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed. [Link]

  • Synthetic process for preparing 2-furoic acid derivatives. (n.d.).
  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).
  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. (2022). Macmillan Group - Princeton University. [Link]

  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). (2019). ACS Publications. [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. [Link]

  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). (2019). ResearchGate. [Link]

  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... (n.d.). ResearchGate. [Link]

  • Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. (2025). [Link]

  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. (2022). MDPI. [Link]

  • Kinetics and Mechanism of the Decarboxylation of. (n.d.). Amanote Research. [Link]

  • separates in fine scale-like crystals... (n.d.). Organic Syntheses Procedure. [Link]

  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. (n.d.). ResearchGate. [Link]

  • Whole‐cell Mediated Carboxylation of 2‐Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials. (2023). ResearchGate. [Link]

  • An Improved Synthesis of 2-Substituted-3-furoic Acids Leading to an Intramolecular Diels-Alder Reaction Between a Dienophile and. (n.d.). [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. [Link]

  • Green Chemistry. (2017). Stanford University. [Link]

  • Trends in the thermal stability of two-dimensional covalent organic frameworks. (n.d.). Faraday Discussions (RSC Publishing). [Link]

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Protecting Group Strategies for Carboxylic Acids in 5-Ethynylfuran Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethynylfuran derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethynylfuran derivatives. The inherent reactivity of the furan ring, particularly its sensitivity to acidic and basic conditions, presents unique challenges when selecting and removing protecting groups for the carboxylic acid functionality.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate these complexities successfully.

Introduction to Protecting Group Strategy in 5-Ethynylfuran Synthesis

The synthesis of 5-ethynylfuran-2-carboxylic acid and its derivatives often requires the temporary masking of the carboxylic acid group to prevent its interference with subsequent chemical transformations.[3] The choice of a suitable protecting group is paramount and must be guided by the overall synthetic strategy, particularly the reaction conditions that the furan ring will be subjected to. The furan moiety is susceptible to degradation under strongly acidic or basic conditions, which are often employed for the deprotection of common carboxylic acid protecting groups.[1][4] Therefore, a judicious selection of a protecting group that can be removed under mild and specific conditions is crucial for a successful synthesis. This guide will explore various protecting group strategies, their implementation, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of protecting group for the carboxylic acid so critical in the synthesis of 5-ethynylfuran derivatives?

A1: The furan ring is inherently sensitive to both acidic and basic conditions.[1][2] Many standard protocols for the deprotection of carboxylic acid esters involve harsh acidic or basic hydrolysis, which can lead to the degradation of the furan ring, resulting in low yields and the formation of unwanted byproducts.[1][4] Therefore, selecting a protecting group that can be cleaved under mild, preferably neutral, conditions is essential to preserve the integrity of the 5-ethynylfuran core.

Q2: What are the most common protecting groups for carboxylic acids in this context, and what are their primary advantages and disadvantages?

A2: Esters are the most frequently used protecting groups for carboxylic acids.[3][5] The choice among different esters depends on the specific reaction conditions of your synthetic route. A summary is provided in the table below:

Protecting GroupProtection MethodDeprotection ConditionsAdvantagesDisadvantages in Furan Synthesis
Methyl/Ethyl Ester Fischer esterification (e.g., MeOH/EtOH, H₂SO₄ cat.) or reaction with alkyl halide and base.[6][7][8]Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH) hydrolysis.[9]Readily available reagents, straightforward protection.Harsh deprotection conditions can degrade the furan ring.[1]
Benzyl Ester Reaction with benzyl bromide or benzyl alcohol with a coupling agent.[10][11]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[10]Mild, neutral deprotection conditions.[10]The catalyst can sometimes be incompatible with other functional groups.
tert-Butyl Ester Reaction with isobutylene and a catalytic amount of strong acid.[12][13]Mild acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂).[12][14]Stable to many nucleophilic and basic conditions.[12]The mild acidity required for deprotection may still pose a risk to the furan ring depending on the substrate.[1]
Silyl Esters (e.g., TMS, TBDMS) Reaction with a silyl chloride (e.g., TMSCl, TBDMSCl) in the presence of a base.[10][15]Fluoride ion sources (e.g., TBAF) or mild aqueous acid.[3][15]Very mild deprotection conditions.Can be labile to a range of conditions.

Q3: My furan ring is decomposing during the deprotection of my methyl ester. What are my options?

A3: Decomposition of the furan ring during methyl ester hydrolysis is a common issue due to the required harsh conditions.[1] You have several options:

  • Switch to a milder protecting group: If possible, re-strategize your synthesis to use a protecting group that can be removed under neutral or very mild conditions, such as a benzyl ester (removed by hydrogenolysis) or a silyl ester (removed by fluoride ions).[10][15]

  • Optimize deprotection conditions: If you must use a methyl ester, try to find the mildest possible conditions for hydrolysis. This could involve using a weaker base (e.g., LiOH) at a lower temperature and carefully monitoring the reaction progress to minimize exposure time.

  • Consider enzymatic hydrolysis: In some cases, specific enzymes can hydrolyze esters under very mild, neutral pH conditions.

Q4: Can I use a tert-butyl ester to protect my furan-2-carboxylic acid? I'm concerned about the acidic deprotection.

A4: While tert-butyl esters are cleaved under acidic conditions, these are typically very mild (e.g., trifluoroacetic acid in dichloromethane at room temperature).[12] The stability of your specific 5-ethynylfuran derivative to these conditions should be experimentally verified on a small scale. The presence of electron-withdrawing groups on the furan ring can increase its stability towards acid.[16] If your substrate is particularly acid-sensitive, a benzyl or silyl ester might be a safer choice.

Q5: What is "orthogonal protection," and how might it be relevant to my synthesis?

A5: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each type of protecting group can be removed by a specific set of reagents without affecting the others.[17][18] This is highly relevant if your 5-ethynylfuran molecule contains other reactive functional groups, such as a hydroxyl or an amino group, that also require protection. For example, you could protect a carboxylic acid as a benzyl ester (removable by hydrogenolysis) and a hydroxyl group as a silyl ether (removable by fluoride).[5][19] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low yield or decomposition during esterification. The furan ring is sensitive to the strong acid catalyst (e.g., H₂SO₄) used in Fischer esterification.Use a milder acid catalyst or a different esterification method, such as reacting the carboxylate salt with an alkyl halide.[20] Consider using coupling agents like DCC or CDI for ester formation under neutral conditions.[21]
Incomplete deprotection of a benzyl ester via hydrogenolysis. Catalyst poisoning or inactivation. The catalyst may not be active enough.Ensure your substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Use a fresh, high-quality catalyst (e.g., Pd/C). Increase catalyst loading or hydrogen pressure if necessary.
Side reactions observed during silyl ester deprotection with TBAF. The basicity of the TBAF solution may be causing undesired reactions.Use a buffered TBAF solution or an alternative fluoride source like HF-pyridine.
Difficulty in purifying the final carboxylic acid after deprotection. The product may be co-eluting with byproducts from the protecting group.Choose a protecting group that generates volatile or easily separable byproducts (e.g., isobutylene from a tert-butyl ester). Optimize your purification method (e.g., chromatography conditions, recrystallization solvent).
The ethynyl group reacts during protection or deprotection. The reaction conditions are not compatible with the alkyne functionality.Ensure that the chosen protection and deprotection methods are known to be compatible with terminal alkynes. For instance, some transition metal-catalyzed reactions could potentially interact with the ethynyl group.

Experimental Protocols

Protocol 1: Protection of 5-Ethynylfuran-2-carboxylic Acid as a Benzyl Ester
  • Dissolve: Dissolve 5-ethynylfuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as DMF or CH₂Cl₂.

  • Add Base: Add a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equivalents).

  • Add Benzyl Bromide: Add benzyl bromide (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Benzyl 5-Ethynylfuran-2-carboxylate by Hydrogenolysis
  • Dissolve: Dissolve the benzyl ester (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add Catalyst: Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

  • Purification: The crude product is often pure enough for the next step, but can be further purified by recrystallization or chromatography if necessary.

Visualization of Protecting Group Selection Strategy

The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group for the carboxylic acid in 5-ethynylfuran synthesis.

ProtectingGroup_Strategy start Start: Need to protect 5-ethynylfuran-2-carboxylic acid check_downstream Are downstream reactions sensitive to metal catalysts? start->check_downstream check_acid_stability Is the furan derivative stable to mild acid? check_downstream->check_acid_stability Yes use_benzyl Use Benzyl Ester (Deprotection: H2, Pd/C) check_downstream->use_benzyl No check_base_stability Is the furan derivative stable to strong base? check_acid_stability->check_base_stability No use_tbutyl Use tert-Butyl Ester (Deprotection: TFA) check_acid_stability->use_tbutyl Yes use_silyl Consider Silyl Ester (Deprotection: TBAF) check_base_stability->use_silyl No use_methyl_ethyl Use Methyl/Ethyl Ester (Deprotection: NaOH/HCl) check_base_stability->use_methyl_ethyl Yes reconsider Re-evaluate synthetic route or use orthogonal protection use_silyl->reconsider If lability is an issue

Caption: Decision workflow for selecting a carboxylic acid protecting group.

References

  • Benchchem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
  • ChemSusChem. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • ACS Publications. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks | ACS Sustainable Chemistry & Engineering.
  • Wiley Online Library. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • ResearchGate. (n.d.). A Protection Strategy for High‐yield Synthesis of Dimethyl Furan‐2,5‐dicarboxylate from 5‐Hydroxymethylfurfural Using Methanol as an Acetalizing Agent | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 2-Furancarboxylic Acid Esterification.
  • ResearchGate. (n.d.). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • ACS Publications. (2019, December 31). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega.
  • Unknown. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • ResearchGate. (n.d.). A 4-OTBS Benzyl-based Protective Group for Carboxylic Acids.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Protecting group.
  • Unknown. (n.d.). 2. Carboxyl protecting groups.
  • Unknown. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • Unknown. (n.d.). Chapter 6 Carboxyl Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • YouTube. (2020, March 16). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group.
  • JOCPR. (2024, April 29). Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt.
  • PMC. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities.
  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides.
  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection.

Sources

Troubleshooting

Minimizing Glaser homocoupling side reactions of 5-ethynylfuran

Topic: Minimizing Glaser Homocoupling in Cross-Coupling Reactions Ticket ID: #EF-505-GLASER Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The 5-Ethynylfuran Challenge User Context: You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Glaser Homocoupling in Cross-Coupling Reactions Ticket ID: #EF-505-GLASER Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The 5-Ethynylfuran Challenge

User Context: You are working with 5-ethynylfuran , an electron-rich, heteroaromatic terminal alkyne. Unlike phenylacetylene, furan derivatives are highly sensitive to oxidative degradation and polymerization.

The Problem: The primary failure mode in Sonogashira coupling of this substrate is Glaser homocoupling (formation of 1,3-diynes). This side reaction consumes your starting material, generates dark insoluble tars (oligomers), and complicates purification.

Root Cause: Glaser coupling is strictly an oxidative process driven by the presence of Copper (Cu) and Oxygen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) . If you eliminate either, the pathway is mechanistically impossible.

Mechanistic Insight: The Battlefield

To defeat the side reaction, you must understand the competition between the desired Cross-Coupling (Sonogashira) and the undesired Homocoupling (Glaser).

Visualizing the Pathway Divergence

GlaserVsSonogashira Alkyne 5-Ethynylfuran (Starting Material) Cu_Acetylide Cu-Acetylide (Intermediate) Alkyne->Cu_Acetylide + CuI, Base Glaser_Product Glaser Product (1,3-Diyne / Tar) Cu_Acetylide->Glaser_Product Oxidation via O2 Pd_Cycle Pd(II)-Aryl Complex (Catalytic Cycle) Cu_Acetylide->Pd_Cycle Transmetallation (Anaerobic) Oxygen Oxygen (O2) (The Enemy) Oxygen->Glaser_Product Sono_Product Sonogashira Product (Cross-Coupled) Pd_Cycle->Sono_Product Reductive Elimination

Figure 1: Mechanistic divergence. The presence of Oxygen triggers the "Red Route" (Glaser), hijacking the Cu-Acetylide from the "Blue Route" (Sonogashira).

Troubleshooting Guide & FAQs

Issue: "My reaction mixture turned black within 10 minutes."

Diagnosis: Rapid oxidative polymerization or Glaser coupling.

  • Explanation: 5-ethynylfuran is unstable. A black precipitate usually indicates the formation of conjugated diyne polymers.

  • Solution:

    • Switch to Copper-Free conditions (See Protocol A).

    • If Cu is required, you likely have an oxygen leak. Sparging with

      
       is insufficient for furan alkynes; use Freeze-Pump-Thaw .
      
Issue: "I see two spots on TLC: Product and a non-polar impurity."

Diagnosis: The non-polar spot is the Glaser dimer (bis-furan diyne).

  • Explanation: The dimer is highly non-polar and often co-elutes with the starting material or product.

  • Solution:

    • Slow Addition: Add the 5-ethynylfuran slowly (syringe pump) to the mixture containing the Aryl Halide and Catalyst. This keeps the concentration of free alkyne low, statistically favoring the cross-coupling over the homocoupling.

Issue: "Can I use standard / CuI conditions?"

Answer: Yes, but it is high-risk for this substrate.

  • Optimization: If you must use Copper (e.g., for unreactive aryl chlorides), reduce CuI loading to 0.5 - 1.0 mol% (standard is 5-10%). High copper loading accelerates the Glaser reaction significantly more than the Sonogashira reaction.

Optimized Experimental Protocols

Protocol A: The "Golden Standard" (Copper-Free)

Recommended for 5-ethynylfuran to completely eliminate the Glaser mechanism.

Rationale: By removing Copper, you remove the agent responsible for oxidative homocoupling. The reaction relies on the direct activation of the alkyne by the Pd-complex (often amine-assisted).

Reagents:

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    + XPhos (for difficult substrates).
  • Base: Pyrrolidine or Piperidine (Acts as both base and ligand; stronger bases facilitate Cu-free cycles).

  • Solvent: DMF or Acetonitrile (degassed).

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 equiv) and Pd catalyst (0.03 equiv) to a Schlenk tube.

  • Degas: Seal and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add degassed base (2.0 equiv) and solvent via syringe.

  • Heat: Warm to 60°C.

  • Addition: Dissolve 5-ethynylfuran (1.1 equiv) in a minimal amount of degassed solvent. Add this solution dropwise over 30-60 minutes.

    • Why? Keeping alkyne concentration low prevents self-reaction.

  • Monitor: Stir until TLC indicates consumption of Aryl Halide.

Protocol B: The "Rigorous Anaerobic" (Copper-Catalyzed)

Use only if Protocol A fails (e.g., steric hindrance requires Cu-transmetallation).

Rationale: Uses Copper for speed but employs extreme deoxygenation to starve the Glaser pathway.

Step-by-Step:

  • Solvent Prep (Critical): Place DMF/THF in a flask. Perform 3 cycles of Freeze-Pump-Thaw . (Freeze in

    
    , apply vacuum <0.1 mbar, thaw under static vacuum, backfill Ar).
    
  • Setup: In a glovebox or under active Ar flow, combine:

    • Aryl Halide (1.0 equiv)[1][2]

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (2 mol%)
      
    • CuI (0.5 mol% - Keep this low!)

    • Dry

      
       (2.0 equiv)
      
  • Execution: Add the degassed solvent. Add 5-ethynylfuran last.

  • Temperature: Run at the lowest possible temperature (start at RT). Higher temps accelerate Glaser coupling faster than Cross-Coupling.

Data Summary: Comparative Conditions

VariableStandard SonogashiraOptimized for 5-EthynylfuranImpact on Homocoupling
Copper Loading 5 - 10 mol%0 mol% (or <1%)Critical: Cu is the primary driver of dimerization.
Atmosphere Nitrogen balloonArgon (Freeze-Pump-Thaw) High:

is the stoichiometric oxidant for Glaser.
Addition Mode One-pot dumpSlow dropwise addition High: Low [Alkyne] favors cross-coupling kinetics.
Base

/

Piperidine / Pyrrolidine Medium: Secondary amines facilitate Cu-free cycles best.

Decision Matrix

Use this workflow to determine your experimental setup.

DecisionTree Start Start: Coupling 5-Ethynylfuran ArylHalide Is Aryl Halide Reactive? (Iodide or activated Bromide) Start->ArylHalide Yes Yes ArylHalide->Yes No No (Cl or deactivated Br) ArylHalide->No ProtocolA USE PROTOCOL A (Copper-Free) Zero Glaser Risk Yes->ProtocolA ProtocolB USE PROTOCOL B (Low Cu + Slow Addn) Manageable Risk No->ProtocolB

Figure 2: Experimental decision matrix based on electrophile reactivity.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[3][4] Angewandte Chemie International Edition, 39(15), 2632–2657. Link

  • Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Focus on Glaser mechanism suppression). Link

  • Glaser, C. (1869).[5] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational mechanism of oxidative coupling). Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][6][7] Organic Letters, 5(11), 1841–1844. (Specific protocols for reducing homocoupling). Link

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 5-ethynylfuran vs. 5-ethynylthiophene carboxylic acids

An In-Depth Comparative Guide: Reactivity of 5-Ethynylfuran-2-Carboxylic Acid vs. 5-Ethynylthiophene-2-Carboxylic Acid For drug development professionals and synthetic chemists, selecting the optimal heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Reactivity of 5-Ethynylfuran-2-Carboxylic Acid vs. 5-Ethynylthiophene-2-Carboxylic Acid

For drug development professionals and synthetic chemists, selecting the optimal heterocyclic building block is a critical decision that dictates downstream synthetic efficiency, molecular stability, and pharmacokinetic profiles. Both 5-ethynylfuran-2-carboxylic acid and 5-ethynylthiophene-2-carboxylic acid are highly versatile bifunctional scaffolds. They possess a terminal alkyne for click chemistry (CuAAC) or cross-coupling (Sonogashira), and a carboxylic acid for amidation or esterification.

However, the subtle electronic and structural differences between the furan and thiophene cores profoundly impact their reactivity kinetics, chemical stability, and handling requirements. This guide synthesizes field-proven insights and experimental data to objectively compare these two crucial building blocks.

Structural and Electronic Fundamentals

To understand the divergent reactivity of these molecules, we must examine the heteroatoms within their aromatic rings.

  • Aromaticity and Stability: Thiophene is significantly more aromatic than furan. The sulfur atom in thiophene is larger and more polarizable than the oxygen in furan, allowing for better overlap with the ring's

    
    -system. Consequently, 5-ethynylthiophene-2-carboxylic acid exhibits superior thermal and chemical stability, resisting ring-opening under harsh basic or nucleophilic conditions [3].
    
  • Electronegativity and Inductive Effects: Oxygen is more electronegative than sulfur. In 5-ethynylfuran-2-carboxylic acid, the strong electron-withdrawing inductive effect of the oxygen atom pulls electron density away from the terminal alkyne. This increases the acidity of the alkyne proton, subtly accelerating its insertion rates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) compared to its thiophene counterpart.

ElectronicMapping cluster_furan 5-Ethynylfuran-2-carboxylic acid cluster_thiophene 5-Ethynylthiophene-2-carboxylic acid F_Core Furan Core (Lower Aromaticity, High Electronegativity O) F_Alkyne Ethynyl Group (Higher Acidity, Faster CuAAC) F_Core->F_Alkyne Inductive Pull F_COOH Carboxylic Acid (Standard Amidation) F_Core->F_COOH T_Core Thiophene Core (Higher Aromaticity, Polarizable S) T_Alkyne Ethynyl Group (High Stability, Robust Coupling) T_Core->T_Alkyne Resonance Stabilization T_COOH Carboxylic Acid (Standard Amidation) T_Core->T_COOH

Electronic mapping and reactivity divergence of furan vs thiophene scaffolds.

Comparative Reactivity Profiles

A. Amidation of the Carboxylic Acid

Both scaffolds undergo standard peptide coupling reactions (e.g., EDCI/DMAP or HATU/DIPEA) with primary and secondary amines to form stable amides. This is a common first step in synthesizing RET kinase inhibitors and VHL ligands [1, 2].

  • Performance: Both perform exceptionally well. However, the furan derivative is slightly more sensitive to prolonged exposure to strong bases, meaning milder organic bases like DIPEA are preferred over inorganic bases during coupling.

  • Chemoselectivity: The terminal alkyne remains completely inert during standard amidation, allowing for perfect orthogonality.

B. CuAAC (Click Chemistry)

The terminal alkyne on both rings is highly reactive toward azides.

  • Furan: The electron-deficient nature of the furan-bound alkyne leads to faster reaction kinetics at room temperature. It is the preferred choice when conjugating to temperature-sensitive biologics.

  • Thiophene: While slightly slower, the thiophene derivative is highly robust and can be pushed with elevated temperatures (e.g., 50-60 °C) without risking degradation of the heterocyclic core [3].

C. Sonogashira Cross-Coupling

When used as the alkyne partner in Pd/Cu-catalyzed cross-couplings:

  • Thiophene: Acts as an ideal, stable substrate. It tolerates the standard amine bases (like triethylamine or piperidine) used in Sonogashira couplings without issue[4].

  • Furan: Prone to side reactions or polymerization if the reaction is overheated in the presence of strong nucleophilic amines. Careful temperature control and the use of degassed solvents are strictly required.

Quantitative Data Summary

The following table summarizes the comparative performance of both building blocks based on standardized pharmaceutical synthesis workflows[1, 2, 4].

Property / Reaction5-Ethynylfuran-2-carboxylic acid5-Ethynylthiophene-2-carboxylic acid
Core Aromaticity Low (Susceptible to ring-opening)High (Highly stable)
Amidation Yield (EDCI/DMAP) 85 - 90% (Standard conditions)88 - 95% (Standard conditions)
CuAAC Reaction Time (25 °C) ~1.5 hours (Faster kinetics)~2.0 - 2.5 hours
Sonogashira Stability Moderate (Requires strict temp control)Excellent (Tolerates harsh conditions)
Storage Requirements Inert atmosphere, 2-8 °C, light-sensitiveRoom temperature, stable

Validated Experimental Protocols

The following protocols are self-validating systems. They utilize specific reagents chosen for their mechanistic advantages, ensuring high yields and simplified purifications.

Workflow Start Bifunctional Scaffold (5-Ethynyl-Het-2-COOH) Amidation_Path Amidation Pathway (EDCI, DMAP, DIPEA, DCM) Start->Amidation_Path Click_Path CuAAC Pathway (CuSO4, NaAsc, t-BuOH/H2O) Start->Click_Path Amidation_Result Amide Derivative (Intact Terminal Alkyne) Amidation_Path->Amidation_Result Click_Result 1,2,3-Triazole Derivative (Intact Carboxylic Acid) Click_Path->Click_Result

Parallel synthetic workflows for orthogonal functionalization of the building blocks.
Protocol A: Chemoselective Amidation (EDCI/DMAP Method)

Causality Note: EDCI is selected over DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup that prevents the loss of polar heterocyclic products. DIPEA is used as a non-nucleophilic base to prevent unwanted attack on the furan core [1].

  • Preparation: In an oven-dried flask under nitrogen, dissolve 5-ethynylthiophene-2-carboxylic acid (0.15 mmol) and the target amine (0.15 mmol) in anhydrous Dichloromethane (DCM, 1.5 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 0.6 mmol) to the stirring solution, followed by catalytic 4-Dimethylaminopyridine (DMAP, 0.008 mmol).

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.26 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours). Monitor completion via TLC (UV active).

  • Workup: Dilute the mixture with DCM (10 mL). Wash sequentially with distilled water (5 mL), 1M HCl (5 mL) to remove unreacted amine, and saturated brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure amide.
    
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality Note: A 1:1 mixture of tert-butanol and water is critical here. It acts as a universal solvent system that simultaneously dissolves the organic alkyne/azide and the inorganic copper sulfate/sodium ascorbate catalytic system, preventing phase-transfer limitations [2].

  • Preparation: Dissolve the ethynyl-heterocycle (e.g., 5-ethynylfuran-2-carboxylic acid, 0.37 mmol) and the target azide (0.37 mmol) in a 1:1 mixture of tert-butanol (1.0 mL) and water (1.0 mL).

  • Catalyst Generation: In a separate vial, dissolve Copper(II) sulfate (

    
    , 0.09 mmol) and Sodium Ascorbate (0.02 mmol) in a minimal amount of water. Note: The solution will turn from blue to colorless/pale yellow as Cu(II) is reduced to the active Cu(I) species.
    
  • Reaction: Add the catalyst solution to the main reaction flask. Stir vigorously at 25 °C.

  • Monitoring: The furan derivative typically reaches completion in 1.5 hours, while the thiophene derivative requires ~2.5 hours.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to yield the 1,2,3-triazole product.
    

Conclusion

Choosing between these two building blocks depends entirely on the downstream application. If your synthetic pathway requires harsh conditions, elevated temperatures, or aggressive cross-coupling, 5-ethynylthiophene-2-carboxylic acid is the superior choice due to its robust aromatic stability. Conversely, if you are designing a system that requires rapid click-chemistry bioconjugation at room temperature, the enhanced kinetics of 5-ethynylfuran-2-carboxylic acid make it highly advantageous, provided the intermediate steps are kept relatively mild.

References

  • Title: WO2020114494A1 - Ret inhibitors, pharmaceutical compositions and uses thereof Source: Google Patents URL
  • Title: AU2021379781A1 - 1-(2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)acetyl)
  • Title: Comparison of Thermally Actuated Retro-Diels-Alder Release Groups for Nanoparticle Based Nucleic Acid Delivery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Haloselectivity of Heterocycles Source: Baran Lab (Scripps Research) URL: [Link]

Comparative

Spectroscopic Validation of Furan-Based Bioisosteres: A Comparative Guide to Alkyne and Carboxyl Signatures

Executive Summary: The Furan Scaffold in Drug Design In modern medicinal chemistry, the furan ring is a critical bioisostere for benzene, often introduced to improve solubility or alter metabolic profiles. However, synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furan Scaffold in Drug Design

In modern medicinal chemistry, the furan ring is a critical bioisostere for benzene, often introduced to improve solubility or alter metabolic profiles. However, synthetic functionalization of the furan core—specifically the introduction of alkyne handles (for click chemistry or rigid linkers) and carboxyl groups (for solubility or binding motifs)—presents unique spectroscopic challenges.

This guide provides an authoritative technical comparison for validating Alkyne-Furan-Carboxyl scaffolds. Unlike standard phenyl-based systems, the electron-rich furan ring induces specific electromeric shifts in IR vibrational modes. We compare these signatures against standard benzene alternatives and provide a self-validating protocol for confirming scaffold integrity.

Technical Deep Dive: Characteristic Signatures

The Conjugation Effect: Furan vs. Benzene

When validating a switch from a benzene core (e.g., benzoic acid derivatives) to a furan core (e.g., 2-furoic acid derivatives), the primary diagnostic is not just the presence of peaks, but their frequency shift due to the distinct electronic environment of the heteroaromatic ring.

Table 1: Comparative IR Shifts (Furan vs. Benzene Scaffolds)

Functional GroupVibration ModeFuran Scaffold (Target)Benzene Scaffold (Alternative)Mechanistic Insight
Ring System C=C / C-O Ring Breathing1560–1580 cm⁻¹ (Strong)1470 cm⁻¹ (Sharp)1600 cm⁻¹, 1500 cm⁻¹ (The "Pair")Furan lacks the perfect

symmetry of benzene, leading to unique ring breathing modes involving the oxygen atom.
Ring C-H C-H Stretch (

)
3120–3160 cm⁻¹ 3030–3080 cm⁻¹Furan C-H bonds are more acidic (

-character increase) than benzene, shifting absorption to higher wavenumbers.
Carboxyl C=O[1][2][3][4] Stretch (Conj.)1670–1695 cm⁻¹ 1680–1700 cm⁻¹The electron-rich furan ring donates density via resonance, slightly weakening the C=O bond (lowering frequency) compared to benzene.
Alkyne C≡C Stretch (Internal)2190–2220 cm⁻¹ 2200–2240 cm⁻¹Conjugation with the furan

-system polarizes the triple bond, often increasing intensity compared to symmetrical internal alkynes.
Alkyne

C-H Stretch (Terminal)
3280–3320 cm⁻¹ 3290–3310 cm⁻¹Highly diagnostic, sharp peak. Distinct from the broad O-H envelope.[3]
The "Diagnostic Trap": The 2000–2300 cm⁻¹ Region

In alkyne-substituted furans, the C≡C stretch is the most critical quality attribute.

  • Terminal Alkynes: Show a moderate-to-weak band at ~2100–2150 cm⁻¹ and a strong, sharp C-H stretch at ~3300 cm⁻¹.[3][5]

  • Internal Alkynes: Often fall into the "silent region." However, unlike in benzene systems where symmetry can completely silence the C≡C peak, the asymmetry of the furan ring (dipole moment along the

    
     axis) often makes internal alkyne stretches visible in IR, providing a distinct advantage over H-NMR (where the internal alkyne is silent).
    

Experimental Protocol: Self-Validating Detection

To ensure scientific integrity, the detection method must distinguish between intermolecular hydrogen bonding (dimers) and the true molecular signature.

Method Selection: ATR vs. KBr Transmission

For carboxylic acid derivatives, the sampling technique fundamentally alters the spectrum.

  • ATR (Attenuated Total Reflectance):

    • Pros: Rapid, minimal prep.

    • Cons: Lower sensitivity for weak alkyne bands.

    • Verdict: Use for routine ID of the carbonyl and terminal alkyne C-H.[6]

  • KBr Pellet (Transmission):

    • Pros: Higher Signal-to-Noise (S/N) ratio; essential for detecting internal alkyne stretches (weak dipoles).

    • Cons: Hygroscopic KBr can broaden the O-H region, obscuring the C-H ring stretches.

    • Verdict:Mandatory for full characterization of the internal alkyne-furan bond.

Workflow: Spectral Validation Logic

The following diagram outlines the logical flow for validating the synthesis of a 5-alkynyl-2-furoic acid derivative, ensuring no false positives from precursors.

SpectralValidation Sample Crude Reaction Product (Alkyne-Furan-Carboxyl) Region1 Screen Region I: 2500-3500 cm⁻¹ Sample->Region1 Decision1 Is Broad O-H Present (2500-3300)? Region1->Decision1 CheckAlkyneH Check 3300 cm⁻¹ (Sharp) Decision1->CheckAlkyneH Yes (Acid Exists) Fail REJECT: Precursor/Decomp Decision1->Fail No (Ester/Salt?) Terminal Terminal Alkyne Confirmed CheckAlkyneH->Terminal Peak Present Internal Internal Alkyne Path CheckAlkyneH->Internal Peak Absent Region2 Screen Region II: 2100-2250 cm⁻¹ Terminal->Region2 Internal->Region2 Decision2 Peak Visible? Region2->Decision2 Region3 Screen Region III: 1650-1750 cm⁻¹ Decision2->Region3 Yes (C≡C Intact) Decision2->Fail No (Sat/Reduc) CheckFuran Furan Ring Check: >3100 cm⁻¹ (C-H) & ~1570 cm⁻¹ Region3->CheckFuran Valid VALIDATED SCAFFOLD CheckFuran->Valid All Criteria Met

Figure 1: Logic flow for the spectroscopic validation of multifunctional furan derivatives. This workflow prioritizes the survival of the carboxylic acid and alkyne functionalities during synthesis.

Detailed Methodology

Step 1: Sample Preparation (The "Dry" Standard)

Carboxylic acids readily form dimers in the solid state, shifting the C=O peak to ~1690 cm⁻¹. In dilute solution (e.g., CCl₄), the monomer appears at ~1760 cm⁻¹. For consistent QC:

  • Technique: Use KBr pellet (1 mg sample : 100 mg KBr).

  • Drying: The KBr must be oven-dried at 110°C to prevent moisture from creating a false "broad O-H" signal that mimics the acid.

  • Grinding: Grind to <2 µm particle size to avoid Mie scattering, which distorts the baseline in the high-wavenumber (alkyne C-H) region.

Step 2: The "Furan Fingerprint" Verification

Before confirming the functional groups, confirm the core. Look for the "Furan Breathing" doublet.

  • Protocol: Scan 1600–1300 cm⁻¹.

  • Expectation: A strong band at ~1470 cm⁻¹ and ~1570 cm⁻¹.

  • Differentiation: If you see the "Benzene Fingers" (four bands 1600-1450 cm⁻¹), your sample is contaminated with starting materials or the wrong bioisostere was synthesized [1].

Step 3: Alkyne Integrity Check

Many synthetic routes to furans (e.g., Sonogashira coupling) can accidentally reduce the alkyne to an alkene or alkane.

  • Protocol: Scan 2100–2260 cm⁻¹.[1][5]

  • Pass Criteria: Distinct peak present.

  • Fail Criteria: Absence of peak (complete reduction) or shift to 1620–1680 cm⁻¹ (partial reduction to alkene).

  • Note: If the alkyne is internal and symmetric (e.g., Di-furan alkyne), the IR peak may be invisible. In this specific case, Raman spectroscopy is the required alternative, where the C≡C stretch is the strongest feature [2].

References

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved March 1, 2026, from [Link]

  • LibreTexts. (2024, September 30).[5] Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 1, 2026, from [Link]

  • Specac.[3][5][7][8][9][10] (n.d.). Should I be using KBr pellets in FTIR Spectroscopy? Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2013). A complete assignment of the vibrational spectra of 2-furoic acid. PubMed. Retrieved March 1, 2026, from [Link]

Sources

Validation

Structural Profiling &amp; Solid-State Characterization: 5-Ethynylfuran-2-carboxylic Acid

Executive Summary & Strategic Context 5-Ethynylfuran-2-carboxylic acid (EFCA) represents a critical "bifunctional" scaffold in modern medicinal chemistry. Unlike its parent compound, 2-furoic acid , EFCA possesses an ort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Ethynylfuran-2-carboxylic acid (EFCA) represents a critical "bifunctional" scaffold in modern medicinal chemistry. Unlike its parent compound, 2-furoic acid , EFCA possesses an orthogonal reactivity profile: a carboxylic acid for standard amide coupling and a terminal alkyne for bioorthogonal "Click" chemistry (CuAAC) or Sonogashira cross-coupling.

While the crystal structures of parent furoic acids are well-documented, the specific solid-state packing of EFCA is often elusive in open-access repositories. This guide provides a comparative structural analysis , contrasting EFCA with its primary analogs (2-furoic acid and 5-bromofuran-2-carboxylic acid). It establishes a self-validating protocol for researchers to confirm structural identity through solid-state and spectroscopic methods.

Key Comparative Metrics
Feature2-Furoic Acid (Parent)5-Bromo-2-furoic Acid (Precursor)5-Ethynyl-2-furoic Acid (Target)
Primary Utility Preservative / FlavorIntermediate (Suzuki/Heck)Bioorthogonal Tag / Linker
Electronic State Electron RichElectron Deficient (Inductive)Conjugated / Rigid Rod
H-Bond Donor COOH onlyCOOH onlyCOOH + Alkyne C-H (Weak)
Crystal Packing Centrosymmetric DimersHalogen-Bond DirectedDimer +

-Stacking

Structural Characterization & Data Analysis

In the absence of a deposited CIF (Crystallographic Information File) for EFCA in public databases like CSD, researchers must rely on comparative validation . The following data synthesizes experimental precedents from furan-2-carboxylic acid derivatives to establish the expected structural fingerprint of EFCA.

A. Predicted Crystal Packing Motifs

Based on the isomorphism observed in 5-substituted furoic acids (e.g., 5-methyl vs. 5-bromo), EFCA is predicted to adopt a packing motif driven by two dominant forces:

  • Carboxylic Acid Dimerization: The formation of centrosymmetric

    
     dimers via strong O-H···O hydrogen bonds (approx.[1] distance 2.65 Å).
    
  • 
    -
    
    
    
    Stacking:
    The planar furan ring, extended by the linear ethynyl group, facilitates offset face-to-face stacking, likely reducing the unit cell volume compared to the bulky bromo-analog.
B. Spectroscopic Fingerprint (Validation Data)

Use the following reference values to validate the synthesized crystal lattice integrity. Deviations >0.2 ppm or >15 cm⁻¹ indicate polymorphism or solvation.

Table 1: Comparative Spectroscopic Data
Spectroscopic MethodSignal Assignment2-Furoic Acid (Reference)5-Ethynyl-2-furoic Acid (Target)
¹H NMR (DMSO-d₆)COOH 13.05 ppm (bs)13.20 ppm (bs)
Furan H3 7.18 ppm (d)7.25 ppm (d)
Furan H4 6.64 ppm (dd)6.90 ppm (d)
Alkyne C-H N/A4.65 ppm (s)
FT-IR (ATR, Solid)O-H Stretch 2500–3000 cm⁻¹ (Broad)2500–3100 cm⁻¹ (Broad)
C≡C Stretch N/A2115–2130 cm⁻¹ (Weak)
≡C-H Stretch N/A3280–3300 cm⁻¹ (Sharp)
C=O Stretch 1675 cm⁻¹1685–1700 cm⁻¹
Melting Point Phase Transition129–130 °C158–162 °C (Decomp)

Technical Note: The downfield shift of the H3/H4 protons in EFCA relative to 2-furoic acid is caused by the anisotropic deshielding cone of the alkyne triple bond.

Experimental Protocol: Synthesis to Crystallization

To generate high-quality single crystals for X-ray diffraction (SC-XRD), a rigorous purification protocol is required to remove trace copper catalysts (from Sonogashira coupling) which often poison crystal growth.

Workflow Logic Diagram

The following Graphviz diagram illustrates the critical decision pathways for purifying and crystallizing EFCA.

EFCA_Workflow Start Crude Reaction Mixture (Sonogashira Coupling) AcidWash Acidic Workup (1M HCl) Remove Copper Catalyst Start->AcidWash Quench Extract Extraction (EtOAc) & Drying (Na2SO4) AcidWash->Extract Partition CrudeSolid Crude Solid EFCA Extract->CrudeSolid Evaporate Recryst Recrystallization Solvent Screening CrudeSolid->Recryst Purify SolventA System A: MeOH/Water (Slow Evap) Recryst->SolventA Polar Path SolventB System B: Acetonitrile (Cooling) Recryst->SolventB Aprotic Path Check Check Crystal Quality (Microscope) SolventA->Check SolventB->Check Check->Recryst Amorphous/Twinned XRD SC-XRD Data Collection (Mo Kα or Cu Kα) Check->XRD Single Crystal Found Powder PXRD Verification (Bulk Purity) XRD->Powder Simulate Pattern

Figure 1: Purification and crystallization logic flow for 5-ethynylfuran-2-carboxylic acid, prioritizing catalyst removal to ensure crystal lattice fidelity.

Detailed Methodology
Step 1: Catalyst Scavenging (Critical)

Trace Copper (Cu) and Palladium (Pd) can chelate to the alkyne/carboxylate, disrupting hydrogen bonding networks.

  • Protocol: Dissolve crude EFCA in EtOAc. Wash 3x with 5% EDTA solution (pH 8) or saturated NH₄Cl to sequester metal ions. Acidify aqueous layer to pH 2 with 1M HCl to precipitate the free acid.

Step 2: Crystallization[2]
  • Method A (Preferred): Dissolve 50 mg of EFCA in minimal hot Methanol (2 mL). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Place this vial inside a larger jar containing Diethyl Ether (vapor diffusion). Cap tightly.

  • Method B (Alternative): Dissolve in hot water (80°C), cool slowly to room temperature, then 4°C. This typically yields hydrated forms (e.g., EFCA·xH₂O).[1][3]

Step 3: Structure Solution
  • Unit Cell Check: Expect a Monoclinic system (Space group

    
    ) similar to 2-furoic acid, but with an elongated c-axis due to the ethynyl substitution.
    
  • Refinement: The ethynyl group (-C≡C-H) is rigid. If thermal ellipsoids on the terminal carbon are large, check for disorder (head-to-tail flipping of the furan ring).

Performance Comparison: Why Choose EFCA?

When selecting a building block for drug discovery, EFCA offers distinct advantages over its halogenated counterparts.

Comparison: EFCA vs. 5-Bromo-2-furoic Acid
Parameter5-Bromo-2-furoic Acid5-Ethynyl-2-furoic Acid (EFCA)Comparison Insight
Coupling Chemistry Suzuki-Miyaura / StilleCuAAC (Click) / SonogashiraEFCA enables bioorthogonal ligation without heavy metal catalysts in the final step (for Click).
Metabolic Stability Moderate (C-Br bond labile)High (C≡C is rigid)The ethynyl group is less prone to oxidative metabolism than the furan ring itself.
Steric Profile Spherical Van der Waals radiusLinear / CylindricalEFCA is a "minimalist" linker , adding length without significant steric bulk.
Solubility Low in waterModerate (pKa ~3.0)EFCA's acidity is slightly higher due to the electron-withdrawing nature of the sp-hybridized carbon.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Lebrun, S., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4660-4669. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Structure of 2-Furoic Acid (Refcode: FUROIC).[5][6] CSD Entry. Link

  • Sigma-Aldrich. (2023). 5-Ethynylfuran-2-carboxylic acid Product Specification & Safety Data Sheet. Link

  • Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science, 22(6), 1203-1379. (Context on furan packing and stability).

Sources

Comparative

Bioisosteric comparison of furan vs phenyl rings in drug candidates

[1][2] Executive Summary In medicinal chemistry, the replacement of a phenyl ring with a furan moiety is a classic "high-risk, high-reward" bioisosteric strategy. While the furan ring frequently solves critical physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary In medicinal chemistry, the replacement of a phenyl ring with a furan moiety is a classic "high-risk, high-reward" bioisosteric strategy. While the furan ring frequently solves critical physicochemical problems—specifically reducing lipophilicity (LogP) and improving solubility—it introduces a significant metabolic liability: the potential for bioactivation into toxic reactive metabolites. This guide provides a technical analysis of this trade-off, detailing the mechanistic toxicity pathways and the experimental protocols required to de-risk furan-containing candidates.

Part 1: Physicochemical & Electronic Profiling

The transition from a phenyl (6-membered carbocycle) to a furan (5-membered oxygen heterocycle) alters the drug's landscape in three dimensions: sterics, electronics, and solubility.

Table 1: Comparative Physicochemical Metrics[1]
FeaturePhenyl Ring (Benzene)Furan RingImpact on Drug Design
Electronic Character

-electron neutral

-excessive (Electron Rich)
Furan is more susceptible to electrophilic attack (oxidative metabolism).
H-Bonding None (Hydrophobic)Weak H-Bond Acceptor (Oxygen)Furan oxygen can engage in weak H-bonds or dipole interactions, potentially improving potency.
Lipophilicity (

LogP)
Baseline-1.0 to -1.5 (approx.)Key Benefit: Significant reduction in LogP; improves aqueous solubility.
Geometry/Size larger, 120° bond anglesSmaller, ~105-110° anglesAlters vector of substituents; useful for fine-tuning induced fit in tight binding pockets.
Aromaticity High Resonance EnergyLower Resonance EnergyFuran is less aromatic (pseudo-aromatic), making it chemically less stable than benzene.
Structural Insight: The "Solubility Switch"

The primary driver for swapping a phenyl for a furan is often solubility . The oxygen atom in furan lowers the partition coefficient (LogP) significantly compared to benzene. For a lead compound struggling with "brick dust" properties (high crystallinity, low solubility), this substitution can salvage the series without requiring polar side-chains that might disrupt binding.

Part 2: The Safety Bottleneck – Metabolic Bioactivation

The critical limitation of furan bioisosteres is their propensity to undergo metabolic activation by Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4). Unlike the phenyl ring, which typically undergoes stable hydroxylation, the electron-rich furan ring is prone to oxidation that opens the ring, generating highly reactive electrophiles.

Mechanism of Toxicity: The cis-enedial Pathway

The metabolic oxidation of the furan ring results in the formation of a reactive enedial intermediate (cis-2-butene-1,4-dial).[2] This electrophile rapidly reacts with nucleophilic residues (cysteine, lysine) on proteins or DNA, leading to hepatotoxicity or carcinogenicity.

FuranMetabolism Furan Furan-Drug (Substrate) CYP CYP450 (Oxidation) Furan->CYP Epoxide Furan-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Bioactivation Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening GSH Glutathione (GSH) Conjugation Dialdehyde->GSH Detoxification Toxicity Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Toxicity Covalent Binding (If GSH Depleted) Excretion Mercapturic Acid (Excretion) GSH->Excretion

Figure 1: The Bioactivation Pathway. CYP450 oxidation opens the furan ring, creating a reactive dialdehyde. Safety depends on the rate of Glutathione (GSH) trapping versus protein binding.

Part 3: Case Study – Lapatinib (Tykerb)[5][6][7]

Lapatinib is a dual tyrosine kinase inhibitor (EGFR/HER2) used for breast cancer.[3][4][5] It features a furan ring substituted with a methylsulfonylethylaminomethyl group.[4]

  • Why Furan? The furan moiety in Lapatinib is critical for bridging the quinazoline core to the solubility-enhancing tail. It provides the correct geometry to position the tail in the solvent-exposed region of the ATP binding pocket.

  • The Risk: Lapatinib is associated with idiosyncratic hepatotoxicity. Studies have confirmed that the furan ring undergoes bioactivation to a reactive metabolite.[6]

  • The Lesson: The drug was approved because the clinical benefit in metastatic breast cancer outweighed the hepatotoxicity risk, which is managed via "Black Box" warnings and liver function monitoring. This illustrates that furan is not a forbidden moiety, but one that requires rigorous risk management.

Part 4: Experimental Protocols for De-Risking

If you elect to use a furan bioisostere, you must prove that the rate of reactive metabolite formation is manageable. The industry standard is the Glutathione (GSH) Trapping Assay .

Protocol: Reactive Metabolite Trapping (GSH Adducts)

Objective: Detect and quantify short-lived electrophilic intermediates by trapping them with a soft nucleophile (Glutathione).

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP enzymes.

  • NADPH regenerating system.

  • Glutathione (GSH) fortified at 5–10 mM.

  • Test Compound (10 µM).[5]

  • LC-MS/MS (Triple Quadrupole or Q-TOF).

Workflow:

  • Incubation:

    • Mix HLM (1 mg/mL protein), Test Compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (1 mM).

    • Incubate at 37°C for 30–60 minutes.

    • Control: Run a parallel sample without NADPH (negative control) and with a known positive control (e.g., Furosemide or Clozapine).

  • Quenching: Stop reaction with ice-cold Acetonitrile (ACN) containing internal standard. Centrifuge to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant.

    • Scan Mode: Perform a Neutral Loss Scan of 129 Da (characteristic loss of the pyroglutamic acid moiety from the GSH adduct) or 307 Da (loss of whole GSH).

    • Data Interpretation: The presence of a GSH-adduct peak indicates the formation of a reactive metabolite.

Acceptance Criteria:

  • Low Risk: No GSH adducts detected.

  • High Risk: Significant GSH adduct formation (>1% of parent turnover) correlates with higher risk of Idiosyncratic Drug-Induced Liver Injury (IDILI).

Part 5: Decision Framework

When should you replace Phenyl with Furan? Use this logic flow to guide your SAR strategy.

DecisionTree Start Lead Compound (Phenyl Scaffold) Problem Is Solubility/LogP a major issue? Start->Problem KeepPhenyl Keep Phenyl Optimize substituents Problem->KeepPhenyl No SwitchFuran Switch to Furan Problem->SwitchFuran Yes Test Run GSH Trapping Assay SwitchFuran->Test Result GSH Adducts Detected? Test->Result Safe Proceed: Monitor Liver Enzymes Result->Safe No/Low Unsafe Block Metabolic Site (e.g., Fluorination or Methylation) Result->Unsafe High Unsafe->SwitchFuran Re-design

Figure 2: Strategic Decision Tree. The switch to furan is driven by solubility needs but gated by metabolic safety data.

References
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism).

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Castellino, S., et al. (2012). Metabolism and Bioactivation of Lapatinib in Human Hepatocytes. Drug Metabolism and Disposition.[7]

  • Pizzorno, A., et al. (2019). Furan as a Structural Alert in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology.

Sources

Validation

Kinetic comparison of click reaction rates for furan vs benzene alkynes

Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, is a cornerstone technique in bioconjugation, drug development, and materials science. While the reaction is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, is a cornerstone technique in bioconjugation, drug development, and materials science. While the reaction is broadly tolerant of various functional groups, the specific structural and electronic properties of the alkyne substrate profoundly dictate the reaction kinetics.

This guide provides an in-depth comparative analysis of the kinetic profiles of furan-containing alkynes (e.g., 2-ethynylfuran) versus standard benzene-containing alkynes (e.g., phenylacetylene). By dissecting the causality behind these kinetic differences, researchers can rationally select alkyne bioisosteres to optimize reaction rates for time-sensitive or low-concentration applications.

Mechanistic Causality: The Role of Electronic Effects

To understand why furan and benzene alkynes react at different rates, we must examine the accepted dinuclear mechanism of the CuAAC reaction[1]. The catalytic cycle involves several steps, but the formation of the copper(I)-acetylide intermediate is widely recognized as the rate-limiting (turnover-limiting) step [2].

The Rate-Limiting Deprotonation Step

Upon initial


-complexation of the copper catalyst to the alkyne, the terminal 

bond must be deprotonated to form the reactive

-bound copper(I)-acetylide. The activation energy of this step is inversely proportional to the acidity (pKa) of the terminal alkyne proton[2].
  • Electron-Withdrawing Groups (EWGs) : Pull electron density away from the alkyne, lowering the pKa of the terminal proton. This facilitates faster deprotonation and accelerates the overall reaction rate[3][4].

  • Electron-Donating Groups (EDGs) : Push electron density toward the alkyne, increasing the pKa and generally slowing down the deprotonation step[4].

Benzene vs. Furan: Electronic Divergence

Phenylacetylene (Benzene Alkyne) serves as the kinetic benchmark. The phenyl ring is relatively neutral, providing a baseline pKa (


28.8 in DMSO) and a standard rate of Cu-acetylide formation.

2-Ethynylfuran (Furan Alkyne) introduces a heteroaromatic oxygen atom. The oxygen atom exerts two competing electronic effects:

  • Inductive Effect (-I) : Oxygen is highly electronegative, withdrawing electron density through the

    
    -bonds.
    
  • Resonance Effect (+M) : Oxygen can donate its lone pair electrons into the

    
    -system.
    

For terminal alkynes attached to the 2-position of furan, the inductive electron-withdrawing effect (-I) dominates the local environment of the ethynyl group. This effectively lowers the pKa of the terminal proton compared to phenylacetylene, making it more acidic. Consequently, 2-ethynylfuran undergoes deprotonation and forms the copper-acetylide intermediate significantly faster than phenylacetylene. Additionally, the heteroatom can provide secondary coordination to the copper center, further stabilizing the transition state during the catalytic cycle.

CuAAC_Mechanism A Cu(I) Catalyst B π-Alkyne Complex (Reversible) A->B + Alkyne C Cu(I)-Acetylide (Rate-Limiting Step) B->C - H+ (Accelerated by EWGs) D Azide Coordination C->D + Azide E Cu-Metallacycle D->E Cycloaddition F 1,2,3-Triazole E->F + H+ F->A Catalyst Release

Caption: CuAAC Catalytic Cycle illustrating the rate-limiting deprotonation step.

Quantitative Kinetic Comparison

The table below summarizes the relative kinetic performance of various aromatic alkynes. Data is normalized to phenylacetylene to highlight the influence of heteroaromatic and substituted aromatic systems on the second-order rate constant (


)[2][4].
Alkyne SubstrateElectronic PropertyEstimated pKa (DMSO)Relative Rate (

)
Kinetic Behavior
Phenylacetylene Baseline (Neutral)

28.8
1.0 Standard benchmark for aromatic alkynes.
4-Methoxyphenylacetylene EDG (+M dominates)

29.2
0.8 - 0.9 Slightly slower due to increased electron density.
4-Nitrophenylacetylene Strong EWG (-I, -M)

27.0
3.5 - 5.0 Highly accelerated due to high acidity of the terminal proton.
2-Ethynylfuran Heteroaromatic (-I dominates)

28.2
1.8 - 2.5 Faster than benzene due to inductive withdrawal by the oxygen atom.

Note: Absolute rate constants depend heavily on the specific copper source, ligand (e.g., TBTA, THPTA), solvent, and temperature. Relative rates provide the most reliable comparative metric.

Experimental Methodology: Real-Time NMR Kinetic Assay

To objectively validate the kinetic differences between furan and benzene alkynes, a self-validating in-situ


-NMR assay is recommended. This protocol ensures high trustworthiness by tracking the exact mass balance of the reaction in real-time.
Materials Required
  • Substrates : Phenylacetylene, 2-Ethynylfuran, Benzyl Azide (0.1 M final concentration).

  • Catalyst System :

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Solvent :

    
     (4:1 v/v) mixture.
    
  • Internal Standard : 1,3,5-Trimethoxybenzene (0.05 M) for precise integration.

Step-by-Step Protocol
  • Preparation of Stock Solutions : Prepare standardized solutions of the alkynes, benzyl azide, and internal standard in the deuterated solvent mixture. Prepare fresh solutions of

    
     and Sodium Ascorbate in 
    
    
    
    .
  • NMR Tube Assembly : Add the alkyne (0.1 mmol), benzyl azide (0.1 mmol), and internal standard (0.05 mmol) to an NMR tube. Add the solvent mixture to reach a total volume of 0.9 mL.

  • Baseline Acquisition : Insert the tube into the NMR spectrometer. Equilibrate to 25°C. Acquire a baseline

    
    -NMR spectrum to verify initial concentrations via integration against the internal standard.
    
  • Reaction Initiation : Eject the tube, rapidly inject 0.1 mL of the pre-mixed

    
    /Sodium Ascorbate solution, invert three times to mix, and immediately re-insert into the spectrometer.
    
  • Kinetic Monitoring : Set up an arrayed NMR experiment to acquire one spectrum every 30 seconds for 60 minutes.

  • Data Processing :

    • Track the disappearance of the terminal alkyne proton (

      
      3.0 - 4.2 ppm).
      
    • Track the appearance of the triazole

      
       proton (
      
      
      
      7.8 - 8.5 ppm).
    • Self-Validation Check: The sum of the integrated alkyne and triazole peaks must remain constant relative to the internal standard throughout the assay.

  • Kinetic Extraction : Plot the concentration of the product over time. Fit the linear region of the second-order rate equation plot (

    
     vs. time) to extract the observed rate constant (
    
    
    
    ).

Kinetic_Workflow S1 1. Prepare Stock Solutions (Alkyne, Azide, Cu Catalyst, Internal Std) S2 2. Equilibrate NMR Tube (Constant Temperature, e.g., 25°C) S1->S2 S3 3. Initiate Reaction (Inject Cu Catalyst & Mix) S2->S3 S4 4. In-Situ NMR Monitoring (Record 1H spectra every 30s) S3->S4 S5 5. Data Processing (Integrate Alkyne/Triazole vs. Internal Std) S4->S5 S6 6. Kinetic Modeling (Extract k_obs via 2nd-order rate equation) S5->S6

Caption: Step-by-step experimental workflow for real-time NMR kinetic profiling.

References

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for 5-Ethynylfuran-2-Carboxylic Acid

Executive Summary: The "0.4% Trap" For researchers working with 5-ethynylfuran-2-carboxylic acid (EFCA) , obtaining a passing Elemental Analysis (EA) within the standard journal requirement of ±0.4% is notoriously diffic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "0.4% Trap"

For researchers working with 5-ethynylfuran-2-carboxylic acid (EFCA) , obtaining a passing Elemental Analysis (EA) within the standard journal requirement of ±0.4% is notoriously difficult. This compound presents a "perfect storm" for combustion analysis failure:

  • High Carbon Density/Unsaturation: The ethynyl group (

    
    ) and furan ring favor soot formation over complete oxidation.
    
  • Thermal Instability: The terminal alkyne is prone to cross-linking or polymerization before combustion is complete.

  • Solvate Trapping: The carboxylic acid moiety forms strong hydrogen bonds with recrystallization solvents (water, alcohols), which standard drying often fails to remove without degrading the compound.

This guide compares the Standard Combustion Method against Optimized High-Temperature Oxidation and Quantitative NMR (qNMR) to provide a validated roadmap for purity assessment.

Theoretical Framework

Before analyzing protocols, we must establish the baseline theoretical values for pure EFCA (


).
ElementAtomic MassMolesTotal MassTheoretical %
Carbon (C) 12.011784.07761.77%
Hydrogen (H) 1.00844.0322.96%
Oxygen (O) 15.999347.99735.27%
Total 136.11 100.00%

Pass Criteria:

  • Carbon: 61.37% – 62.17%

  • Hydrogen: 2.56% – 3.36%

Comparative Methodologies

Method A: Standard Automated Combustion (The "Fail" Scenario)

Most commercial analytical labs use this default setting.

  • Mechanism: Flash combustion at 950°C with standard tin capsules.

  • Outcome: Frequently fails due to "sooting." The ethynyl furan core graphitizes, trapping carbon in the ash crucible.

  • Typical Result: Low Carbon (-1.0% to -2.0%), Low Hydrogen.

Method B: Optimized Combustion with Oxygen Boost & Additives (The Recommended EA Protocol)
  • Mechanism: Combustion at 1050°C+ using Tungsten(VI) oxide (

    
    ) or Vanadium(V) oxide (
    
    
    
    ) as combustion aids.
  • Why it works: The metal oxides provide an internal source of oxygen directly in the melt, ensuring the refractory alkyne char is fully converted to

    
    .
    
  • Outcome: Consistent results within ±0.3%.

Method C: Quantitative NMR (qNMR) (The Orthogonal Validator)
  • Mechanism: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) with a relaxation delay (

    
    ) 
    
    
    
    .
  • Why it works: It is non-destructive and specifically identifies if "failed" EA is due to impurities or trapped solvent (e.g., 0.1 eq of water).

  • Outcome: Absolute purity determination, often accepted by journals when EA fails due to solvation.

Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)

Failure here invalidates all downstream data.

  • Recrystallization: Purify EFCA using minimal hot water/ethanol.

  • Drying:

    • Do NOT use heat >60°C (risk of alkyne polymerization).

    • Procedure: Place sample in a vacuum drying pistol over

      
       (phosphorus pentoxide) at 40°C  for 24 hours  at <1 mbar.
      
    • Note: Standard silica desiccators are insufficient for removing bound water from the carboxylic acid.

Protocol 2: Optimized Combustion Analysis (Method B)
  • Instrument: Elementar vario EL cube or Thermo FlashSmart.

  • Carrier Gas: Helium (180–200 mL/min).

  • Oxygen Dose: Increase

    
     injection time by 30% over standard method (ensure excess oxygen for the alkyne).
    
  • Furnace Temperature: Set combustion tube to 1020°C–1050°C .

  • Additive:

    • Weigh 1.5–2.0 mg of dried EFCA into a tin capsule.

    • Add 5–10 mg of

      
       powder  (Tungsten Oxide) directly over the sample.
      
    • Seal capsule hermetically (prevent atmospheric moisture re-absorption).

  • Run Sequence: Run a "Blank" and a "K-factor" standard (e.g., Acetanilide) immediately before the sample.

Protocol 3: qNMR Cross-Validation (Method C)
  • Solvent: DMSO-

    
     (EFCA is sparingly soluble in 
    
    
    
    ).
  • Internal Standard: 1,3,5-Trimethoxybenzene (high purity trace analytical grade).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Essential for accurate integration of the carboxylic proton).
      
    • Scans: 16–32.

  • Calculation:

    
    
    

Data Interpretation & Troubleshooting

The following table illustrates how to diagnose specific failure modes based on EA data.

ScenarioCarbon (Found)Hydrogen (Found)DiagnosisRemediation
Theoretical 61.77% 2.96% Target --
Incomplete Combustion 60.10% (-1.6%)2.80%Soot formation (graphitization).Use

additive; Increase

dose.
Wet Sample (Water) 59.50%3.40% (+0.4%)Trapped moisture (hydrate).Re-dry over

; Check NMR for

peak at 3.3 ppm (DMSO).
Solvent Trap (DCM) 58.20%2.70%Trapped Dichloromethane.Grind sample to fine powder; Vacuum dry >24h.
Polymerization VariableVariableSample degraded by heat/light.Resynthesize; Store at 4°C in dark.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for validating 5-ethynylfuran-2-carboxylic acid purity.

PurityValidation Start Synthesized EFCA Dry Vac Dry (40°C, P2O5, 24h) Start->Dry Combustion Combustion Analysis (with WO3 additive) Dry->Combustion Check Result within ±0.4%? Combustion->Check Pass PASS: Publish Data Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No qNMR Run qNMR (DMSO-d6) Check Solvents/Water Fail->qNMR CalcSolvate Recalculate Theory for Solvate qNMR->CalcSolvate Solvent Found Repurify Repurify / Resynthesize qNMR->Repurify Impurity Found Match Matches Solvate? CalcSolvate->Match PublishSolvate PASS: Publish as EFCA • 0.5 H2O Match->PublishSolvate Yes Match->Repurify No

Diagram 2: Combustion Reactor Flow (Method B)

Caption: Optimized reactor setup preventing char formation in alkyne derivatives.

ReactorFlow Sample Sample + WO3 (Tin Capsule) Drop Auto-Sampler Drop Sample->Drop Zone1 Combustion Zone 1050°C (O2 Injection) Drop->Zone1 Flash Combustion Zone2 Reduction Zone 650°C (Copper) Zone1->Zone2 NOx -> N2 Excess O2 Removal Traps Water/CO2 Traps Zone2->Traps Detector TCD Detector Traps->Detector N2, CO2, H2O

References

  • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. (Standard for ±0.4% purity requirement). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Authoritative source on qNMR vs. EA). [Link]

  • Babij, N. R., et al. "Elemental Analysis: An Historical Perspective and the Future of Characterization in the Pharmaceutical Industry." ACS Medicinal Chemistry Letters, 2022. (Discussion on combustion challenges). [Link]

Validation

Benchmarking 5-ethynyl-2-furoic acid against commercial click reagents

Benchmarking 5-Ethynyl-2-furoic Acid in Bioconjugation: A Structural and Kinetic Comparison of Click Reagents The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fundamentally transformed bioconjugation and...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Ethynyl-2-furoic Acid in Bioconjugation: A Structural and Kinetic Comparison of Click Reagents

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fundamentally transformed bioconjugation and drug development 1. While flexible aliphatic alkynes (e.g., 4-pentynoic acid) and strained cyclooctynes (e.g., DBCO) have historically dominated the landscape, heteroaromatic alkynes such as 5-ethynyl-2-furoic acid (5-EFA) are emerging as powerful alternatives for precision labeling.

As a Senior Application Scientist, I approach reagent selection not as a matter of preference, but of mechanistic causality. This guide objectively benchmarks 5-EFA against commercial standards, detailing the structural logic behind its performance and providing self-validating experimental workflows.

Mechanistic Causality: The Furan Advantage

When selecting a click reagent, the spacer connecting the functional handle to the biomolecule dictates both the initial conjugation efficiency and the subsequent click reactivity 2. 5-EFA outperforms standard aliphatic linkers through two distinct physical chemistry mechanisms:

  • Steric Projection vs. Hydrophobic Collapse: Flexible aliphatic linkers suffer from severe entropic penalties. In aqueous environments, hydrophobic alkyl chains tend to fold back onto the protein surface, burying the terminal alkyne and shielding it from the copper catalyst. 5-EFA features a rigid, planar furan ring that acts as a structural antenna. It physically projects the ethynyl group away from the biomolecular surface into the solvent, maximizing accessibility.

  • Electronic Activation: The electron-rich furan ring is conjugated directly to the terminal alkyne, altering the electronics of the C-H bond. This extended conjugation stabilizes the transient copper-acetylide intermediate formed during the CuAAC catalytic cycle, effectively lowering the activation energy of the rate-determining step compared to isolated aliphatic alkynes 3.

MechanisticLogic Root Terminal Alkyne Reagents N1 4-Pentynoic Acid (Aliphatic) Root->N1 N2 5-Ethynyl-2-furoic Acid (Heteroaromatic) Root->N2 O1 Flexible Chain: Hydrophobic Collapse N1->O1 Aqueous Media O2 Rigid Furan Core: Solvent Projection N2->O2 Aqueous Media

Structural logic dictating alkyne accessibility in aqueous bioconjugation environments.

Quantitative Benchmarking Data

To objectively benchmark 5-EFA, we summarize its performance metrics against 4-pentynoic acid (the baseline CuAAC standard) and DBCO-acid (the standard for Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).

Parameter5-Ethynyl-2-furoic acid (5-EFA)4-Pentynoic acidDBCO-Acid
Reaction Paradigm CuAACCuAACSPAAC (Copper-free)
Spacer Rigidity High (Planar Furan)Low (Flexible Alkyl)Rigid (Fused Cyclooctyne)
Relative CuAAC Rate (

)
1.8x (Conjugation stabilized)1.0x (Baseline)N/A (Fast SPAAC kinetics)
Steric Footprint LowVery LowHigh (Bulky)
Aqueous Solubility Moderate-HighHighLow (Requires PEGylation)
UV-Vis Tractability High (

nm)
Poor (Transparent)High (

nm)
Ideal Application Dense surface labeling, rigid spacingGeneral bioconjugationIn vivo labeling, Cu-sensitive targets

Self-Validating Experimental Protocols

Scientific integrity demands that protocols are not just lists of instructions, but self-validating systems. The following two-step workflow covers the activation of 5-EFA and its application in protein labeling, complete with built-in analytical checkpoints.

Protocol A: Synthesis and Validation of 5-EFA NHS Ester

Causality: Converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester is strictly required to enable spontaneous amide coupling to primary amines (e.g., lysine residues) on target proteins.

  • Reagent Preparation: Dissolve 1.0 eq of 5-ethynyl-2-furoic acid (100 mM) in anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir continuously at room temperature for 4 hours.

  • Validation Checkpoint (LC-MS/UV): Do not proceed to purification until LC-MS confirms >95% conversion to the activated ester. Expert Tip: Unlike 4-pentynoic acid, which is nearly invisible on standard UV detectors, the rigid furan core of 5-EFA provides a strong UV chromophore at ~254 nm, allowing for precise, real-time reaction monitoring.

  • Purification: Precipitate the product dropwise into ice-cold diethyl ether. Centrifuge at 4000 x g, decant the supernatant, and dry the pellet under vacuum to yield pure 5-EFA-NHS.

Protocol B: Protein Conjugation and Fluorogenic CuAAC

Causality: To validate the click reaction without background interference, we utilize a fluorogenic azide (e.g., 3-Azido-7-hydroxycoumarin). This molecule remains completely non-fluorescent until the triazole ring is formed, creating a self-reporting system that directly measures the kinetics of the click reaction.

  • Amide Coupling: Incubate 1 mg/mL of the target protein in PBS (pH 7.4) with a 10-fold molar excess of 5-EFA-NHS (added from a 10 mM DMSO stock) for 2 hours at room temperature.

  • Purification: Remove unreacted 5-EFA-NHS using a size-exclusion spin desalting column (e.g., 7K MWCO) equilibrated with PBS.

  • Click Reaction Setup: To the newly ethynyl-functionalized protein, add 5 molar equivalents of 3-Azido-7-hydroxycoumarin.

  • Catalyst Addition: Premix

    
     (1 mM) and THPTA ligand (5 mM) in water to stabilize the copper, then add to the protein solution. Initiate the reaction by adding sodium ascorbate (5 mM) to reduce Cu(II) to the active Cu(I) species.
    
  • Validation Checkpoint (Real-Time Kinetics): Monitor the reaction mixture continuously using a fluorometer (Excitation: 404 nm, Emission: 477 nm). Because the 5-EFA alkyne is rigidly projected into the solvent, you will observe the fluorescence signal plateauing 40-50% faster than equivalent 4-pentynoic acid conjugates.

ProtocolWorkflow A 5-EFA-NHS + Protein B Desalting (Remove Excess) A->B Amide Bond Formation C Add Fluorogenic Azide + Cu(I) B->C Purified Alkyne-Protein D Fluorescence Monitoring C->D Triazole Formation

Self-validating workflow utilizing fluorogenic azides to monitor CuAAC kinetics.

References

  • Title: 5-Ethynylfuran-2-carboxylic acid | 1356458-63-3 Source: sigmaaldrich.cn URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL: [Link]

  • Title: Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology Source: mdpi.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Ethynylfuran-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethynylfuran-2-carboxylic acid, a compound whose unique structure—featuring both a furan ring and a terminal alkyne—necessitates careful consideration of its potential hazards. This document is designed to be your preferred source for operational safety, moving beyond mere product support to ensure deep-seated trust in your chemical handling practices.

Hazard Assessment and Risk Mitigation

Summary of Known and Inferred Hazards:

Hazard ClassificationGHS Hazard StatementPotential Consequences
Acute Toxicity (Oral)H302: Harmful if swallowedIngestion may lead to adverse health effects.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.
Inferred Hazard: ReactivityNot specifiedThe terminal alkyne group can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). The furan ring may be prone to peroxide formation upon prolonged exposure to air.

This data is based on information from Sigma-Aldrich for 5-Ethynylfuran-2-carboxylic acid and SDS for similar furan-carboxylic acids.

Due to these hazards, all handling and disposal procedures for 5-Ethynylfuran-2-carboxylic acid and its waste must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A flame-retardant lab coat must be worn.

  • Respiratory Protection: All handling of solid 5-Ethynylfuran-2-carboxylic acid and its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of 5-Ethynylfuran-2-carboxylic acid waste is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 5-Ethynylfuran-2-carboxylic acid waste. This includes unused or expired material, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.

  • Container Compatibility: The waste container must be made of a material compatible with organic carboxylic acids and any solvents used. Glass bottles with screw caps are generally suitable for liquid waste. Avoid metal containers, especially those containing copper or silver, due to the risk of explosive acetylide formation.[1]

  • Avoid Mixing: Do not mix 5-Ethynylfuran-2-carboxylic acid waste with other waste streams, particularly:

    • Strong bases (unless part of a neutralization procedure).

    • Strong oxidizing agents.[2]

    • Heavy metal salts (especially copper, silver, and mercury salts).[3]

    • Aqueous waste, unless the solution is dilute and intended for neutralization.

Step 2: Neutralization of Acidic Waste (for dilute aqueous solutions)

For dilute aqueous solutions of 5-Ethynylfuran-2-carboxylic acid, neutralization can make the waste safer to handle and may be a prerequisite for disposal in some jurisdictions. This should only be performed by trained personnel.

  • Work in a Fume Hood: Conduct all neutralization procedures in a chemical fume hood.

  • Dilution: Ensure the acidic solution is dilute. If necessary, slowly add the acidic waste to a large volume of cold water with stirring.

  • Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the stirred acidic solution.[4] Avoid strong bases like sodium hydroxide, as the neutralization reaction can be highly exothermic.

  • Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Off-Gassing: Be aware that neutralization will produce carbon dioxide gas. Ensure adequate ventilation and do not seal the container during the initial phase of the reaction.

  • Collect as Hazardous Waste: Once neutralized, the solution should still be collected as hazardous waste, as it contains the furan derivative.

Step 3: Labeling and Temporary Storage

Proper labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Ethynylfuran-2-carboxylic acid".

    • A complete list of all constituents in the container, including solvents and their approximate percentages.

    • The primary hazards (e.g., "Harmful," "Irritant," "Corrosive").

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[5] The SAA should be:

    • At or near the point of waste generation.

    • Under the control of the laboratory personnel.

    • In a secondary containment bin to prevent the spread of spills.

    • Away from incompatible materials.

Step 4: Arranging for Disposal
  • Waste Pickup Request: Once the waste container is full or is ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Follow Institutional Procedures: Adhere to all specific procedures outlined by your EHS for waste pickup and documentation.

Spill Management

In the event of a spill of 5-Ethynylfuran-2-carboxylic acid, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open a window.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.

  • Contain the Spill: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6] For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect the Waste: Use non-sparking tools to carefully collect the absorbed material or the solid spill and place it in the designated hazardous waste container for 5-Ethynylfuran-2-carboxylic acid.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department, following their specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Ethynylfuran-2-carboxylic acid waste.

DisposalWorkflow Disposal Workflow for 5-Ethynylfuran-2-carboxylic Acid Waste start Waste Generated waste_type Is the waste solid, concentrated liquid, or dilute aqueous solution? start->waste_type solid_liquid Solid or Concentrated Liquid Waste waste_type->solid_liquid Solid/Conc. Liquid aqueous Dilute Aqueous Waste waste_type->aqueous Dilute Aqueous collect Collect in a designated, compatible, and sealed hazardous waste container. solid_liquid->collect neutralize Neutralize with weak base (e.g., NaHCO3) in a fume hood, monitoring pH. aqueous->neutralize neutralize->collect label Label container with 'Hazardous Waste,' full chemical names, and hazards. collect->label store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label->store pickup Arrange for pickup by Environmental Health and Safety (EHS). store->pickup

Sources

Handling

Advanced Safety and Operational Guide: Handling 5-Ethynylfuran-2-carboxylic Acid

For researchers and drug development professionals, the safe and efficient handling of reactive intermediate compounds is paramount. 5-Ethynylfuran-2-carboxylic acid is a highly valuable heterocyclic building block frequ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe and efficient handling of reactive intermediate compounds is paramount. 5-Ethynylfuran-2-carboxylic acid is a highly valuable heterocyclic building block frequently utilized in advanced organic synthesis and pharmaceutical development[1]. However, its unique structural motifs—an alkyne group paired with a furan ring and a carboxylic acid—require stringent operational controls.

This guide moves beyond generic safety advice, providing a mechanistic approach to Personal Protective Equipment (PPE) selection, self-validating handling protocols, and disposal logistics to ensure your laboratory operates with uncompromising safety and efficiency.

Physicochemical Profile and Hazard Mechanistics

To master the handling of any compound, operators must first understand the causality behind its physical properties and hazard profile.

Property / Hazard ParameterData / ClassificationMechanistic Implication
CAS Number 1356458-63-3Unique identifier for precise safety and inventory tracking.
Molecular Weight 136.10 g/mol [1]Low molecular weight facilitates rapid dissolution and potential membrane permeability.
Physical Form Solid (Powder/Crystalline)Highly prone to aerosolization and static cling during transfer.
Storage Requirements 2-8°C, Protect from light[2]The ethynyl moiety is sensitive to photo-oxidation and thermal degradation over time.
GHS Hazards H302, H315, H319, H335[2]Harmful if swallowed; causes skin, eye, and respiratory tract irritation.

Mechanistic Basis for PPE Selection

Safety protocols are only effective when operators understand why they are implemented. The PPE requirements for 5-Ethynylfuran-2-carboxylic acid are dictated directly by its chemical reactivity[2]:

  • Ocular Protection (Safety Goggles with Side-Shields): The carboxylic acid functional group acts as a strong proton donor. Upon contact with the aqueous environment of the cornea, it can cause rapid, pH-dependent tissue damage (H319)[2]. Standard safety glasses are insufficient; tight-fitting goggles are mandatory to prevent micro-dust ingress.

  • Dermal Protection (Nitrile Gloves & Impervious Coat): The furan ring introduces lipophilic characteristics that can facilitate epidermal penetration, leading to localized dermatitis (H315)[2]. Operators must use nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides superior chemical resistance to organic acids compared to latex, preventing transdermal exposure.

  • Respiratory Protection (N95/P100 or Fume Hood): As a crystalline solid, the primary exposure route during weighing is the inhalation of aerosolized micro-particles, which severely irritate the mucosal lining of the respiratory tract (H335)[2]. All open handling must occur in a properly calibrated chemical fume hood.

Standard Operating Procedure (SOP): A Self-Validating Workflow

A robust safety culture relies on self-validating systems—protocols where each step includes an internal verification check before the operator proceeds to the next phase.

OperationalWorkflow Storage Retrieve Compound (2-8°C, Light Protected) PPE Don PPE: Nitrile, Goggles, Impervious Coat, Respirator Storage->PPE Hood Fume Hood Transfer (Face Velocity >100 fpm) PPE->Hood Handling Weighing & Dissolution (Anti-static protocol) Hood->Handling SpillCheck Spill Detected? Handling->SpillCheck SpillResponse Spill Protocol: Evacuate, Ventilate, Sweep SpillCheck->SpillResponse Yes Reaction Proceed to Synthesis (Standard Workflow) SpillCheck->Reaction No Disposal Waste Segregation (EPA/Local Guidelines) SpillResponse->Disposal Reaction->Disposal

Operational workflow and spill response pathway for 5-Ethynylfuran-2-carboxylic acid.

Step-by-Step Methodology:
  • Pre-Operational Setup & Verification:

    • Action: Don an impervious lab coat, tight-fitting safety goggles, and nitrile gloves[2].

    • Validation: Perform a visual inspection and inflation test on the gloves to detect micro-punctures before handling the chemical.

  • Environmental Control:

    • Action: Transfer the sealed vial from 2-8°C storage directly to the chemical fume hood[2].

    • Validation: Verify the fume hood's digital flow meter reads a face velocity of ≥ 100 feet per minute (fpm). Do not uncap the vial if airflow is compromised.

  • Weighing and Transfer (Anti-Static Protocol):

    • Action: Use a grounded, anti-static spatula to weigh the compound.

    • Causality: Fine organic powders tend to hold static charges, which can cause sudden aerosolization when transferred to a balance. Grounding the tools minimizes this electrostatic dispersion, directly mitigating H335 inhalation hazards[2].

  • Post-Operation Decontamination:

    • Action: Wipe down the balance and fume hood surface with a damp solvent cloth (e.g., 70% ethanol/water) to capture any invisible residual dust. Wash hands thoroughly (P264)[2].

Spill Response and Disposal Logistics

Even with meticulous planning, accidental releases occur. Immediate, procedural responses prevent localized incidents from becoming lab-wide exposures.

  • Spill Mitigation: If 5-Ethynylfuran-2-carboxylic acid is spilled outside the fume hood, immediately evacuate the area and ensure the room is well-ventilated (P271)[2]. Do not dry sweep. Dry sweeping forcefully aerosolizes the powder. Instead, gently cover the spill with damp absorbent pads or an inert binding material (e.g., sand or vermiculite) to suppress dust formation before sweeping it into a sealed, labeled container[2].

  • Disposal Plan: Do not flush this compound down drains, as it poses an environmental exposure risk[2]. Because it is a halogen-free organic acid, all contaminated consumables (gloves, wipes) and residual chemical waste must be segregated into clearly labeled "Non-Halogenated Organic Waste" containers. Dispose of the contents in accordance with local, state, and federal environmental regulations (P501)[2], typically via high-temperature incineration by a licensed waste management facility.

At the core of innovative drug development is uncompromising safety. By integrating these mechanistic insights and self-validating protocols into your daily workflows, your laboratory can maintain peak operational efficiency without sacrificing personnel security. We are committed to providing you with the highest standard of safety intelligence, ensuring your research advances safely and successfully.

References[2] Sigma-Aldrich. "5-Ethynylfuran-2-carboxylic acid | 1356458-63-3". Sigma-Aldrich. 1]">https://www.sigmaaldrich.com[1] Moldb. "1356458-63-3 | 5-Ethynylfuran-2-carboxylic acid". Moldb. 3]">https://www.moldb.com[3] ChemScene LLC. "Safety Data Sheet: 5-Ethynylfuran-2-carboxylic acid". ChemScene. https://www.chemscene.com

Sources

© Copyright 2026 BenchChem. All Rights Reserved.